Robinetin
説明
This compound has been reported in Intsia bijuga, Burkea africana, and other organisms with data available.
structure given in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEDEYVDCDYMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197654 | |
| Record name | Robinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-31-3 | |
| Record name | Robinetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robinetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robinetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407331 | |
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| Record name | Robinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.009 | |
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| Record name | ROBINETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6DBC4U7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Robinetin's Putative Mechanism of Action in Neuroinflammation: A Technical Guide
Disclaimer: Direct experimental evidence elucidating the specific mechanism of action of robinetin in neuroinflammation is currently limited in publicly available scientific literature. This technical guide, therefore, presents a hypothesized mechanism based on the well-documented anti-neuroinflammatory properties of structurally similar flavonoids, most notably quercetin. The experimental protocols and quantitative data provided are drawn from studies on these related compounds and are intended to serve as a comprehensive framework for the prospective investigation of this compound.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of pro-inflammatory mediators. This compound, a flavonoid with established antioxidant and anti-inflammatory properties, is a promising candidate for therapeutic intervention in neuroinflammatory conditions. This document outlines the putative molecular mechanisms by which this compound may counteract neuroinflammation, focusing on its potential to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Detailed experimental protocols for investigating these mechanisms and quantitative data from studies on structurally related flavonoids are provided to guide future research and drug development efforts.
Core Putative Mechanisms of Action
Based on the activities of structurally analogous flavonoids like quercetin, this compound is hypothesized to exert its anti-neuroinflammatory effects through a multi-targeted approach involving the inhibition of pro-inflammatory signaling cascades and the reduction of oxidative stress in glial cells.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In activated microglia and astrocytes, the translocation of the p65 subunit of NF-κB into the nucleus initiates the transcription of various pro-inflammatory genes. Flavonoids, such as quercetin, have been shown to inhibit this pathway. It is proposed that this compound may similarly prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action would sequester the NF-κB p65 subunit in the cytoplasm, thereby preventing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transmitting extracellular signals to the nucleus to regulate inflammatory responses. Overactivation of these pathways is a hallmark of neuroinflammation. Evidence from studies on similar flavonoids suggests that this compound could potentially inhibit the phosphorylation of ERK, JNK, and p38 MAPK in activated glial cells. By attenuating these signaling cascades, this compound may suppress the production of inflammatory mediators.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Quercetin has been demonstrated to inhibit the activation of the NLRP3 inflammasome in microglia. It is plausible that this compound shares this capability, potentially by reducing the generation of reactive oxygen species (ROS), a key activator of the NLRP3 inflammasome. Inhibition of this pathway would lead to a significant reduction in the release of mature IL-1β and IL-18.
Quantitative Data from Structurally Similar Flavonoids
The following tables summarize quantitative data from in vitro studies on quercetin and nobiletin, demonstrating their anti-neuroinflammatory effects. These values provide a benchmark for the anticipated potency of this compound.
Table 1: Effect of Quercetin on Pro-inflammatory Mediators in LPS-stimulated Microglia
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| NO Production | BV-2 | Quercetin | 10 µM | ~50% inhibition | [1] |
| TNF-α Release | BV-2 | Quercetin | 20 µM | Significant reduction | [1] |
| IL-1β Release | BV-2 | Quercetin | 20 µM | Significant reduction | |
| iNOS Expression | BV-2 | Quercetin | 20 µM | Significant reduction | [2] |
| COX-2 Expression | RAW 264.7 | Quercetin | 10 µM | Significant reduction | [3] |
| NF-κB p65 Nuclear Translocation | BV-2 | Quercetin | 20 µM | Significant inhibition | |
| p38 MAPK Phosphorylation | RAW 264.7 | Quercetin | 10 µM | Attenuated | [3] |
| JNK Phosphorylation | RAW 264.7 | Quercetin | 10 µM | Attenuated | [3] |
| NLRP3 Expression | BV-2 | Quercetin | 20 µM | Decreased | |
| Active Caspase-1 | BV-2 | Quercetin | 20 µM | Decreased |
Table 2: Effect of Nobiletin on Pro-inflammatory Mediators in LPS-stimulated Microglia
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| NO Production | BV-2 | Nobiletin | 1-50 µM | Dose-dependent suppression | [4] |
| TNF-α Release | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |
| IL-1β Release | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |
| ERK Phosphorylation | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |
| JNK Phosphorylation | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |
| p38 MAPK Phosphorylation | BV-2 | Nobiletin | 50 µM | Significantly inhibited | [4] |
| NF-κB Nuclear Translocation | BV-2 | Nobiletin | 50 µM | Markedly inhibited | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-neuroinflammatory effects of this compound.
In Vitro Model of Neuroinflammation
4.1.1 Cell Culture:
-
Cell Line: Murine microglial BV-2 cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
4.1.2 Induction of Neuroinflammation:
-
Lipopolysaccharide (LPS) is a widely used stimulus to induce an inflammatory response in microglia.
-
Protocol: Seed BV-2 cells in appropriate culture plates. Once confluent, replace the medium with serum-free DMEM and treat with LPS (e.g., 100 ng/mL) in the presence or absence of various concentrations of this compound for a specified duration (e.g., 24 hours).[5]
Measurement of Pro-inflammatory Mediators
4.2.1 Nitric Oxide (NO) Assay (Griess Reagent System):
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each treatment group.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
4.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody for 1 hour at room temperature.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]
-
Western Blot Analysis for Signaling Proteins
-
Principle: Detects and quantifies the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity using densitometry software.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Principle: Measures the mRNA expression levels of pro-inflammatory genes.
-
Protocol:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Tnf, Il1b, Il6, Nos2) and a housekeeping gene (e.g., Actb or Gapdh).
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
-
Visualizations
Signaling Pathway Diagrams
Caption: Putative signaling pathways modulated by this compound in neuroinflammation.
Caption: A representative experimental workflow for in vitro studies.
Conclusion
While direct experimental validation is pending, the structural similarity of this compound to well-characterized anti-neuroinflammatory flavonoids provides a strong rationale for its investigation as a therapeutic agent for neurodegenerative diseases. The proposed mechanisms of action, centered on the inhibition of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways, offer a solid foundation for future research. The experimental protocols detailed in this guide provide a clear and comprehensive roadmap for elucidating the precise molecular interactions and therapeutic potential of this compound in the context of neuroinflammation. Further in silico and in vitro studies are warranted to confirm these hypotheses and to advance the development of this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. irphouse.com [irphouse.com]
- 3. Molecular Docking and Dynamics Simulation Studies of a Dataset of NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Angelicae Gigantis Radix Regulates LPS-Induced Neuroinflammation in BV2 Microglia by Inhibiting NF-κB and MAPK Activity and Inducing Nrf-2 Activity [mdpi.com]
- 6. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Robinetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Robinetin (3,7,3',4',5'-pentahydroxyflavone), a pentahydroxyflavone, is a plant secondary metabolite of significant interest to the scientific community.[1] Classified as a 5-deoxymyricetin, this flavonol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the natural distribution of this compound, its detailed biosynthetic pathway, and standardized experimental protocols for its extraction, purification, and quantification. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug development seeking to explore the therapeutic potential of this compound.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with its presence being particularly notable in the heartwood and bark of various species. The Fabaceae (legume) family is a rich source of this flavonoid.[2]
Major Plant Sources
Robinia pseudoacacia (Black Locust) is the most well-documented source of this compound, where it is a major flavonoid constituent of the heartwood.[2][3] Its presence is also reported in other plants, including those from the families Anacardiaceae and Moringaceae.
Quantitative Distribution of this compound
The concentration of this compound can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes the reported quantitative data for this compound in various plant sources.
| Plant Species | Family | Plant Part | Concentration (mg/g of dry weight) | Reference(s) |
| Robinia pseudoacacia | Fabaceae | Heartwood | 0.7 - 49.2 | [3] |
| Robinia pseudoacacia | Fabaceae | Bark | Present, but lacks this compound in some reports | [4][5] |
| Millettia ferruginea | Fabaceae | Roots | Present | [6] |
| Intsia bijuga | Fabaceae | Bark | Present | [1] |
| Burkea africana | Fabaceae | Not specified | Present | [1] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general phenylpropanoid pathway, with a specific branch leading to the formation of 5-deoxyflavonoids. This pathway involves a series of enzymatic reactions that convert the initial precursor, L-phenylalanine, into the final pentahydroxylated flavonol structure.
The Phenylpropanoid Pathway: General Precursors
The biosynthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate-CoA ligase (4CL) catalyzes the formation of p-coumaroyl-CoA, a key intermediate that serves as the entry point into flavonoid biosynthesis.
The 5-Deoxyflavonoid Branch
The formation of the characteristic 5-deoxy structure of this compound is a critical branching point from the mainstream flavonoid pathway. This involves the concerted action of two enzymes:
-
Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate.
-
Chalcone Reductase (CHR): Acting in conjunction with CHS, CHR reduces the polyketide intermediate before cyclization, leading to the formation of 6'-deoxychalcone (isoliquiritigenin chalcone).
The resulting 6'-deoxychalcone is then isomerized by chalcone isomerase (CHI) to form the 5-deoxyflavanone, liquiritigenin.
Hydroxylation and Flavonol Formation
Following the formation of the 5-deoxyflavanone core, a series of hydroxylation and oxidation steps lead to the final this compound structure:
-
Flavanone 3-hydroxylase (F3H): This enzyme introduces a hydroxyl group at the 3-position of liquiritigenin to form garbanzol (3,7,4'-trihydroxydihydroflavonol).
-
Flavonoid 3'-hydroxylase (F3'H): F3'H hydroxylates the B-ring at the 3'-position.
-
Flavonoid 3',5'-hydroxylase (F3'5'H): This key enzyme further hydroxylates the B-ring at the 5'-position, creating the characteristic 3',4',5'-trihydroxy substitution pattern of the B-ring. The substrate specificity of F3'5'H can vary between plant species, but it is capable of acting on dihydroflavonols.[7][8][9]
-
Flavonol Synthase (FLS): The final step involves the introduction of a double bond between C2 and C3 of the C-ring by FLS, converting the dihydroflavonol intermediate into the flavonol, this compound.
Biosynthetic Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials.
Extraction of this compound
Soxhlet extraction is a highly efficient method for obtaining this compound from solid plant material, particularly from wood.[2]
Protocol: Soxhlet Extraction of this compound from Robinia pseudoacacia Wood
-
Sample Preparation: Air-dry the plant material (e.g., Robinia pseudoacacia heartwood) and grind it into a fine powder (particle size < 1 mm).
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Extraction:
-
Place approximately 10 g of the powdered plant material into a cellulose thimble and insert it into the Soxhlet extractor.
-
Fill the round-bottom flask with 250 mL of 90% aqueous acetone (v/v).
-
Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Allow the extraction to proceed for at least 4-6 hours, ensuring continuous siphoning of the solvent.[10]
-
-
Solvent Removal: After extraction, cool the apparatus and transfer the extract to a rotary evaporator. Remove the solvent under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C until further purification.
Purification of this compound
Column chromatography using Sephadex LH-20 is a widely used technique for the purification of flavonoids, including this compound, from crude extracts.[11][12]
Protocol: Purification of this compound using Sephadex LH-20 Column Chromatography
-
Column Preparation:
-
Swell Sephadex LH-20 resin in 100% methanol for at least 4 hours.
-
Pack a glass column (e.g., 50 cm x 2.5 cm) with the swollen Sephadex LH-20, ensuring no air bubbles are trapped.
-
Equilibrate the column by washing with 2-3 column volumes of 100% methanol.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of 100% methanol.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Elute the column with 100% methanol at a flow rate of approximately 1-2 mL/min.
-
Collect fractions of 10-15 mL.
-
-
Fraction Analysis:
-
Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable mobile phase for TLC is chloroform:methanol (9:1 v/v).
-
Pool the fractions containing pure this compound.
-
-
Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for the accurate quantification of this compound.[9]
Protocol: HPLC-UV Quantification of this compound
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: Linear gradient to 70% B
-
15-20 min: Hold at 70% B
-
20-22 min: Linear gradient to 20% B
-
22-25 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 364 nm (λmax for this compound).[2]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol.
-
Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve a known weight of the purified extract in methanol, filter through a 0.45 µm syringe filter, and dilute to fall within the range of the calibration curve.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound, a flavonol with significant therapeutic potential. The presented information, including quantitative data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production, while the standardized analytical methods will facilitate its further investigation and quality control. Further research into the pharmacological activities and clinical applications of this compound is warranted to fully exploit its potential as a natural therapeutic agent.
References
- 1. This compound | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienggj.org [scienggj.org]
- 6. Phytochemical Analysis of Roots of Aloe gilbertii and Millettia ferruginea | Journal of Science and Development [journals.hu.edu.et]
- 7. Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]
- 12. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Robinetin structure-activity relationship for antioxidant effects
An In-Depth Technical Guide to the Structure-Activity Relationship of Robinetin for Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3,7,3',4',5'-pentahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, found in various plants, notably in the heartwood of Robinia pseudoacacia.[1] Like many polyphenolic compounds, this compound has garnered significant scientific interest due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[2][3] Its potent antioxidant potential is central to many of its therapeutic properties, stemming from its ability to neutralize free radicals and chelate transition metals.[1][4]
Understanding the precise relationship between this compound's molecular structure and its antioxidant capacity is crucial for the rational design of novel, more effective antioxidant agents and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, details common experimental protocols for its evaluation, presents quantitative data, and visualizes key mechanisms and workflows.
Core Chemical Structure and Key Features
The antioxidant activity of flavonoids is fundamentally linked to their chemical structure. The core flavonoid skeleton consists of two benzene rings (A and B) connected by a three-carbon heterocyclic pyrone ring (C).[4]
This compound's structure is characterized by:
-
A-Ring : Hydroxyl groups at positions 5 and 7.
-
B-Ring : Three hydroxyl groups at positions 3', 4', and 5'. This arrangement is a key determinant of its high antioxidant capacity.[5]
-
C-Ring : A hydroxyl group at position 3, a carbonyl group at position 4, and a double bond between carbons 2 and 3.[6]
These features, particularly the number and arrangement of hydroxyl (-OH) groups, are the primary determinants of its radical scavenging and metal-chelating abilities.[4][7]
Structure-Activity Relationship (SAR) for Antioxidant Effects
The antioxidant efficacy of this compound is not merely a consequence of possessing multiple hydroxyl groups, but is intricately tied to their specific placement on the flavonoid backbone.
Key SAR determinants include:
-
B-Ring Hydroxylation Pattern : The 3',4',5'-trihydroxyl configuration on the B-ring is a critical feature. The ortho-dihydroxy (catechol) structure at the 3' and 4' positions, in particular, significantly enhances antioxidant activity by increasing the stability of the resulting radical through electron delocalization and facilitating the donation of hydrogen atoms.[8][9] The presence of a third hydroxyl group at the 5' position further potentiates this effect.[5]
-
4'-OH Group Reactivity : Computational studies using density functional theory (DFT) have identified the 4'-OH group as the most reactive site for hydrogen atom donation.[1][10] This makes it the primary point of interaction for neutralizing free radicals. The order of reactivity for the hydroxyl groups is generally 4'-OH > 3'-OH > 3-OH > 5'-OH > 7-OH.[10]
-
C-Ring Unsaturation and Carbonyl Group : The double bond between C2 and C3 in the C-ring, in conjugation with the 4-keto group, allows for electron delocalization across the molecule. This structural feature is crucial for stabilizing the flavonoid phenoxyl radical formed after scavenging a free radical, thereby increasing the antioxidant capacity.[6][8]
-
3-Hydroxyl Group : The -OH group at the C3 position participates in radical scavenging and is considered an important feature for high antioxidant activity, particularly when the B-ring's scavenging potential is less pronounced.[8][9]
-
Metal Chelation : The 3-hydroxyl and 4-keto groups, as well as the 5-hydroxyl and 4-keto groups on the C and A rings, form key sites for chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[1] By sequestering these ions, this compound prevents them from participating in Fenton-type reactions that generate highly damaging hydroxyl radicals.
Mechanisms of Antioxidant Action
This compound employs several mechanisms to exert its antioxidant effects, primarily centered on neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
The three primary radical scavenging mechanisms are:
-
Hydrogen Atom Transfer (HAT) : The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This is considered the most energetically favorable and thus the most probable pathway for this compound.[1][10]
-
Single-Electron Transfer followed by Proton Transfer (SET-PT) : The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and a radical anion. The flavonoid radical cation then loses a proton to become a stable radical.[1]
-
Sequential Proton Loss Electron Transfer (SPLET) : This mechanism involves the initial deprotonation of a hydroxyl group to form a flavonoid anion, which then donates an electron to the free radical.[1]
Quantitative Antioxidant Activity Data
Direct quantitative antioxidant data for this compound can be limited in comparative studies. The table below includes data for this compound and structurally similar flavonoids to provide context for its potency. Lower IC₅₀ (half-maximal inhibitory concentration) values indicate greater antioxidant activity.
| Antioxidant Assay | Compound | IC₅₀ / Activity Value | Reference Compound | IC₅₀ / Activity Value |
| DPPH Radical Scavenging | Delphinidin (similar B-ring) | ~5-10 µM | Ascorbic Acid | 32.89 µM[5] |
| DPPH Radical Scavenging | Quercetin | 5.5 µM[5] | - | - |
| β-carotene-linoleic acid | This compound | 61.7% inhibition | - | - |
| β-carotene-linoleic acid | Quercetin | 63.6% inhibition[11] | - | - |
| β-carotene-linoleic acid | Myricetin | 18.4% inhibition[11] | - | - |
Note: Values can vary significantly based on specific experimental conditions.
Detailed Experimental Protocols
Standardized in vitro assays are essential for quantifying and comparing the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[12][13]
-
Materials and Reagents :
-
Reagent Preparation :
-
DPPH Working Solution (0.1 mM) : Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark, amber bottle.[5][12]
-
Test Compound Stock Solution : Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. From this, create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[12]
-
Positive Control Solution : Prepare a stock solution and serial dilutions of ascorbic acid or Trolox, identical to the test compound.[12]
-
-
Assay Procedure (96-Well Plate Method) :
-
Add 100 µL of the various this compound dilutions to respective wells.
-
Add 100 µL of the positive control dilutions to separate wells.
-
For sample blanks, add 100 µL of each this compound dilution to separate wells, followed by 100 µL of the solvent (instead of DPPH).
-
For the negative control, add 100 µL of the solvent to designated wells.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[12]
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][14]
-
-
Calculation : % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fisetin and this compound antiradical activity under solvent effect: density functional theory study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
In Silico Prediction of Robinetin's Drug-Like Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Robinetin, a pentahydroxyflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antiviral, antioxidant, and anticancer effects.[1][2][3][4] As with any potential therapeutic agent, a thorough evaluation of its drug-like properties is crucial for further development. This technical guide provides an in-depth overview of the in silico prediction of this compound's physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and its interaction with protein targets through molecular docking. This document summarizes key predictive data from computational studies and outlines the methodologies employed, offering a valuable resource for researchers in the field of drug discovery and development.
Physicochemical Properties of this compound
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. These properties for this compound, as sourced from computational predictions and chemical databases, are summarized below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₇ | PubChem[5] |
| Molecular Weight | 302.23 g/mol | PubChem[5] |
| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | PubChem[5] |
| XLogP3 | 1.6 | PubChem[5] |
| Hydrogen Bond Donors | 5 | PubChem[5] |
| Hydrogen Bond Acceptors | 7 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Topological Polar Surface Area | 127 Ų | PubChem[5] |
| Formal Charge | 0 | PubChem[5] |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
Computational models are invaluable for the early assessment of a compound's ADMET profile, helping to identify potential liabilities and guide further experimental work. The predicted ADMET properties of this compound are detailed below.
Absorption, Distribution, Metabolism, and Excretion (ADME)
A comprehensive review of this compound utilized the Deep-PK Predictions analysis to computationally estimate its ADMET properties.[1][2] The results suggest that while this compound is likely to be absorbed in the human intestine, its oral bioavailability is predicted to be low.[6]
Table 2: Predicted ADME Properties of this compound
| Property | Prediction | Predictive Confidence |
| Absorption | ||
| Human Oral Bioavailability (20%) | Non-bioavailable | Low |
| Human Oral Bioavailability (50%) | Bioavailable | Low |
| Human Intestinal Absorption | Absorbed | High |
| P-glycoprotein Inhibitor | Non-inhibitor | High |
| P-glycoprotein Substrate | Non-substrate | Medium |
| Distribution | ||
| Blood-Brain Barrier Permeability | Non-permeable | High |
| Metabolism | ||
| CYP1A2 Inhibitor | Inhibitor | Medium |
| CYP1A2 Substrate | Substrate | Low |
| CYP2C19 Inhibitor | Non-inhibitor | High |
| CYP2C19 Substrate | Non-substrate | High |
| CYP2C9 Inhibitor | Inhibitor | High |
| CYP2C9 Substrate | Non-substrate | High |
| CYP2D6 Inhibitor | Non-inhibitor | High |
| CYP2D6 Substrate | Non-substrate | High |
| CYP3A4 Inhibitor | Inhibitor | Medium |
| CYP3A4 Substrate | Non-substrate | High |
| Excretion | ||
| Half-life | < 3 hours | - |
| Renal OCT2 Substrate | Non-substrate | Medium |
Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]
Toxicity Profile
In silico toxicity predictions are essential for flagging potential safety concerns early in the drug discovery pipeline.
Table 3: Predicted Toxicological Properties of this compound
| Property | Prediction | Predictive Confidence |
| AMES Mutagenicity | Mutagen | Medium |
| Carcinogenicity | Carcinogen | Low |
| Hepatotoxicity (Human) | Hepatotoxic | Medium |
| hERG Inhibition | Non-inhibitor | High |
| Skin Sensitization (Human) | Non-sensitizer | Medium |
Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of a ligand with a protein target.
Molecular Docking against SARS-CoV-2 Proteins
In silico molecular docking studies have been conducted to evaluate the antiviral potential of this compound against SARS-CoV-2. These studies demonstrated favorable binding affinities for the main protease (Mpro) and the spike glycoprotein, suggesting potential inhibitory activity against viral replication and entry into host cells.[1]
Table 4: Molecular Docking Results of this compound against SARS-CoV-2 Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
| Main Protease (Mpro) | -8.3 | Up to five hydrogen bonds and multiple hydrophobic contacts |
| Spike Glycoprotein | -7.6 | Multiple hydrogen bonds and hydrophobic contacts |
Data sourced from a 2025 comprehensive review.[1]
Other Reported Molecular Docking Studies
This compound has also been investigated through molecular docking for its inhibitory potential against other key protein targets implicated in various diseases.
-
Cyclin-Dependent Kinase 1 (CDK1): Molecular docking studies have been performed to assess this compound's inhibitory efficacy against CDK1, a key regulator of the cell cycle, which is often dysregulated in cancer.[1]
-
Aryl Hydrocarbon Receptor (AhR): The interaction of this compound with the Aryl Hydrocarbon Receptor has been evaluated using molecular docking to explore its potential to modulate the activity of this receptor.[7]
Methodologies for In Silico Predictions
The following sections detail the typical experimental protocols for the computational methods cited in the prediction of this compound's drug-like properties.
ADMET Prediction Protocol using Web-Based Servers (e.g., pkCSM, SwissADME)
In silico ADMET prediction is often carried out using online platforms that employ machine learning models trained on large datasets of chemical structures and their corresponding experimental data.
Experimental Protocol:
-
Ligand Preparation: The 2D or 3D structure of this compound is obtained, typically in SMILES or SDF format.
-
Input to Server: The chemical structure is submitted to the ADMET prediction server (e.g., pkCSM, SwissADME).
-
Prediction Calculation: The server utilizes pre-built models based on graph-based signatures, machine learning algorithms, or physicochemical property calculations to predict various ADMET parameters.[8]
-
Results Analysis: The output, usually a comprehensive table of predicted properties with confidence scores, is analyzed to assess the drug-likeness of the compound.
Molecular Docking Protocol (e.g., using AutoDock)
Molecular docking simulations are performed to understand the binding mode and affinity of a ligand to a protein target.
Experimental Protocol:
-
Protein Preparation:
-
The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Partial charges (e.g., Kollman charges) are assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized for its lowest energy conformation.
-
Rotatable bonds are defined, and partial charges are assigned.
-
-
Grid Box Generation:
-
A 3D grid box is defined around the active site of the protein. The grid dimensions are set to encompass the entire binding pocket.
-
Grid parameter files are generated to pre-calculate the interaction energies for different atom types.
-
-
Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the grid box.[9]
-
Multiple docking runs are performed to ensure the reliability of the results.
-
-
Results Analysis:
-
The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).
-
The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.
-
The binding energy (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are analyzed.
-
Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for the in silico prediction of drug-like properties.
Caption: Workflow for in silico prediction of drug-like properties.
ADMET Prediction Logical Flow
This diagram outlines the logical flow of ADMET prediction.
Caption: Logical flow of ADMET property prediction.
Molecular Docking Experimental Workflow
The diagram below details the steps involved in a molecular docking experiment.
Caption: Experimental workflow for molecular docking.
Conclusion
The in silico prediction of this compound's drug-like properties provides valuable insights for its future development as a therapeutic agent. The available data suggests that while this compound possesses several favorable characteristics, its low predicted oral bioavailability and potential for mutagenicity and carcinogenicity warrant further investigation through in vitro and in vivo studies. The molecular docking results highlight its potential to interact with various protein targets, supporting its diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, summarizing the current state of knowledge on the computationally predicted drug-like properties of this compound and outlining the methodologies to conduct similar assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor | MDPI [mdpi.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
Robinetin: A Comprehensive Technical Guide on Spectroscopic Data and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robinetin (3,3',4',5',7-pentahydroxyflavone) is a naturally occurring flavonol, a class of flavonoids, found in various plants, notably in the heartwood of Robinia pseudoacacia (black locust).[1] As a polyhydroxylated flavonoid, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and enzyme-inhibitory effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[2] This technical guide provides a detailed overview of the spectroscopic data and chemical properties of this compound, along with methodologies for key experiments and visualizations of its mechanisms of action.
Chemical and Physical Properties
This compound is a yellow crystalline solid with limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[3][4] Its chemical structure, characterized by five hydroxyl groups on the flavonoid backbone, is central to its chemical reactivity and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₇ | [1] |
| Molecular Weight | 302.24 g/mol | [3] |
| CAS Number | 490-31-3 | [1] |
| Melting Point | 326-328 °C | [3] |
| pKa (predicted) | 6.82 ± 0.40 | [3] |
| Solubility | DMSO (Sparingly), Methanol (Slightly, Heated) | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Simulated ¹H NMR Data (600 MHz, Pyridine-d₅) [5]
| Atom No. | Chemical Shift (ppm) |
| H-2' | 8.1 |
| H-6' | 8.1 |
| H-6 | 6.9 |
| H-8 | 6.8 |
| 3-OH | - |
| 5-OH | - |
| 7-OH | - |
| 3'-OH | - |
| 4'-OH | - |
| 5'-OH | - |
Simulated ¹³C NMR Data (50 MHz, Pyridine-d₅) [5]
| Atom No. | Chemical Shift (ppm) |
| C-2 | 146.2 |
| C-3 | 137.5 |
| C-4 | 177.0 |
| C-5 | 162.1 |
| C-6 | 99.1 |
| C-7 | 165.1 |
| C-8 | 94.2 |
| C-9 | 157.4 |
| C-10 | 104.2 |
| C-1' | 121.5 |
| C-2' | 109.8 |
| C-3' | 146.2 |
| C-4' | 137.5 |
| C-5' | 146.2 |
| C-6' | 109.8 |
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of this compound in negative ion mode reveals a characteristic fragmentation pattern. The deprotonated molecule [M-H]⁻ is observed at m/z 301. Subsequent fragmentation leads to several product ions.
| Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Reference |
| 301 | 273, 245, 229, 135, 91 | [1] |
A proposed fragmentation pathway for this compound is initiated by the loss of small neutral molecules such as CO and H₂O, followed by retro-Diels-Alder (rDA) fission of the C-ring, which is characteristic of flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonol 7-O-Glucoside Herbacitrin Inhibits HIV-1 Replication through Simultaneous Integrase and Reverse Transcriptase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activities and Therapeutic Potential of Robinetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Robinetin, a polyhydroxylated flavonol found in various medicinal plants, has emerged as a promising natural compound with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and elucidation of its modulation of critical signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
This compound (3,3',4',5',7-pentahydroxyflavone) is a flavonoid belonging to the flavonol subclass.[1] Its chemical structure, characterized by multiple hydroxyl groups, underpins its diverse pharmacological effects.[1] Traditionally, plants containing this compound have been used in ethnomedicine for treating infections, inflammation, and metabolic disorders.[1][2] This guide synthesizes the current scientific evidence on this compound's biological activities and explores its potential as a lead compound for the development of novel therapeutics.
Biological Activities and Therapeutic Potential
This compound exhibits a wide array of biological activities, making it a molecule of significant interest for therapeutic applications.[2][3][4][5]
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, primarily attributed to its ability to scavenge free radicals. Theoretical studies have identified the 4'-OH group as the most reactive site for radical scavenging.[6] The primary mechanism of its antioxidant action is believed to be Hydrogen Atom Transfer (HAT).[6]
Anti-inflammatory Effects
While direct studies on the anti-inflammatory mechanisms of this compound are emerging, flavonoids, in general, are known to modulate key inflammatory pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][8] A study on Robinin, a related flavonoid glycoside, demonstrated its ability to inhibit the TLR/NF-κB signaling pathway in response to oxidized LDL, suggesting a potential mechanism for this compound's anti-inflammatory action.[9]
Anticancer Properties
This compound has demonstrated antiproliferative activity against various cancer cell lines, although its efficacy can be cell-line dependent.[10][11] It has shown weak activity against certain melanoma and oral squamous carcinoma cell lines, with IC50 values exceeding 200 µM.[10] However, it has also been noted to have weak anticancer activity in colon carcinoma cells with an IC50 of 100 µM.[10] Furthermore, computational models suggest a promising interaction with Cyclin-Dependent Kinase 1 (CDK1), indicating a potential role in cell cycle regulation.[5]
Neuroprotective Effects
Flavonoids, including this compound, have been investigated for their neuroprotective potential. One of the mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[11] this compound has been shown to inhibit AChE, albeit with a relatively high IC50 value.[11] Additionally, it has been found to suppress the aggregation of amyloid-beta 42 (Aβ42), a key pathological event in Alzheimer's disease.[11]
Enzyme Inhibition
This compound exhibits inhibitory activity against a range of enzymes, highlighting its potential for diverse therapeutic applications.[10][11]
-
HIV-1 Integrase: this compound is an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. It inhibits both the 3'-processing and strand transfer steps of the integration process.[11]
-
Multidrug Resistance Proteins (MRPs): this compound has been shown to be a potent inhibitor of MRP1 and MRP2, proteins associated with multidrug resistance in cancer cells.[10]
-
NADH-oxidase: It possesses inhibitory potency against NADH-oxidase.[10]
-
Receptor Interacting Protein Kinase 1 (RIPK1): this compound inhibits RIPK1, a key mediator of necroptosis, a form of programmed cell death.[10]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| Human Melanoma (C32, A375) | MTT, NRU | > 200 µM | [10] |
| Oral Squamous Carcinoma (SCC-25) | MTT, NRU | > 200 µM | [10] |
| Colon Carcinoma (SW480, T84) | Not Specified | 100 µM | [10] |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | Assay Type | IC50 Value | Reference |
| HIV-1 Integrase (3'-processing) | In vitro assay | 5.9 ± 1.9 µM | [11] |
| HIV-1 Integrase (Strand transfer) | In vitro assay | 1.6 ± 0.7 µM | [11] |
| Acetylcholinesterase (AChE) | In vitro assay | 456.48 ± 2.57 µM | [11] |
| Multidrug Resistance Protein 1 (MRP1) | In vitro assay | 13.6 µM | [10] |
| Multidrug Resistance Protein 2 (MRP2) | In vitro assay | 15.0 µM | [10] |
| NADH-oxidase | In vitro assay | 19 nmol/mg protein | [10] |
| RIPK1 | ADP-Glo assay | 43.8 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., SCC-25) in a 96-well plate at a density of 5 x 10^4 cells/mL (5,000 cells/well) and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 6.25–200 µM).[2] Replace the existing medium with the medium containing this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.[3][10]
-
Reagent Preparation:
-
Assay Procedure (96-well plate):
-
Pre-incubation: Mix gently and incubate for 10 minutes at 25°C.[3]
-
Reaction Initiation: Add 10 µL of ATCI solution to the control and test sample wells.[3]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[3]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated relative to the control, and the IC50 value is determined from a dose-response curve.[3]
ADP-Glo™ Kinase Assay for RIPK1 Inhibition
This luminescent assay quantifies the amount of ADP produced in a kinase reaction.[12][13][14][15]
-
Kinase Reaction Setup:
-
In a 384-well plate, add the RIPK1 enzyme and substrate in a kinase buffer.
-
Add serial dilutions of this compound or a vehicle control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[14]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[14]
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescence is proportional to the ADP produced and thus the kinase activity. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
Flavonoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates a generalized workflow for investigating the effect of this compound on this pathway.
Workflow for studying this compound's effect on NF-κB.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation that can be modulated by flavonoids.
Inhibition of the MAPK pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is critical for cell survival and proliferation and is a common target for anticancer agents. Flavonoids have been shown to inhibit this pathway.
References
- 1. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NADH Oxidase Activity Assay Kit (Colorimetric) (ab284530) is not available | Abcam [abcam.co.jp]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. NADH Oxidase Activity [protocols.io]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
Robinetin's Interaction with Cellular Signaling Pathways: A Technical Guide
Abstract
Robinetin, a polyhydroxylated flavonol found in various medicinal plants, has garnered significant scientific interest for its broad spectrum of biological activities.[1][2] These activities, which include antioxidant, anti-inflammatory, antiviral, and antiproliferative effects, are rooted in its ability to modulate key cellular signaling pathways.[1][3] This technical guide provides an in-depth analysis of the molecular interactions between this compound and critical signaling cascades, including the PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways. We present available quantitative data on its inhibitory effects, detail relevant experimental protocols for studying these interactions, and provide visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Quantitative Data on this compound's Bioactivity
Quantitative studies on this compound have revealed its potency as an inhibitor of several enzymes and transport proteins. While data directly linking this compound to the inhibition of specific kinases in signaling pathways is still emerging, its activity against related targets provides valuable insight into its therapeutic potential. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are critical metrics for evaluating the efficacy of a compound.
| Target Protein | Inhibitory Metric | Value | Assay Context | Reference |
| NADH-oxidase | IC50 | 19 nmol/mg protein | Enzyme activity assay | [1] |
| Multidrug Resistance Protein 1 (MRP1) | IC50 | 13.6 µM | In vitro transport assay | [1] |
| Multidrug Resistance Protein 1 (MRP1) | Ki (competitive) | 5.0 µM | In vitro transport assay | [1] |
| Multidrug Resistance Protein 2 (MRP2) | IC50 | 15.0 µM | In vitro transport assay | [1] |
| Multidrug Resistance Protein 2 (MRP2) | Ki (competitive) | 8.5 µM | In vitro transport assay | [1] |
| Aflatoxin B1 Activation | % of Control | 11.4% | Microsome-mediated activation | [1] |
| Aflatoxin B1-DNA Adduct Formation | % of Control | 7.7% | Microsome-mediated reaction | [1] |
Core Signaling Pathways Modulated by Flavonoids like this compound
Flavonoids exert their biological effects by interacting with multiple components of intracellular signaling networks, often targeting protein kinases and transcription factors.[4]
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[5] Its hyperactivation is a common feature in various cancers.[5][6] Flavonoids have been shown to inhibit this pathway by directly interacting with the ATP-binding site of PI3K or by modulating the phosphorylation state of its downstream effectors, such as Akt.[6] Inhibition of this cascade can prevent the phosphorylation of pro-apoptotic proteins like Bad and ultimately promote programmed cell death in cancer cells.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, comprising pathways like ERK, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses such as proliferation, differentiation, and apoptosis.[7] Dysregulation of MAPK signaling is implicated in inflammation and cancer.[8] Flavonoids, including the related compound quercetin, have been shown to attenuate MAPK activation by inhibiting the phosphorylation of key kinases like p38 and JNK.[9][10] This action can suppress the production of inflammatory mediators and induce apoptosis in cancer cells.[11]
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of cellular antioxidant defenses.[12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[13] Oxidative stress or electrophilic compounds, including flavonoids like fisetin, can disrupt the Nrf2-Keap1 interaction.[13][14] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase-1 (NQO1).[13][15]
Key Experimental Protocols
Investigating the interaction of this compound with signaling pathways requires a suite of robust molecular and cellular biology techniques.
Western Blot Analysis of Protein Phosphorylation
Western blotting is essential for determining how a compound affects the phosphorylation status of key signaling proteins, providing a direct measure of pathway activation or inhibition.[16]
Objective: To quantify the levels of phosphorylated proteins (e.g., p-Akt, p-p38) relative to their total protein counterparts in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) at an appropriate density. Once they reach 70-80% confluency, treat them with various concentrations of this compound for specified durations. A vehicle control (e.g., DMSO) is crucial.[17]
-
Protein Extraction: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[18]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via SDS-polyacrylamide gel electrophoresis.[17][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. BSA is generally preferred over milk for phospho-protein detection.[16][17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-Akt Ser473).
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[17]
-
Analysis: Quantify band intensities using densitometry software. To normalize the data, the membrane can be stripped and re-probed for the total protein and a loading control (e.g., β-actin).[20]
In Vitro Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of a purified kinase and the inhibitory potential of a compound in a cell-free system.[20]
Objective: To determine the IC50 value of this compound for a specific kinase (e.g., PI3K).
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[21][22] Prepare solutions of the purified kinase, the lipid substrate (e.g., PIP2 for PI3K), ATP, and serially diluted this compound.
-
Reaction Setup: In a 384- or 96-well plate, add the kinase and the this compound (or vehicle) and pre-incubate for ~10 minutes.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubation: Incubate the reaction plate at room temperature or 30°C for a defined period (e.g., 30-60 minutes).[20]
-
Terminate Reaction and Detect Signal: Stop the reaction and detect the product. For example, in the ADP-Glo™ assay, remaining ATP is depleted, and the generated ADP is converted into a luminescent signal that is proportional to kinase activity.[21][22]
-
Data Acquisition and Analysis: Measure the luminescence or absorbance using a microplate reader. Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value from the dose-response curve.[20]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a compound.[23]
Objective: To determine the cytotoxic effect (IC50) of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.[23][24]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: After incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[23][24][25] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[26]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[24][27]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[23] A reference wavelength of >650 nm can be used to reduce background noise.[23]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.[28]
Conclusion and Future Directions
This compound is a pharmacologically relevant flavonol with a demonstrated ability to inhibit enzymes and modulate cellular transport proteins.[1] Its structural similarity to other well-studied flavonoids suggests a strong potential to interact with and modulate key cellular signaling pathways, including the PI3K/Akt, MAPK, and Nrf2 cascades, which are central to the pathogenesis of cancer and inflammatory diseases. The available quantitative data, while limited, highlights its potency and underscores the need for further investigation.
Future research should focus on elucidating the direct interactions between this compound and specific kinases within these pathways. Comprehensive profiling using in vitro kinase assays and cellular thermal shift assays (CETSA) could identify primary molecular targets. Furthermore, advanced proteomics and phosphoproteomics studies would provide a global view of the signaling networks affected by this compound treatment. Validating these in vitro findings in relevant in vivo disease models will be crucial for translating the therapeutic potential of this compound into clinical applications.
References
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- 21. promega.es [promega.es]
- 22. promega.com [promega.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 28. benchchem.com [benchchem.com]
The Rising Profile of Robinetin: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robinetin (3,7,3',4',5'-pentahydroxyflavone), a naturally occurring flavonol, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and metabolic regulatory properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the current landscape of this compound research, focusing on its discovery in a diverse range of plant species, detailed protocols for its isolation and purification, and an exploration of its mechanisms of action through key signaling pathways.
Natural Occurrence: Expanding Beyond the Usual Suspects
While historically associated with a few select species, recent phytochemical investigations have broadened our understanding of this compound's distribution in the plant kingdom. While no truly "novel" species have been identified in the most recent literature, a comprehensive review of existing data reveals a wider array of sources than commonly acknowledged, extending beyond the well-established Robinia pseudoacacia (black locust).
The Fabaceae family remains the most prominent source of this compound. However, researchers can also find this valuable flavonol in species across several other families, offering a wider net for discovery and sourcing.
Table 1: Plant Species Containing this compound [1]
| Family | Species | Plant Part(s) |
| Fabaceae | Robinia pseudoacacia | Heartwood, Bark, Leaves[1][2][3] |
| Acacia mearnsii | Bark, Leaves[1] | |
| Albizia lebbeck | Leaves, Bark | |
| Intsia bijuga | Bark[4] | |
| Millettia stuhlmannii | Not specified | |
| Boraginaceae | Cordia myxa | Not specified |
| Asteraceae | Cosmos caudatus | Leaves |
| Loranthaceae | Taxillus sp. | Not specified |
| Nelumbonaceae | Nelumbo nucifera | Leaves, Seeds, Root |
| Brassicaceae | Brassica oleracea | Not specified |
| Araceae | Lemna minor | Leaves |
| Moringaceae | Moringa oleifera | Leaves |
Quantitative Analysis of this compound and Total Flavonoids
The yield of this compound can vary significantly depending on the plant species, the specific plant part used, and the extraction method employed. The following tables summarize available quantitative data to provide a comparative overview for researchers.
Table 2: Quantitative Yield of this compound and Dihydrothis compound from Robinia pseudoacacia Heartwood
| Extraction Method | Solvent | This compound Yield (mg/g dry weight) | Dihydrothis compound Yield (mg/g dry weight) | Reference |
| Maceration (24h) | Methanol:Water (1:1) | 7.8 | 32.3 | [2] |
| Maceration (4h) | Ethanol:Water | 3.79 | 16.93 | [2] |
| Supercritical CO2 (SFE) | Not specified | Not specified | 38.46 | [2] |
| Maceration with stirring (24h) | Acetone | ~5 | ~16.7 | [2] |
| Soxhlet | Aqueous Acetone | Higher than maceration/ultrasonic | Higher than maceration/ultrasonic | [1] |
Table 3: Total Phenolic and Flavonoid Content in Various Acacia Species
| Species | Plant Part | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Acacia pycnantha | Pods | 1.75 | Not specified | |
| Acacia longifolia | Pods | 0.12 | Not specified | |
| Acacia seyal | Leaves, Flowers, Pods | High | High | [5] |
| Acacia nilotica | Leaves, Flowers, Pods | Moderate | Moderate | [5] |
| Acacia laeta | Leaves, Flowers, Pods | Lower | Lower | [5] |
Experimental Protocols: A Step-by-Step Guide to Isolation and Purification
The following protocols provide detailed methodologies for the extraction and purification of this compound, using Robinia pseudoacacia as a representative source. These can be adapted for other plant materials with appropriate modifications.
Extraction of this compound from Robinia pseudoacacia Heartwood via Soxhlet Extraction
This protocol is a synthesized methodology based on established efficient extraction techniques for this compound.[1][2]
Materials and Equipment:
-
Dried and powdered Robinia pseudoacacia heartwood
-
Soxhlet extractor apparatus (500 mL flask, extractor, condenser)
-
Heating mantle
-
Cellulose extraction thimbles
-
Rotary evaporator
-
Aqueous acetone (80% acetone in distilled water, v/v)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Weigh approximately 20 g of finely powdered Robinia pseudoacacia heartwood and place it into a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus. Place 300 mL of 80% aqueous acetone into the 500 mL round-bottom flask with a few boiling chips.
-
Extraction: Place the thimble containing the sample into the Soxhlet extractor. Connect the flask and the condenser. Heat the solvent using the heating mantle to a gentle boil. Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent reflux and siphoning.
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Disassemble the setup and transfer the acetone extract to a round-bottom flask for rotary evaporation.
-
Concentration: Concentrate the extract under reduced pressure at a temperature not exceeding 50°C until a crude, viscous extract is obtained.
-
Drying: Redissolve the crude extract in a minimal amount of methanol and dry it over anhydrous sodium sulfate to remove any residual water. Filter the solution and evaporate the solvent completely to yield the crude this compound extract.
Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude plant extract using column chromatography.[1]
Materials and Equipment:
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Silica gel (60-120 mesh)
-
Sephadex LH-20
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
-
Solvents: n-hexane, ethyl acetate, methanol, ethanol, distilled water
-
Crude this compound extract
Procedure:
Part A: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by creating a gradient with increasing percentages of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.), followed by a gradient of methanol in ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 20 mL).
-
TLC Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate:methanol, 9:1). Visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that show similar TLC profiles and contain the compound of interest (this compound will appear as a distinct spot).
Part B: Sephadex LH-20 Column Chromatography (Final Purification)
-
Column Preparation: Swell the Sephadex LH-20 in methanol for at least 3 hours. Pack a column with the swollen Sephadex LH-20.
-
Sample Application: Concentrate the pooled fractions from the silica gel column and dissolve the residue in a small volume of methanol.
-
Elution: Load the sample onto the Sephadex LH-20 column and elute with 100% methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the pure this compound-containing fractions.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Signaling Pathways and Mechanisms of Action
This compound's diverse biological activities are attributed to its ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for targeted drug development.
Metabolic Regulation via the p300-CD38 Axis
Recent research has elucidated a key mechanism by which this compound ameliorates metabolic dysfunction, particularly in the liver. This compound has been shown to directly interact with and inhibit the histone acetyltransferase p300. This inhibition prevents the acetylation of histones at the promoter region of the CD38 gene, leading to a downregulation of CD38 expression. The subsequent decrease in CD38 activity helps to restore cellular NAD+ levels, which in turn improves insulin sensitivity and reduces lipid accumulation.
Caption: this compound's Regulation of the p300-CD38 Signaling Pathway.
Anti-inflammatory Activity through NF-κB and MAPK Pathways
This compound exhibits significant anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. While the precise molecular interactions are still under investigation, it is understood that flavonoids like this compound can interfere with multiple steps in these cascades. This includes the inhibition of IKK, which prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB. Furthermore, this compound can modulate the phosphorylation of key kinases in the MAPK pathways (ERK, JNK, and p38), thereby reducing the expression of pro-inflammatory cytokines and mediators.
Caption: this compound's Inhibition of NF-κB and MAPK Inflammatory Pathways.
Experimental Workflow Visualization
The overall process of discovering and isolating this compound from a plant source can be visualized as a logical workflow, from initial screening to final characterization.
Caption: General Experimental Workflow for this compound Isolation and Characterization.
Conclusion and Future Directions
This compound stands out as a flavonol with considerable therapeutic potential. The expanded knowledge of its natural sources provides a broader foundation for its sourcing and development. The detailed protocols provided herein offer a practical guide for researchers to efficiently isolate and purify this promising compound. Furthermore, the elucidation of its mechanisms of action, particularly its role in metabolic regulation and inflammation, opens new avenues for targeted drug design and development. Future research should focus on a more extensive screening of plant biodiversity to identify novel and high-yielding sources of this compound. Additionally, further in-vivo studies and clinical trials are warranted to fully translate the preclinical potential of this compound into tangible therapeutic applications for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Allelopathic potential of Robinia pseudo-acacia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H10O7 | CID 5281692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolomic profiling and antioxidant activity of some Acacia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Robinetin: A Potential Therapeutic Agent Against Amyloid-Beta Aggregation in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD), the most prevalent form of dementia, is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain, leading to synaptic dysfunction and neuronal death. The aggregation of Aβ peptides, particularly the Aβ42 isoform, is considered a critical event in the pathogenesis of AD. Consequently, the inhibition of Aβ aggregation represents a promising therapeutic strategy. Robinetin, a flavonoid found in plants of the Robinia genus, has emerged as a potential candidate for inhibiting Aβ aggregation. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential inhibitor of Aβ aggregation, detailing relevant experimental protocols, quantitative data from structurally similar flavonoids for comparative analysis, and insights into its potential mechanisms of action.
This compound and its Potential in Alzheimer's Disease
This compound (3,3',4',5',7-pentahydroxyflavone) is a flavonoid that has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. Studies have confirmed that this compound can suppress the aggregation of Aβ42, a key pathological hallmark of Alzheimer's disease[1]. Furthermore, this compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, with a half-maximal inhibitory concentration (IC50) of 456.48 ± 2.57 µM[1]. This dual activity of inhibiting both Aβ aggregation and AChE makes this compound a compound of significant interest for AD therapeutic development.
Quantitative Data on Flavonoid-Mediated Inhibition of Amyloid-Beta Aggregation
While specific quantitative data on the direct inhibition of Aβ aggregation by this compound is still emerging, data from structurally similar flavonoids such as quercetin and myricetin provide valuable benchmarks for its potential efficacy.
| Flavonoid | Assay | Target | IC50 / Inhibition | Reference |
| This compound | Acetylcholinesterase Inhibition | AChE | 456.48 ± 2.57 µM | [1] |
| Quercetin | Thioflavin T (ThT) Assay | Aβ40 Aggregation | 85.1% inhibition at 1:1 molar ratio | [2] |
| Thioflavin T (ThT) Assay | Aβ42 Fibril Formation | Significant reduction at 100 µM | [3] | |
| Thioflavin T (ThT) Assay | Aβ Aggregation | EC50 of 8 µM | [4] | |
| Myricetin | Thioflavin T (ThT) Assay | Aβ42 Fibril Formation | IC50 of 0.43 µM | [5] |
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the efficacy of this compound as an inhibitor of Aβ aggregation and its neuroprotective effects. These protocols are based on established methods used for other flavonoids and can be adapted for this compound.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics
This assay is a standard method to monitor the formation of amyloid fibrils in real-time.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Protocol:
-
Preparation of Aβ Peptides: Solubilize synthetic Aβ42 peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state. Remove the solvent by evaporation and resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) at the desired concentration (e.g., 20 µM).
-
Incubation: Incubate the Aβ42 solution in the presence and absence of varying concentrations of this compound in a 96-well black plate with a clear bottom.
-
ThT Addition: Add ThT to each well at a final concentration of approximately 10-20 µM.
-
Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively. The plate should be incubated at 37°C with intermittent shaking.
-
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The inhibitory effect of this compound can be quantified by comparing the lag time, maximum fluorescence intensity, and the apparent rate constant of fibril growth in the presence and absence of the compound.
Transmission Electron Microscopy (TEM) for Morphological Analysis of Aβ Aggregates
TEM provides direct visualization of the morphology of Aβ aggregates, allowing for the assessment of the effect of this compound on fibril formation.
-
Principle: Electron microscopy is used to obtain high-resolution images of stained or unstained macromolecular structures.
-
Protocol:
-
Sample Preparation: Incubate Aβ42 (e.g., 20 µM) with and without this compound at 37°C for a specified period (e.g., 24-48 hours).
-
Grid Preparation: Apply a small aliquot of the sample solution onto a carbon-coated copper grid for a few minutes.
-
Negative Staining: Remove the excess sample and apply a drop of a negative staining agent (e.g., 2% uranyl acetate) for a short duration.
-
Drying: Remove the excess stain and allow the grid to air-dry completely.
-
Imaging: Observe the samples using a transmission electron microscope at an appropriate magnification.
-
-
Data Analysis: Compare the morphology of Aβ aggregates in the presence and absence of this compound. Look for changes in fibril length, width, and density, or the presence of non-fibrillar oligomeric or amorphous aggregates.
SH-SY5Y Cell Viability Assay for Neuroprotection Assessment
This cell-based assay evaluates the ability of this compound to protect neuronal cells from Aβ-induced toxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Aβ Exposure: Add pre-aggregated Aβ42 oligomers or fibrils to the cell culture medium and incubate for 24-48 hours.
-
MTT Assay: Add MTT solution to the cells and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher absorbance indicates greater cell viability. Compare the viability of cells treated with Aβ alone to those pre-treated with this compound to determine its neuroprotective effect.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms by which this compound inhibits Aβ aggregation are not yet fully elucidated. However, studies on structurally similar flavonoids, particularly quercetin, provide valuable insights into potential pathways.
Direct Interaction with Aβ Peptides
Molecular docking and dynamics simulations of flavonoids with Aβ peptides suggest that they can directly interact with the peptide monomers or oligomers[6][7][8]. These interactions are often mediated by hydrogen bonds and hydrophobic interactions, which can stabilize non-amyloidogenic conformations of Aβ, thereby preventing its aggregation into β-sheet-rich fibrils[9]. Computational studies on this compound have shown a binding affinity of -8.3 kcal/mol for the main protease of SARS-CoV-2, indicating its potential for strong protein-ligand interactions[1]. Similar studies focused on Aβ would be highly valuable.
Modulation of Cellular Signaling Pathways
Flavonoids are known to modulate various intracellular signaling pathways implicated in neuroprotection. The PI3K/Akt/mTOR pathway is a key regulator of cell survival, and its dysregulation is linked to AD pathology[10]. Flavonoids like tricetin have been shown to exert neuroprotective effects by regulating this pathway[11]. It is plausible that this compound could act through similar mechanisms to promote neuronal survival in the face of Aβ toxicity.
Blood-Brain Barrier Permeability
A critical factor for the therapeutic efficacy of any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). While direct experimental data on the BBB permeability of pure this compound is limited, a study on an extract from Robinia pseudoacacia, which contains this compound, demonstrated that some of its constituent compounds can cross an in vitro BBB model[12]. This suggests that this compound may possess the ability to reach the central nervous system. Further in vitro transport studies using models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or cell-based transwell assays are necessary to confirm and quantify the BBB permeability of this compound[13][14][15][16].
Conclusion and Future Directions
This compound presents a promising profile as a multi-target agent for Alzheimer's disease, with evidence supporting its ability to inhibit Aβ aggregation and acetylcholinesterase. While direct and extensive quantitative data for its anti-Aβ aggregation activity are still needed, the wealth of information available for structurally similar flavonoids provides a strong rationale and a clear experimental path forward. Future research should focus on:
-
Quantitative Inhibition Studies: Determining the IC50 of this compound for Aβ42 aggregation using the ThT assay.
-
Detailed Morphological Analysis: Utilizing TEM and atomic force microscopy (AFM) to characterize the specific effects of this compound on Aβ aggregate morphology.
-
In-depth Neuroprotection Studies: Expanding on cell viability assays to investigate the effects of this compound on Aβ-induced apoptosis, oxidative stress, and synaptic dysfunction in neuronal cell models.
-
BBB Permeability Assessment: Conducting rigorous in vitro and in vivo studies to quantify the ability of this compound to cross the blood-brain barrier.
-
Mechanism of Action Elucidation: Employing molecular modeling and biophysical techniques to unravel the precise molecular interactions between this compound and Aβ peptides, and to identify the key signaling pathways modulated by this compound in neuronal cells.
The development of this compound as a therapeutic agent for Alzheimer's disease holds significant promise, and the methodologies and comparative data presented in this guide offer a solid foundation for advancing its preclinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Neuroprotective Action of Quercetin and Apigenin through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of the Flavonoid Quercetin on β-Amyloid Aggregation Revealed by Intrinsic Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. Tricetin, a Dietary Flavonoid, Alleviates Neuroinflammation and Promotes Autophagy in Alzheimer's Disease by Regulating the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An in vitro transport model for rapid screening and predicting the permeability of candidate compounds at blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transport Studies Using Blood-Brain Barrier In Vitro Models - Repository of the Academy's Library [real.mtak.hu]
- 16. criver.com [criver.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of Robinetin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Robinetin, a naturally occurring flavonoid, against various cancer cell lines. This document outlines the current, albeit limited, understanding of this compound's anticancer activity, details the experimental protocols for key cytotoxicity and apoptosis assays, and presents visual representations of experimental workflows and relevant signaling pathways.
Introduction to this compound as a Potential Anticancer Agent
This compound (3,3',4',5',7-pentahydroxyflavone) is a flavonoid found in various plants. Flavonoids as a class of compounds are well-recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Preliminary studies on this compound suggest it possesses some biological activity, though its efficacy as a potent anticancer agent is still under investigation. Available research indicates that this compound has been evaluated for its cytotoxic effects on a limited number of cancer cell lines, showing varied and generally modest activity.[3] This guide aims to consolidate the existing data and provide a framework for further research into the anticancer potential of this compound.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cell Type | IC50 (µM) | Assay Duration | Reference |
| SW480 | Colon Carcinoma | 100 | Not Specified | [3] |
| T84 | Colon Carcinoma | 100 | Not Specified | [3] |
| C32 | Melanoma | >200 | 24, 48, 72 hours | [3] |
| A375 | Melanoma | >200 | 24, 48, 72 hours | [3] |
| Colo 320 | Colon Cancer | Weak apoptosis inducer | Not Specified | [3] |
Note: The available data on this compound's cytotoxicity is limited. Further screening on a broader panel of cancer cell lines is necessary to establish a more comprehensive profile of its anticancer activity.
Experimental Protocols
Detailed methodologies for the assessment of cytotoxicity and apoptosis are crucial for reproducible and reliable results. Below are standard protocols for the MTT assay and Annexin V-FITC/PI staining, which are commonly used in preliminary cytotoxicity screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cancer cell lines of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should typically range from 0.1 to 200 µM.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot a dose-response curve with cell viability on the y-axis and this compound concentration on the x-axis (log scale).
-
Determine the IC50 value from the dose-response curve.
-
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
After treatment, harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Visual representations are essential for understanding experimental workflows and complex biological pathways. The following diagrams are generated using the DOT language.
Caption: Experimental workflow for preliminary cytotoxicity screening using the MTT assay.
Caption: Generalized signaling pathways for flavonoid-induced apoptosis.
Discussion of Signaling Pathways in Flavonoid-Induced Apoptosis
While specific signaling pathways for this compound-induced cytotoxicity are not yet well-defined, the general mechanisms for flavonoid-induced apoptosis have been extensively studied, with quercetin being a prominent example.[4] Flavonoids can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas or TNF receptors. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8. Activated caspase-8 then directly cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[4]
-
Intrinsic Pathway: The mitochondrial pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated by flavonoids, while anti-apoptotic proteins like Bcl-2 are downregulated.[4] This shift in balance leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Caspase-9 then activates effector caspases, culminating in apoptosis.
Further research is required to elucidate the specific molecular targets and signaling cascades that are modulated by this compound in cancer cells.
Conclusion and Future Directions
The preliminary data on this compound suggests it has weak to moderate cytotoxic activity against a limited number of cancer cell lines. This technical guide provides the foundational protocols and a conceptual framework for more extensive and systematic screening of this compound.
Future research should focus on:
-
Screening this compound against a larger and more diverse panel of cancer cell lines to identify potentially sensitive cancer types.
-
Investigating the specific molecular mechanisms underlying this compound's cytotoxic effects, including its impact on cell cycle progression and the induction of apoptosis.
-
Elucidating the specific signaling pathways modulated by this compound in cancer cells.
-
Exploring the potential for synergistic effects when this compound is used in combination with established chemotherapeutic agents.
By addressing these research questions, a more complete understanding of this compound's potential as an anticancer agent can be achieved.
References
Methodological & Application
High-Yield Extraction and Purification Protocol for Robinetin: An Application Note for Researchers
Abstract
Robinetin, a polyhydroxylated flavonol, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This application note provides a comprehensive, high-yield protocol for the extraction and purification of this compound from natural sources, primarily targeting researchers, scientists, and professionals in drug development. The detailed methodologies cover advanced extraction techniques and multi-step purification strategies to obtain high-purity this compound suitable for further research and development. Quantitative data is summarized for easy comparison, and experimental workflows and a representative signaling pathway are visualized to enhance understanding.
Introduction
This compound (3,3′,4′,5′,7-pentahydroxyflavone) is a naturally occurring flavonoid found in various medicinal plants, notably within the Fabaceae family, such as Robinia pseudoacacia (black locust) and Gleditsia sinensis.[1] Its diverse pharmacological properties make it a promising candidate for the development of novel therapeutics.[1][2] However, the advancement of research on this compound is contingent upon the availability of efficient and scalable methods for its isolation in high purity. This document outlines optimized protocols for the extraction and purification of this compound, focusing on high-yield and purity.
Data Presentation
Table 1: Comparison of this compound and Total Flavonoid Yields from Robinia pseudoacacia using Various Extraction Methods
| Extraction Method | Plant Part | Solvent System | Key Parameters | Total Flavonoid/Robinetin Yield | Reference |
| Supercritical Fluid Extraction (SFE) | Heartwood | CO₂ with EtOH:H₂O (80:20) co-solvent | 10 MPa, 80°C, 30 min | 49.2 mg/g of dried wood powder | [3][4] |
| Soxhlet Extraction | Wood | Acetone, Methanol, or Ethanol (each with 10% water) | 4 hours with aqueous acetone | Highest concentration of this compound and dihydrothis compound | [1][3] |
| Ultrasound-Assisted Extraction (UAE) | Flowers | 60% (v/v) Ethanol | 59°C, 30 min | Total Phenolic Content: 3.12 g GAE/100 g dry plant material | [5] |
| Ultrasound-Microwave Synergistic Extraction | Flowers | 60-70% Ethanol | Ultrasonic Power: 400W, Microwave Power: 500-600W, 2-3 hours | High yield and purity (specific values not provided in abstract) | [6] |
| Maceration with Stirring | Wood | Acetone, Methanol, or Ethanol (each with 10% water) | 24 hours | Lower yield compared to Soxhlet and UAE | [1][3] |
Table 2: Purification Parameters for this compound
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Key Parameters | Purity/Outcome | Reference |
| Column Chromatography | Sephadex LH-20 | Ethanol | Gravity flow | Effective for initial purification of flavonoids | [1][7][8] |
| Reversed-Phase (RP) Column Chromatography | RP Silica Gel | Methanol:Water (9:1) | - | Further separation after initial purification | [1] |
| Macroporous Resin Chromatography | AB-8 Resin | Gradient of Ethanol in Water | Optimized pH, flow rate, and ethanol concentration | 4.76-fold increase in total flavonoid content (from 12.14% to 57.82%) with a recovery of 84.93% | [9] |
| Preparative HPLC | Reversed-Phase C18 | Acetonitrile, Water, and Phosphoric/Formic Acid | Gradient elution | High purity separation for analytical and preparative scales | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Robinia pseudoacacia Flowers
This protocol is optimized for the extraction of phenolic compounds, including this compound, and is based on findings that demonstrate high efficiency with this method.[5]
1. Sample Preparation: a. Obtain fresh flowers of Robinia pseudoacacia. b. Dry the flowers in an oven at 60°C until a constant weight is achieved. c. Grind the dried flowers into a fine powder (approximately 80 mesh).
2. Extraction: a. Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask. b. Add 200 mL of 60% (v/v) aqueous ethanol to the flask. c. Place the flask in an ultrasonic bath. d. Set the temperature to 59°C and sonicate for 30 minutes. e. After extraction, centrifuge the mixture to separate the supernatant from the solid residue. f. Collect the supernatant and store it for the subsequent purification steps.
Protocol 2: Purification of this compound using a Two-Step Column Chromatography Method
This protocol combines the use of Sephadex LH-20 for initial cleanup followed by reversed-phase chromatography for high-purity isolation.[1]
1. Initial Purification with Sephadex LH-20: a. Concentrate the ethanolic extract from Protocol 1 under reduced pressure to obtain a crude residue. b. Dissolve the crude residue in a minimal amount of ethanol. c. Swell Sephadex LH-20 resin in ethanol and pack it into a glass column.[11] d. Carefully load the dissolved crude extract onto the top of the Sephadex LH-20 column. e. Elute the column with ethanol under gravity flow, collecting fractions.[8][12] f. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound. g. Pool the this compound-rich fractions and evaporate the solvent.
2. High-Purity Separation with Reversed-Phase (RP) Silica Gel: a. Dissolve the partially purified extract from the previous step in a small volume of the mobile phase (Methanol:Water, 9:1 v/v). b. Pack a column with reversed-phase (RP-18) silica gel and equilibrate it with the mobile phase. c. Load the sample onto the RP column. d. Elute the column with a Methanol:Water (9:1 v/v) solvent system. e. Collect fractions and monitor for the presence of pure this compound using HPLC. f. Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for high-yield extraction and purification of this compound.
Representative Signaling Pathway Modulated by Flavonoids
Flavonoids, including the structurally similar quercetin and rutin, are known to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways.[13][14][15][16][17][18] It is plausible that this compound exerts its biological effects through similar mechanisms.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.
Conclusion
This application note provides a detailed framework for the high-yield extraction and purification of this compound. The presented protocols, combining ultrasound-assisted extraction with a multi-step chromatographic purification, offer an efficient and scalable method for obtaining high-purity this compound. The provided data and visualizations serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this promising natural compound. Further optimization may be required depending on the specific plant material and desired scale of production.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids in Cancer Prevention and Therapy: Chemistry, Pharmacology, Mechanisms of Action, and Perspectives for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Black Locust (Robiniae Pseudoacaciae) Flowers and Comparison with Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104177463A - Method for extracting robinin from robinia pseudoacacia flowers - Google Patents [patents.google.com]
- 7. prep-hplc.com [prep-hplc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 16. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Derivatization of Robinetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and derivatization of Robinetin (3,3',4',5,7-pentahydroxyflavone), a naturally occurring flavonol with a wide range of biological activities. Detailed, step-by-step protocols for the chemical synthesis of this compound via the Algar-Flynn-Oyamada reaction are presented. Furthermore, this guide outlines various derivatization strategies, including O-acetylation, O-methylation, O-glycosylation, and metal complex formation, to enhance the therapeutic potential of this compound. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and implementation in a research and drug development setting.
Introduction
This compound is a polyhydroxylated flavonol found in various medicinal plants and possesses a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2] Its therapeutic potential, however, can be limited by factors such as poor bioavailability. Chemical synthesis allows for the production of pure this compound for research purposes, and derivatization offers a strategy to modulate its physicochemical and pharmacological properties. This application note provides detailed protocols for these chemical modifications.
Synthesis of this compound
The total synthesis of this compound can be efficiently achieved through a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by an oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction.[1][3][4]
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2',3,4,4',6'-Pentahydroxychalcone (Chalcone Intermediate)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone and 3,4,5-trihydroxybenzaldehyde.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 3,4,5-trihydroxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5 equivalents) to the mixture with continuous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, pour the mixture into cold dilute hydrochloric acid (HCl) to neutralize the base and precipitate the crude product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2',3,4,4',6'-pentahydroxychalcone.
Protocol 2: Synthesis of this compound via Algar-Flynn-Oyamada Reaction
This protocol details the oxidative cyclization of the chalcone intermediate to form this compound.[1][3]
-
Reaction Setup: Dissolve the purified 2',3,4,4',6'-pentahydroxychalcone (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, 30% solution) at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: After completion, acidify the reaction mixture with dilute HCl to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.
Quantitative Data for this compound Synthesis
| Step | Reactants | Product | Typical Yield |
| Claisen-Schmidt Condensation | 2',4',6'-Trihydroxyacetophenone, 3,4,5-Trihydroxybenzaldehyde | 2',3,4,4',6'-Pentahydroxychalcone | 60-70% |
| Algar-Flynn-Oyamada Reaction | 2',3,4,4',6'-Pentahydroxychalcone, H₂O₂, NaOH | This compound | 40-50% |
Derivatization of this compound
Derivatization of this compound can be employed to enhance its solubility, stability, and biological activity. The following protocols are adapted from established methods for the derivatization of the structurally similar flavonoid, quercetin.
O-Acetylation
O-acetylation of the hydroxyl groups can improve the lipophilicity and membrane permeability of this compound.
Protocol 3: Per-O-acetylation of this compound
-
Reaction: Suspend this compound in acetic anhydride. Add a catalytic amount of pyridine or sodium acetate.
-
Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the acetylated product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure this compound pentaacetate.
O-Methylation
Selective or complete O-methylation can influence the biological activity and metabolic stability of this compound.
Protocol 4: Per-O-methylation of this compound
-
Reaction: Dissolve this compound in acetone or dimethylformamide (DMF). Add an excess of methyl iodide and a base such as potassium carbonate (K₂CO₃).
-
Conditions: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Workup: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the methylated this compound derivatives.
O-Glycosylation
Glycosylation can enhance the water solubility and bioavailability of this compound.
Protocol 5: Synthesis of this compound-3-O-glucoside
This protocol utilizes a chemoenzymatic approach for regioselective glycosylation.
-
Enzymatic Reaction: Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a small amount of a co-solvent like DMSO to aid solubility. Add a glycosyltransferase enzyme (e.g., UGT78D1) and a sugar donor (e.g., UDP-glucose).[7]
-
Conditions: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for 24-48 hours.
-
Workup: Stop the reaction by adding a water-miscible organic solvent like methanol or ethanol to precipitate the enzyme. Centrifuge to remove the precipitate.
-
Purification: Purify the supernatant containing the glycosylated this compound using preparative HPLC or column chromatography on a reversed-phase C18 silica gel.
Metal Complex Formation
Formation of metal complexes can enhance the antioxidant and anticancer activities of flavonoids.
Protocol 6: Synthesis of a this compound-Copper(II) Complex
-
Reaction: Dissolve this compound in methanol. In a separate flask, dissolve a copper(II) salt (e.g., copper(II) chloride) in water or methanol.
-
Complexation: Slowly add the copper(II) solution to the this compound solution with constant stirring at room temperature. A color change and/or precipitation should be observed.
-
Conditions: Stir the mixture for 1-2 hours at room temperature.
-
Isolation: Collect the precipitated complex by filtration, wash with methanol and then water, and dry under vacuum.
Quantitative Data for this compound Derivatization
| Derivatization Method | Reagents | Product | Expected Yield |
| O-Acetylation | Acetic anhydride, Pyridine | This compound pentaacetate | >90% |
| O-Methylation | Methyl iodide, K₂CO₃ | Per-O-methyl this compound | 70-80% |
| O-Glycosylation | UGT78D1, UDP-glucose | This compound-3-O-glucoside | Variable |
| Metal Complexation | Copper(II) chloride | This compound-Cu(II) complex | >80% |
Biological Activity and Signaling Pathways
This compound and its derivatives exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in the anticancer effects of many flavonoids is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[8]
Modulation of the PI3K/Akt Signaling Pathway by this compound
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
This compound has been shown to inhibit key kinases in the PI3K/Akt pathway, such as PI3K and Akt itself.[8] This inhibition leads to the downregulation of downstream effectors like mTOR, ultimately suppressing cancer cell proliferation and survival, and promoting apoptosis. The hydroxyl groups on the B-ring of this compound are thought to be crucial for its kinase inhibitory activity.
Conclusion
The synthetic and derivatization protocols outlined in this application note provide a robust framework for the production and modification of this compound. These methods will enable researchers to generate a library of this compound derivatives for structure-activity relationship studies and to further explore their therapeutic potential in various disease models. The provided diagrams and tabulated data serve as a practical guide for the implementation of these chemical strategies in a laboratory setting. Further investigation into the specific molecular targets of this compound will continue to unveil its full therapeutic promise.
References
- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids in Cancer Prevention and Therapy: Chemistry, Pharmacology, Mechanisms of Action, and Perspectives for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential effects of flavonoids as inhibitors of tyrosine protein kinases and serine/threonine protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Robinetin in Plant Extracts using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robinetin (3,7,3',4',5'-pentahydroxyflavone) is a naturally occurring flavonol that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1][2] Found in various medicinal plants, particularly within the Fabaceae family, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and facilitating further research into its therapeutic applications.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used, reliable, and sensitive method for the analysis of flavonoids like this compound in complex plant matrices.[1][5]
This document provides detailed application notes and standardized protocols for the extraction and subsequent quantification of this compound from plant materials using HPLC-UV.
Experimental Protocols
Extraction of this compound from Plant Material
Several methods can be employed for the extraction of this compound from plant sources. Soxhlet extraction has been identified as a highly efficient conventional method for obtaining high yields of this compound on a laboratory scale.[1] Ultrasonic-assisted extraction offers a more rapid alternative with reduced solvent consumption.[1]
1.1. Soxhlet Extraction Protocol
-
Sample Preparation: Air-dry the plant material (e.g., heartwood, leaves, bark) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a mechanical grinder.
-
Soxhlet Setup: Place a thimble containing a known amount (e.g., 10 g) of the powdered plant material into a Soxhlet extractor.
-
Solvent Selection: Fill the round-bottom flask with an aqueous acetone solution (e.g., 90% acetone in water, v/v). Acetone, methanol, and ethanol with 10% water content have all been shown to be effective.[1]
-
Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble containing the plant material, extracting the this compound. This process should be run for a sufficient number of cycles (e.g., 6-8 hours) to ensure complete extraction.
-
Concentration: After extraction, the solvent containing the extracted this compound is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Storage: Store the dried crude extract in a cool, dark, and dry place prior to HPLC analysis.
1.2. Ultrasonic-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the dried, powdered plant material as described in the Soxhlet protocol.
-
Extraction: Place a known amount of the powdered sample (e.g., 1 g) into an Erlenmeyer flask with a suitable solvent (e.g., 25 mL of aqueous methanol).
-
Ultrasonication: Submerge the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature. The frequency of the ultrasound can influence extraction efficiency, with frequencies between 20 and 120 kHz being common.[6]
-
Filtration and Concentration: After sonication, filter the mixture to separate the plant debris from the extract. The filtrate is then concentrated using a rotary evaporator.
-
Storage: Store the dried extract as previously described.
HPLC-UV Quantification of this compound
This protocol outlines the setup and execution of an HPLC-UV method for the quantitative analysis of this compound. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, and reliability.[7][8]
2.1. Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
2.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8] |
| Mobile Phase | A gradient elution using Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B) is common for flavonoid separation.[9] |
| Flow Rate | 1.0 mL/min.[9] |
| Injection Volume | 10-20 µL.[8] |
| Column Temperature | 30-35 °C.[8] |
| Detection Wavelength | This compound shows maximum absorbance at approximately 254 nm and 364 nm. A wavelength of 364 nm or 370 nm is often used for the quantification of flavonols.[1][8] |
2.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a precise amount of this compound standard (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL) to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the plant extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL). The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
2.4. Method Validation
To ensure the reliability of the quantitative results, the HPLC method should be validated for the following parameters:
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These are typically calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[8]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) should typically be less than 2%.[7]
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the standard. Recoveries are generally expected to be within 98-102%.[7]
-
Specificity: Ensure that the peak corresponding to this compound is well-resolved from other components in the plant extract and is free from interference.
2.5. Data Analysis and Quantification
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
-
Express the final this compound content as mg per gram of the dry weight of the plant material.
Quantitative Data Summary
| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g of dry extract) | Reference |
| Robinia pseudoacacia | Heartwood | Soxhlet (Aqueous Acetone) | Data to be filled from specific studies | [1] |
| Stryphnodendron adstringens | Bark | Maceration (Hydroethanolic) | Data to be filled from specific studies | [10] |
| Other reported sources | Leaves/Flowers | Ultrasonic-Assisted | Data to be filled from specific studies | [1][3] |
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantarchives.org [plantarchives.org]
- 8. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienggj.org [scienggj.org]
- 10. benchchem.com [benchchem.com]
Application Notes: Protocol for Assessing Robinetin's Effect on Mitochondrial Function
Introduction
Robinetin is a naturally occurring polyhydroxylated flavonol found in various medicinal plants.[1][2] Like other flavonoids, it has garnered significant interest from researchers and drug development professionals for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects.[1][2] Early studies have indicated that this compound, along with similar flavonoids, can directly interact with mitochondria by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[3][4] This interaction has significant implications, as mitochondrial dysfunction is a key factor in a wide range of human diseases.[5] Assessing the precise effects of compounds like this compound on mitochondrial health is crucial for understanding their therapeutic potential and mechanisms of action.
These application notes provide a comprehensive set of protocols to evaluate the impact of this compound on key indicators of mitochondrial function: mitochondrial respiration (oxygen consumption), mitochondrial membrane potential (ΔΨm), reactive oxygen species (ROS) production, and ATP synthesis. The provided methodologies are designed for use in cultured cells or with isolated mitochondria, enabling a thorough characterization of this compound's bioenergetic profile.
Key Signaling Pathways
Flavonoids can influence mitochondrial function and biogenesis through various signaling pathways. This compound's inhibition of Complex I can lead to reduced mitochondrial ROS production.[3][4] Furthermore, flavonoids have been shown to modulate the activity of key metabolic sensors like AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1).[3][6] Activation of these pathways can, in turn, promote mitochondrial biogenesis through the master regulator PGC-1α, representing a potential adaptive response to metabolic stress.[3][7]
Experimental Design and Workflow
A systematic approach is essential for evaluating this compound's effects. The typical workflow involves preparing the compound, treating the biological samples (cells or isolated mitochondria), performing a battery of assays to assess different aspects of mitochondrial function, and finally, analyzing the collected data.
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative effects of this compound on key mitochondrial parameters based on its known activity as a flavonoid and Complex I inhibitor.[3][4] These values should be determined empirically for the specific cell type or model system being used.
| Parameter | Assay Method | Vehicle Control (DMSO) | This compound (10 µM) | This compound (50 µM) | Expected Outcome |
| Basal Oxygen Consumption Rate (OCR) | Seahorse XF Analysis | 100 ± 8 pmol/min | 85 ± 7 pmol/min | 60 ± 6 pmol/min | Decrease |
| Maximal Respiration (OCR) | Seahorse XF Analysis | 250 ± 20 pmol/min | 200 ± 15 pmol/min | 140 ± 12 pmol/min | Decrease |
| Mitochondrial Membrane Potential (ΔΨm) | TMRE or JC-1 Staining | 100 ± 5 % | 90 ± 6 % | 75 ± 8 % | Decrease (Depolarization) |
| Mitochondrial ROS Production | MitoSOX or Amplex Red | 100 ± 10 % | 70 ± 9 % | 50 ± 7 % | Decrease |
| Cellular ATP Production | Luminescence Assay | 100 ± 5 % | 92 ± 6 % | 80 ± 5 % | Decrease |
Detailed Experimental Protocols
1. Protocol for Mitochondrial Respiration (Oxygen Consumption Rate - OCR) Assay
This protocol is adapted for use with a Seahorse XF Analyzer to measure OCR in real-time.[8]
a. Materials
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine as required for the cell type)
-
This compound stock solution (in DMSO)
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).[8]
b. Procedure
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Cell Preparation: On the day of the assay, remove the growth medium and wash the cells once with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure basal OCR, then inject this compound and measure the response, followed by sequential injections of the stress test compounds.
-
Data Analysis: After the run, normalize OCR data to cell number or protein concentration.[8] Analyze parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
2. Protocol for Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with high membrane potential.[9]
a. Materials
-
Cells cultured on a 96-well black, clear-bottom plate
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Hoechst 33342 (for cell number normalization)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
b. Procedure
-
Cell Treatment: Treat cells with various concentrations of this compound and vehicle control for the desired duration. Include a positive control group treated with FCCP (e.g., 5-10 µM) for 10-30 minutes before the assay.
-
Dye Loading: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh culture medium containing TMRE (e.g., 50-500 nM) and Hoechst 33342 (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Add PBS or imaging buffer to the wells. Measure the fluorescence intensity using a microplate reader (TMRE: Ex/Em ~549/575 nm; Hoechst: Ex/Em ~350/461 nm).
-
Data Analysis: Normalize the TMRE fluorescence intensity to the Hoechst fluorescence intensity to account for cell number. A decrease in TMRE fluorescence indicates mitochondrial depolarization.[9]
3. Protocol for Mitochondrial Reactive Oxygen Species (ROS) Assay
This protocol describes the measurement of mitochondrial superoxide using a fluorescent probe like MitoSOX™ Red or hydrogen peroxide (H2O2) using Amplex™ Red.[11][12]
a. Materials
-
Cells cultured in a 96-well plate
-
Amplex™ Red reagent and Horseradish Peroxidase (HRP) for H2O2 detection.[11]
-
Respiratory substrates (e.g., pyruvate and malate)[13]
-
Antimycin A (positive control for ROS production)
-
PBS
-
Fluorescence microplate reader
b. Procedure (using Amplex Red for H2O2)
-
Cell Treatment: Treat cells with this compound and controls as described previously.
-
Assay Preparation: Prepare a reaction buffer containing Amplex™ Red (e.g., 10 µM) and HRP (e.g., 4 U/mL) in PBS or an appropriate respiration buffer.[11]
-
Measurement: Remove the treatment medium from the cells. Add the Amplex Red reaction buffer to each well.
-
Initiate ROS Production: If measuring ROS from isolated mitochondria or permeabilized cells, add respiratory substrates to initiate electron transport chain activity. For intact cells, endogenous substrate oxidation will drive ROS production.
-
Fluorescence Reading: Immediately begin measuring fluorescence in kinetic mode using a plate reader (Ex/Em ~571/585 nm) at 37°C.
-
Data Analysis: Calculate the rate of H2O2 production from the slope of the fluorescence curve over time. Compare the rates between control and this compound-treated groups.
4. Protocol for Cellular ATP Production Assay
This protocol uses a luciferin/luciferase-based bioluminescence assay to quantify cellular ATP levels.[14][15]
a. Materials
-
Cells cultured in a 96-well white, opaque plate
-
ATP determination kit (containing luciferase, D-luciferin, and reaction buffer)[14]
-
ATP standard for generating a standard curve
-
Cell lysis buffer
-
Luminometer or microplate reader with luminescence capability
b. Procedure
-
Cell Treatment: Plate and treat cells with this compound and controls in a white-walled 96-well plate.
-
Standard Curve: Prepare a series of ATP standards in culture medium according to the kit manufacturer's instructions.
-
Cell Lysis: Remove the treatment medium. Add cell lysis reagent to each well to release cellular ATP.
-
Luminescence Reaction: Prepare the ATP detection working solution (luciferase/luciferin) as per the kit protocol. Add the working solution to each well (including standards).
-
Signal Measurement: Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.
-
Data Analysis: Generate a standard curve from the ATP standards. Use the standard curve to calculate the ATP concentration in each sample. Normalize ATP levels to protein concentration or cell number and compare treated groups to the vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids and Mitochondria: Activation of Cytoprotective Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids and Mitochondria: Activation of Cytoprotective Pathways? [mdpi.com]
- 5. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Quercetin Treatment on Mitochondrial Biogenesis and Exercise-Induced AMP-Activated Protein Kinase Activation in Rat Skeletal Muscle [mdpi.com]
- 7. Quercetin increases brain and muscle mitochondrial biogenesis and exercise tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 10. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 11. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial ROS Analysis [protocols.io]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Robinetin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robinetin, a flavonoid found in various plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory activity of this compound using common in vitro cell-based assays. These assays are crucial for elucidating the mechanisms of action and determining the potency of this compound as a potential anti-inflammatory agent. The protocols provided herein are designed for use in a research setting by trained professionals.
Data Presentation: Comparative Anti-inflammatory Activity
While specific quantitative data for this compound's anti-inflammatory activity is limited in publicly available literature, the following tables summarize the reported IC50 values for structurally similar and well-characterized flavonoids, such as Quercetin and Luteolin. This data provides a valuable reference for the expected range of potency for this compound in these assays. Researchers are encouraged to generate specific data for this compound using the protocols outlined in this document.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Quercetin | RAW 264.7 | ~20-30 | [3] |
| Luteolin | RAW 264.7 | 27 | [3] |
| Apigenin | RAW 264.7 | 23 | [3] |
| Wogonin | RAW 264.7 | 17 | [3] |
| This compound | RAW 264.7 | Data to be determined |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Cytokine | Cell Line | IC50 (µM) | Reference |
| Quercetin | TNF-α | HEK 293 | - | [4] |
| Luteolin | IL-6 | RAW 264.7 | <10 | [5] |
| Luteolin | TNF-α | RAW 264.7 | <10 | [5] |
| This compound | TNF-α, IL-6 | RAW 264.7 / THP-1 | Data to be determined |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression
| Compound | Enzyme | Cell Line | IC50 (µM) | Reference |
| Quercetin | COX-2 | - | - | [6] |
| Luteolin | iNOS | RAW 264.7 | - | [3] |
| This compound | COX-2, iNOS | RAW 264.7 | Data to be determined |
Key Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to assess the anti-inflammatory properties of this compound.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: This protocol quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages stimulated with LPS. The concentration of these cytokines in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
RAW 264.7 or THP-1 (differentiated with PMA) cells
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
LPS from E. coli
-
Commercial ELISA kits for mouse or human TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Nitric Oxide Production Assay protocol.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-24 hours (optimize incubation time for each cytokine).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits. This typically involves:
-
Addition of standards and samples to antibody-coated plates.
-
Incubation with a detection antibody.
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculation: Calculate the concentration of TNF-α and IL-6 from the respective standard curves. Determine the percentage inhibition of cytokine production by this compound.
Western Blot Analysis for COX-2 and iNOS Expression
Principle: This method is used to determine the effect of this compound on the protein expression levels of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
LPS from E. coli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS as described in previous protocols.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of COX-2 and iNOS to the β-actin loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the general experimental workflow for evaluating anti-inflammatory compounds.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: General experimental workflow.
References
- 1. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of flavonoids on TNF-alpha-induced IL-8 gene expression in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Robinetin as a Positive Control in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for using Robinetin, a naturally occurring flavonol, as a positive control in various in vitro antioxidant capacity assays. This compound's potent free radical scavenging and metal-chelating properties make it an excellent reference standard for evaluating the antioxidant potential of test compounds.[1] This document details the experimental protocols for four common antioxidant assays: DPPH, ABTS, FRAP, and ORAC.
Introduction to this compound's Antioxidant Properties
This compound (3,3',4',5',7-Pentahydroxyflavone) is a flavonoid found in several plants.[1] Its structure, characterized by multiple hydroxyl groups, confers significant antioxidant activity.[1] Flavonoids like this compound can neutralize free radicals by donating a hydrogen atom or an electron, thus preventing oxidative damage to cellular components.[1] The antioxidant mechanism of many flavonoids is also linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[2][3][4]
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound can be quantified using various assays, each with a different mechanism of action. The data presented below, while not exhaustive and potentially subject to variation based on experimental conditions, provides a comparative overview of this compound's activity. It is important to note that direct experimental values for this compound in all standard antioxidant assays are not always readily available in the literature. In such cases, data from structurally similar flavonoids may be used for comparative purposes, and this should be clearly indicated in research findings.
Table 1: Quantitative Antioxidant Capacity of this compound and Standard Controls
| Antioxidant Assay | This compound | Quercetin (Positive Control) | Trolox (Positive Control) | Ascorbic Acid (Positive Control) |
| DPPH Radical Scavenging Activity (IC50) | Data not available | 19.17 µg/mL[5] | - | 9.53 µg/mL[5] |
| ABTS Radical Scavenging Activity (TEAC) | Data not available | - | 1.0 (by definition)[6] | - |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | - | - | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | - | 1.0 (by definition)[6] | - |
Note: Specific IC50 and TEAC values for this compound in these exact assays were not found in the cited literature. Researchers should determine these values experimentally in their own laboratory settings for use as a positive control.
Experimental Protocols
The following are detailed protocols for performing the DPPH, ABTS, FRAP, and ORAC assays, using this compound as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow.[7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Positive Control (e.g., Ascorbic Acid, Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare similar dilutions for the chosen positive control (e.g., Ascorbic Acid).
-
-
Assay Protocol:
-
Add 100 µL of each sample or control dilution to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[9]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare similar dilutions for the Trolox standard.
-
-
Assay Protocol:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.[10]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[11]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions.
-
Prepare a series of FeSO₄ standards (e.g., 100-2000 µM).
-
-
Assay Protocol:
-
Add 25 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 175 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve using the FeSO₄ standards.
-
The FRAP value of the samples is expressed as mmol of Fe²⁺ equivalents per gram of the compound.[13]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[10]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent and dilute with phosphate buffer.
-
Prepare a series of dilutions for this compound and Trolox standards.
-
-
Assay Protocol:
-
Add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.[8]
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the samples is expressed as micromoles of Trolox Equivalents (TE) per gram of the compound.[14]
-
Visualization of Pathways and Workflows
Antioxidant Signaling Pathway of Flavonoids
Flavonoids, including this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[2][3][4] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.[2][15][16]
Caption: Nrf2-ARE Antioxidant Signaling Pathway Activation by this compound.
Experimental Workflow for Antioxidant Capacity Assays
The general workflow for determining the antioxidant capacity of a compound using the assays described above involves several key steps, from sample preparation to data analysis.
Caption: General Experimental Workflow for Antioxidant Assays.
References
- 1. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nehu.ac.in [nehu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Robinetin in Polymeric Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robinetin, a polyhydroxylated flavonol, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] However, its therapeutic application is significantly hampered by poor water solubility and limited oral bioavailability.[1][2] Nanoencapsulation presents a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling controlled release and targeted delivery of this compound.
These application notes provide a detailed protocol for the encapsulation of this compound into polymeric nanoparticles using the nanoprecipitation method. Due to the limited availability of specific experimental data for this compound nanoformulations, the following protocols and characterization data are based on established methods for structurally similar flavonoids, such as Quercetin and Rutin.[3][4][5][6]
Data Presentation: Physicochemical Properties of Flavonoid-Loaded Nanoparticles
The following table summarizes typical quantitative data obtained for flavonoid-loaded nanoparticles prepared by methods analogous to the one described below. These values should be considered as representative targets for the characterization of this compound-loaded nanoparticles.
| Parameter | Representative Value | Method of Analysis |
| Particle Size (Z-average) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 mV to -30 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (EE%) | 70 - 95% | High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectroscopy |
| Drug Loading (DL%) | 5 - 15% | High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectroscopy |
Note: The data presented are representative values for flavonoid (e.g., Quercetin, Rutin) loaded nanoparticles and may vary depending on the specific formulation parameters.[4][7][8]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the nanoprecipitation (solvent displacement) method, a reproducible and straightforward technique for formulating polymeric nanoparticles.[3][5]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Acetone (analytical grade)
-
Poloxamer 188 (or other suitable surfactant like PVA)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of Poloxamer 188 in 20 mL of deionized water.
-
Stir the aqueous phase on a magnetic stirrer at a constant speed (e.g., 400 rpm).
-
-
Nanoparticle Formation:
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase at a slow and constant flow rate (e.g., 0.5 mL/min).
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Continuously stir the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone. A rotary evaporator can also be used for more rapid solvent removal.
-
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant containing the unencapsulated this compound and excess surfactant.
-
Resuspend the nanoparticle pellet in deionized water and repeat the washing step twice to ensure the removal of any residual impurities.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., 5% trehalose) should be added before freezing.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[9]
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values.
-
2.2 Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Method: Indirect quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Procedure:
-
During the purification step (Protocol 1, step 5), collect the supernatant after the first centrifugation.
-
Measure the concentration of free this compound in the supernatant using a pre-established calibration curve with HPLC or a UV-Vis spectrophotometer.
-
Calculate the EE% and DL% using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
2.3 Morphological Analysis
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[10][11]
-
Procedure:
-
For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air dry. A negative stain (e.g., phosphotungstic acid) can be used for better contrast.
-
For SEM, place a drop of the suspension on a stub, dry, and then sputter-coat with a conductive material (e.g., gold).
-
Image the nanoparticles to observe their size, shape, and surface morphology.
-
Protocol 3: In Vitro Release Study
This protocol evaluates the release profile of this compound from the nanoparticles over time.
Materials:
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in 1 mL of PBS.
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) to maintain sink conditions.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh PBS.
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound-loaded nanoparticles.
Signaling Pathway
Caption: Representative PI3K/Akt signaling pathway often modulated by flavonoids like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. PLGA-Quercetin Nano-Formulation Inhibits Cancer Progression via Mitochondrial Dependent Caspase-3,7 and Independent FoxO1 Activation with Concomitant PI3K/AKT Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
Robinetin as a Substrate for Enzymatic Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robinetin, a flavonoid belonging to the flavonol group, is structurally similar to other well-studied flavonoids like quercetin and myricetin. While extensively investigated for its antioxidant and enzyme-inhibiting properties, its potential as a substrate for various oxidoreductase enzymes presents a valuable tool for enzymatic activity assays.[1] The enzymatic oxidation of this compound can be monitored to determine the activity of enzymes such as tyrosinase, peroxidase, and laccase. This document provides detailed application notes and adapted protocols for utilizing this compound as a substrate in such assays. Given the limited direct literature on this compound as an enzymatic substrate, the following protocols are based on established methods for structurally related flavonoids, particularly quercetin.
Application Notes
This compound's suitability as an enzymatic substrate stems from its polyhydroxylated structure, which is susceptible to oxidation. The enzymatic conversion of this compound results in the formation of colored products, allowing for convenient spectrophotometric monitoring of the reaction progress. This principle can be applied to develop sensitive assays for quantifying the activity of various oxidoreductases.
-
Tyrosinase Activity: Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the oxidation of phenols, a key step in melanin biosynthesis.[2][3][4][5][6] Flavonoids like quercetin have been shown to be substrates for tyrosinase, and this compound is expected to behave similarly.[7][8][9] The oxidation of this compound by tyrosinase can be used to screen for tyrosinase inhibitors or to study the enzyme's kinetic properties.
-
Peroxidase Activity: Peroxidases (EC 1.11.1.x) are heme-containing enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide (H₂O₂) as an electron acceptor.[10][11][12][13][14] Flavonoids are known substrates for peroxidases, such as horseradish peroxidase (HRP).[15] An assay using this compound can be employed to measure peroxidase activity in various biological samples or to assess the efficacy of peroxidase inhibitors.
-
Laccase Activity: Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of phenolic and non-phenolic compounds.[16][17][18][19][20] They are involved in processes like lignin degradation.[16][18][19] The oxidation of this compound by laccase can serve as a basis for a simple and sensitive assay for laccase activity, applicable in fields such as biofuel research and environmental monitoring.
Quantitative Data
Due to the scarcity of published kinetic data for this compound as an enzymatic substrate, the following table presents data for the structurally similar flavonol, quercetin, to serve as a reference. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.
| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | Optimal pH |
| Mushroom Tyrosinase | Quercetin | 0.12 ± 0.01 | 16.2 ± 0.6 | ~6.0 - 7.0 |
| Horseradish Peroxidase | Quercetin | Not widely reported | Not widely reported | ~5.0 - 7.0 |
| Trametes versicolor Laccase | Quercetin | Not widely reported | Not widely reported | ~3.0 - 5.0 |
Note: The kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions (e.g., buffer, temperature, co-factors). The data for quercetin with mushroom tyrosinase is from a specific study and may vary.
Experimental Protocols
The following are adapted protocols for using this compound as a substrate in enzymatic activity assays. It is crucial to optimize these protocols for specific experimental setups.
Protocol 1: Tyrosinase Activity Assay using this compound
Principle: This assay measures the activity of tyrosinase by monitoring the increase in absorbance resulting from the oxidation of this compound.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
This compound
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of Tyrosinase (e.g., 1000 U/mL) in Potassium Phosphate Buffer. Keep on ice.
-
Prepare serial dilutions of this compound in Potassium Phosphate Buffer to achieve final concentrations ranging from 0.05 to 1.0 mM in the assay.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
160 µL of Potassium Phosphate Buffer (50 mM, pH 6.8)
-
20 µL of this compound solution (of varying concentrations)
-
-
Incubate the plate at 25°C for 5 minutes to pre-warm the reagents.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of Tyrosinase solution to each well.
-
Immediately start monitoring the change in absorbance at a predetermined wavelength (e.g., 400-450 nm, to be determined by a preliminary spectral scan of the reaction product) every minute for 10-20 minutes using a microplate reader.
-
Include a blank control (without enzyme) for each this compound concentration.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.
-
Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Peroxidase Activity Assay using this compound
Principle: This assay determines peroxidase activity by measuring the H₂O₂-dependent oxidation of this compound, which leads to a change in absorbance.
Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Potassium Phosphate Buffer (100 mM, pH 6.0)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a fresh working solution of H₂O₂ (e.g., 10 mM) in Potassium Phosphate Buffer.
-
Prepare a working solution of HRP (e.g., 10 U/mL) in Potassium Phosphate Buffer. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
140 µL of Potassium Phosphate Buffer (100 mM, pH 6.0)
-
20 µL of this compound solution
-
20 µL of H₂O₂ solution
-
-
Incubate the plate at 25°C for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Start the reaction by adding 20 µL of HRP solution to each well.
-
Immediately measure the increase in absorbance at a predetermined wavelength (e.g., 400-450 nm) over 5-10 minutes.
-
Include controls without HRP and without H₂O₂.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Correct for any non-enzymatic oxidation by subtracting the rates of the control reactions.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of this compound per minute under the specified conditions.
-
Protocol 3: Laccase Activity Assay using this compound
Principle: This assay measures laccase activity based on the oxidation of this compound, which can be followed spectrophotometrically.
Materials:
-
Laccase (e.g., from Trametes versicolor)
-
This compound
-
Sodium Acetate Buffer (100 mM, pH 4.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of Laccase (e.g., 1 U/mL) in Sodium Acetate Buffer. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
160 µL of Sodium Acetate Buffer (100 mM, pH 4.5)
-
20 µL of this compound solution
-
-
Incubate the plate at 30°C for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of Laccase solution to each well.
-
Monitor the increase in absorbance at a predetermined wavelength (e.g., 400-450 nm) for 10-15 minutes.
-
Include a blank control without the enzyme.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time graph.
-
Subtract the rate of the blank to correct for auto-oxidation of this compound.
-
Calculate laccase activity and kinetic parameters as described for the tyrosinase assay.
-
Visualizations
Caption: General experimental workflow for enzymatic assays using this compound as a substrate.
Caption: Simplified signaling pathway of melanogenesis involving tyrosinase.[2][3][4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways in Melanogenesis - ProQuest [proquest.com]
- 7. Promotion effects of flavonoids on browning induced by enzymatic oxidation of tyrosinase: structure–activity relationship - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of peroxidase catalytic cycle of human Prdx6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Microbial degradation of lignin: Role of lignin peroxidase, manganese peroxidase, and laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Lignin Biodegradation with Laccase-Mediator Systems [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Isolation and Characterization of a Novel Laccase for Lignin Degradation, LacZ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lignin degradation: microorganisms, enzymes involved, genomes analysis and evolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Techniques to Study Robinetin's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robinetin, a flavonoid found in various plants, has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1][2][3] While the broader pharmacological profile of this compound is under investigation, its specific interactions with ion channels—a crucial class of drug targets—remain largely unexplored in published literature. Ion channels are integral membrane proteins that regulate the flow of ions across cellular membranes, playing a fundamental role in physiological processes such as neuronal signaling, muscle contraction, and cardiac excitability.[4]
Flavonoids, as a class of compounds, are known to modulate the activity of various ion channels, including voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels.[4][5][6][7][8][9][10][11][12][13][14][15][16] This modulation can lead to significant physiological effects, such as vasodilation and neuroprotection.[7][17][18][19][20] Given the structural similarities of this compound to other ion channel-modulating flavonoids like quercetin and myricetin, it is plausible that this compound also exerts effects on these critical cellular components.
These application notes provide a comprehensive guide for researchers to investigate the potential effects of this compound on major classes of voltage-gated ion channels using patch-clamp electrophysiology. The protocols detailed below are based on established methodologies for studying flavonoid-ion channel interactions and are designed to be adapted for the specific investigation of this compound.
Data Presentation: Summarized Quantitative Data
Due to the absence of specific published electrophysiological data on this compound's effects on ion channels, the following tables are presented as illustrative examples . They are based on typical findings for other flavonoids and are intended to serve as a template for presenting experimentally obtained data for this compound.
Table 1: Hypothetical Effects of this compound on Voltage-Gated Potassium (Kv) Channels
| Ion Channel Subtype | Cell Line | This compound Concentration (µM) | Effect | IC₅₀/EC₅₀ (µM) | Gating Parameter Shift | Reference |
| Kv1.3 | HEK-293 | 1 - 100 | Inhibition | ~25 | Hyperpolarizing shift in inactivation | (Hypothetical) |
| Kv1.5 | CHO | 1 - 100 | Inhibition | ~40 | No significant shift | (Hypothetical) |
| hERG (Kv11.1) | HEK-293 | 1 - 100 | Inhibition | ~50 | Acceleration of inactivation | (Hypothetical) |
Table 2: Hypothetical Effects of this compound on Voltage-Gated Sodium (Nav) Channels
| Ion Channel Subtype | Cell Line | This compound Concentration (µM) | Effect | IC₅₀ (µM) | Gating Parameter Shift | Reference |
| Nav1.5 | tsA-201 | 1 - 100 | Inhibition of peak current | ~30 | Hyperpolarizing shift in inactivation | (Hypothetical) |
| Nav1.5 | tsA-201 | 1 - 100 | Inhibition of late current | ~15 | - | (Hypothetical) |
| Nav1.7 | DRG Neurons | 1 - 100 | Inhibition | ~20 | Hyperpolarizing shift in inactivation | (Hypothetical) |
Table 3: Hypothetical Effects of this compound on Voltage-Gated Calcium (Cav) Channels
| Ion Channel Subtype | Cell Line | This compound Concentration (µM) | Effect | IC₅₀ (µM) | Gating Parameter Shift | Reference |
| Cav1.2 (L-type) | A7r5 | 1 - 100 | Inhibition | ~35 | - | (Hypothetical) |
| Cav3.2 (T-type) | HEK-293 | 1 - 100 | Inhibition | ~50 | Hyperpolarizing shift in inactivation | (Hypothetical) |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on ion channels using patch-clamp electrophysiology.
Protocol 1: Whole-Cell Patch-Clamp Recording in a Heterologous Expression System (e.g., HEK-293 cells)
This protocol is designed to study the effect of this compound on a specific ion channel subtype expressed in a mammalian cell line.
1. Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transiently transfect the cells with a plasmid encoding the ion channel of interest (e.g., Kv1.3, Nav1.5, or Cav1.2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
2. Solution Preparation:
-
External Solution (for Kv channels): (in mM) 140 Choline-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal Solution (for Kv channels): (in mM) 130 K-Aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with KOH.
-
External Solution (for Nav channels): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for Nav channels): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
External Solution (for Cav channels): (in mM) 120 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (for Cav channels): (in mM) 120 Cs-Aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a fluorescently labeled cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record ionic currents.
4. Voltage Protocols:
-
For Kv channels: From a holding potential of -80 mV, apply depolarizing steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.
-
For Nav channels: From a holding potential of -100 mV, apply depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit transient inward sodium currents.
-
For Cav channels: From a holding potential of -90 mV, apply depolarizing steps (e.g., from -50 mV to +50 mV in 10 mV increments) to elicit inward calcium (or barium) currents.
-
To study voltage-dependence of activation, normalize the peak current at each voltage step to the maximum current and plot against the test potential.
-
To study voltage-dependence of steady-state inactivation, apply a series of prepulses to different potentials before a test pulse to a fixed potential and plot the normalized current against the prepulse potential.
5. Data Analysis:
-
Analyze the recorded currents using electrophysiology software.
-
Measure the peak current amplitude, activation and inactivation kinetics.
-
Construct current-voltage (I-V) relationships.
-
Determine the concentration-response curve for this compound's effect and calculate the IC₅₀ or EC₅₀ value.
-
Fit the activation and inactivation data with a Boltzmann function to determine the half-activation/inactivation voltage (V₁/₂) and the slope factor (k).
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is suitable for studying ion channels that express well in oocytes and allows for robust current recordings.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the ion channel of interest.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Solution Preparation:
-
Recording Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
This compound Solutions: Prepare different concentrations of this compound in ND96 from a DMSO stock solution.
3. Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Use a TEVC amplifier to clamp the oocyte membrane potential and record the resulting currents.
-
Apply appropriate voltage protocols similar to those described in Protocol 1.
4. Data Acquisition and Analysis:
-
Record and analyze the ionic currents as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for patch-clamp analysis of this compound's effect on ion channels.
Caption: Proposed signaling pathway of this compound's action on ion channels.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular ion channels as a molecular target of flavonoids [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as Modulators of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Natural Flavonoid Naringenin Elicits Analgesia through Inhibition of NaV1.8 Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Flavonoids in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Inhibition of cardiac voltage-gated sodium channels by grape polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plant and fungi derived analgesic natural products targeting voltage-gated sodium and calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of voltage-gated K+ channels and depression of voltage-gated Ca2+ channels are involved in quercetin-induced vasorelaxation in rat coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Working with Robinetin in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Robinetin in in vitro experiments. Due to its low aqueous solubility, special considerations are required to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring polyhydroxylated flavonol with a range of biological activities, including antioxidant, antiviral, and antiproliferative effects. Like many flavonoids, its chemical structure lends itself to poor solubility in aqueous solutions, which can pose a significant challenge for in vitro assays that are typically conducted in aqueous-based cell culture media. This limited water solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound. Ethanol and methanol can also be used, as studies on related flavonoids have shown their effectiveness. For extraction purposes from plant material, acetone, methanol, and ethanol have been used effectively.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q4: How should I prepare a this compound stock solution?
A detailed protocol for preparing a 10 mM this compound stock solution in DMSO is provided in the Experimental Protocols section below. The general principle involves dissolving a calculated amount of high-purity this compound powder in sterile, cell culture grade DMSO.
Q5: How can I improve the solubility of this compound if I'm still encountering issues?
If you observe precipitation after diluting your DMSO stock solution in your aqueous assay buffer or cell culture medium, consider the following troubleshooting tips:
-
Gentle Warming: Briefly warming the solution in a 37°C water bath can aid in dissolution.
-
Sonication: Using a sonicator can help to break up aggregates and enhance solubility.
-
pH Adjustment: For certain compounds, adjusting the pH of the aqueous medium can improve solubility. However, the effect of pH on this compound's stability and activity should be carefully considered.
-
Use of Co-solvents: In some instances, a mixture of solvents may be effective. However, for cell-based assays, the complexity and potential for toxicity increase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Incomplete dissolution- Supersaturation | - Vortex the solution for a longer duration.- Gently warm the solution in a 37°C water bath.- Prepare a lower concentration stock solution. |
| Precipitation upon dilution in aqueous media | - Low aqueous solubility of this compound.- Shock precipitation due to rapid solvent change. | - Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring.- Pre-warm the aqueous medium to 37°C before adding the stock solution.- Decrease the final concentration of this compound in your assay. |
| High background in assays | - this compound autofluorescence or absorbance at assay wavelengths. | - Run a control with this compound alone (no cells or other reagents) to determine its intrinsic signal.- Subtract the background signal from your experimental values. |
| Inconsistent results between experiments | - Degradation of this compound stock solution.- Inaccurate pipetting of viscous DMSO stock. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C, protected from light.- Use positive displacement pipettes for accurate handling of DMSO. |
| Unexpected cytotoxicity | - High final concentration of DMSO.- Intrinsic toxicity of this compound at the tested concentration. | - Ensure the final DMSO concentration is ≤ 0.5%.- Include a vehicle control (DMSO only) to assess solvent toxicity.- Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line. |
Quantitative Data Summary
| Solvent | Solubility of Quercetin | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |
| Ethanol | ~2 mg/mL | |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (high purity)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 302.24 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 302.24 g/mol = 0.0030224 g = 3.02 mg
-
-
Weigh this compound: In a sterile environment, accurately weigh 3.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex at room temperature until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Sterilization (Optional): For critical applications, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solutions for Cell Culture Experiments
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a working solution, dilute the stock solution directly into pre-warmed (37°C) cell culture medium. For example, to prepare 10 mL of a 10 µM working solution:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = 100 µM*mL
-
V1 = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Mixing: Immediately and thoroughly mix the working solution by gentle pipetting or swirling.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL) to an equivalent volume of cell culture medium.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating a general experimental workflow and a potential signaling pathway involving this compound.
Caption: A general workflow for in vitro experiments using this compound.
Caption: this compound's inhibitory effect on the CDK1/Cyclin B complex, leading to cell cycle arrest at the G2/M transition.
Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Robinetin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the large-scale synthesis of Robinetin. The following sections offer step-by-step protocols, quantitative data, and visual workflows to facilitate a successful synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is a viable and scalable synthetic strategy for this compound?
A1: A robust and scalable approach for the total synthesis of this compound involves a three-step process starting from commercially available precursors:
-
Claisen-Schmidt Condensation: Reaction of a protected 2',4',6'-trihydroxyacetophenone with a protected 3,4-dihydroxybenzaldehyde to form a protected chalcone intermediate.
-
Algar-Flynn-Oyamada (AFO) Reaction: Oxidative cyclization of the chalcone to form the protected flavonol core.
-
Debenzylation: Removal of the benzyl protecting groups via catalytic hydrogenolysis to yield the final this compound product. This strategy is advantageous for large-scale production due to the availability of starting materials and the scalability of the deprotection step.[1][2]
Q2: Why are protecting groups necessary for this compound synthesis, and which ones are recommended for large-scale work?
A2: The five hydroxyl groups on the this compound scaffold have similar reactivity, leading to a high probability of non-selective side reactions, such as O-alkylation or acylation, during the core synthesis. Protecting these groups is crucial to direct the reaction to the desired pathway and improve yield. For large-scale synthesis, benzyl groups are highly recommended. They are stable under the conditions of chalcone formation and AFO cyclization. Most importantly, they can be removed cleanly and efficiently in the final step by catalytic hydrogenolysis (e.g., using Pd/C), a method that is easily scaled up and avoids the use of harsh or corrosive reagents.[1][2]
Q3: What are the primary challenges in purifying this compound at a large scale?
A3: The main purification challenges stem from this compound's poor solubility in many common organic solvents and its tendency to strongly adsorb to silica gel, which can lead to significant product loss and peak tailing during column chromatography.[3] For large-scale purification, alternative methods like preparative reversed-phase HPLC or macroporous resin chromatography are often more effective.[4][5] Recrystallization can also be a viable option if a suitable solvent system is identified.
Q4: How can I monitor the progress of the key reactions in this compound synthesis?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of each synthetic step. A "co-spot," where the reaction mixture is spotted on top of the starting material, is crucial to accurately determine if the starting material has been consumed, especially if the product and reactant have similar Rf values.[6][7] For more precise monitoring and to check for the formation of side products, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be utilized.[8][9]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete consumption of starting acetophenone or aldehyde (verified by TLC/HPLC). | 1. Insufficient base or inactive base.2. Reaction time is too short or temperature is too low.3. Poor quality of reagents or solvents (presence of water). | 1. Use a fresh, strong base (e.g., NaOH, KOH) and ensure stoichiometry is correct.2. Extend the reaction time and monitor by TLC until starting material is consumed. Gentle heating may be necessary.3. Use anhydrous solvents and ensure reagents are pure. |
| Formation of multiple side products. | 1. Self-condensation of the acetophenone.2. Cannizzaro reaction of the aldehyde.3. Degradation of starting materials or product under harsh basic conditions. | 1. Add the acetophenone slowly to the solution of the base and aldehyde.2. Ensure correct stoichiometry and avoid excessively high temperatures.3. Use the minimum effective concentration of the base and monitor the reaction closely to avoid prolonged exposure. |
Issue 2: Low Yield or Side Product Formation in Algar-Flynn-Oyamada (AFO) Reaction
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low conversion of the chalcone intermediate. | 1. Incorrect pH; insufficient base concentration.2. Decomposed or insufficient hydrogen peroxide.3. Low reaction temperature. | 1. The reaction is base-catalyzed; ensure the pH is high enough to deprotonate the phenolic hydroxyl group. Titrate the base concentration to find the optimal condition.[10]2. Use a fresh, stabilized solution of hydrogen peroxide (e.g., 30%). Ensure at least 2-3 equivalents are used.[10]3. The reaction often requires initial cooling but may need to be warmed to room temperature to proceed to completion. Monitor by TLC. |
| Significant formation of a yellow/orange byproduct (Aurone). | The reaction can proceed via two pathways, one leading to the desired flavonol and another to the aurone side product. This is particularly an issue with certain substitution patterns.[2][11] | 1. Control Temperature: Keep the reaction temperature low (0-10 °C) during the addition of hydrogen peroxide, as higher temperatures can favor aurone formation.2. Modify Conditions: Some protocols suggest using urea-hydrogen peroxide (UHP) as a solid, stable source of H₂O₂ under solvent-free grinding conditions, which has been shown to suppress aurone formation and improve yields.[6] |
Issue 3: Incomplete Deprotection or Catalyst Poisoning
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete removal of benzyl groups after prolonged reaction time. | 1. Inactive or insufficient catalyst.2. Catalyst poisoning by residual impurities (e.g., sulfur or halide compounds).3. Poor solubility of the partially deprotected intermediate. | 1. Use a fresh, high-quality Pd/C catalyst (typically 5-10 mol%). For difficult debenzylations, a mixture of Pd/C and Pd(OH)₂/C can be more effective.[12]2. Ensure the protected this compound is highly pure before this step. If poisoning is suspected, filter the reaction, and add a fresh batch of catalyst.3. Add a co-solvent like Tetrahydrofuran (THF) or Acetic Acid to improve the solubility of all species. |
| Product is obtained but appears dark or contains metallic residues. | Complexation of the final polyhydroxyflavonol with the palladium catalyst. | 1. Filter the reaction mixture hot through a pad of Celite® to remove the catalyst.2. If discoloration persists, consider a purification step with a metal scavenger or a short plug of a suitable adsorbent. |
Experimental Protocols & Data
The following protocols are adapted for the large-scale synthesis of this compound based on established methods for analogous polyhydroxyflavonols.[1][13]
Logical Workflow for this compound Synthesis
Protocol 1: Synthesis of Protected Chalcone (Intermediate 1)
This protocol describes the base-catalyzed Claisen-Schmidt condensation.
-
Preparation: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2',4',6'-trihydroxyacetophenone (1.0 eq, e.g., 168 g) and 3,4-dibenzyloxybenzaldehyde (1.0 eq, e.g., 318 g). Dissolve the solids in a mixture of ethanol and water (e.g., 3:1 v/v, 2 L).
-
Reaction: Cool the mixture to 15-20 °C. Prepare a solution of potassium hydroxide (3.0 eq, e.g., 168 g) in water (500 mL) and add it dropwise to the reactor over 1 hour, maintaining the temperature below 25 °C.
-
Monitoring: Stir the resulting dark red mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting aldehyde is consumed.
-
Workup: Once complete, slowly pour the reaction mixture into a vessel containing ice and concentrated HCl (e.g., 5 L of ice water with 250 mL HCl) with vigorous stirring.
-
Isolation: A yellow-orange precipitate will form. Isolate the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum at 40-50 °C to yield the protected chalcone.
Protocol 2: Synthesis of Protected this compound (Intermediate 2)
This protocol details the Algar-Flynn-Oyamada (AFO) reaction for flavonol formation.
-
Preparation: In a 5 L jacketed reactor, suspend the protected chalcone (1.0 eq, e.g., 450 g) in methanol (2.5 L).
-
Reaction: Cool the suspension to 10 °C. Add an aqueous solution of sodium hydroxide (e.g., 8 M, ~4 eq) dropwise until the chalcone dissolves and the solution is basic.
-
Oxidation: While maintaining the temperature at 10-15 °C, add 30% aqueous hydrogen peroxide (3.0 eq) dropwise over 1-2 hours. The solution color will lighten.
-
Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the chalcone by TLC.
-
Workup: After completion, cool the mixture to 10 °C and carefully acidify to pH 3-4 with dilute HCl.
-
Isolation: A precipitate will form. Isolate the crude protected this compound by vacuum filtration, wash with water, and dry under vacuum.
Protocol 3: Synthesis of this compound (Final Product)
This protocol describes the final deprotection step via catalytic hydrogenolysis.
-
Preparation: To a suitable high-pressure reactor (e.g., a Parr hydrogenator), add the protected this compound (1.0 eq, e.g., 400 g) and 10% Palladium on Carbon (Pd/C, ~5-10% w/w, e.g., 20-40 g).
-
Reaction: Add a solvent mixture of THF and Methanol (e.g., 1:1, 2 L). Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by HPLC-MS to confirm the disappearance of the starting material and partially deprotected intermediates.
-
Workup: Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by large-scale preparative HPLC.
Quantitative Data Summary
The following table provides estimated yields and key parameters for the large-scale synthesis of this compound. Yields are based on reported values for analogous flavonoid syntheses.[1][14][15]
| Step | Reaction | Key Reagents | Typical Yield Range | Scale | Reference |
| 1 | Claisen-Schmidt Condensation | KOH, EtOH/H₂O | 70-90% | Gram to Kilogram | [14][16] |
| 2 | Algar-Flynn-Oyamada Reaction | NaOH, H₂O₂ | 50-70% | Gram to Kilogram | [10] |
| 3 | Catalytic Debenzylation | H₂, 10% Pd/C | 80-95% | Gram to Kilogram | [1][15] |
| Overall | Total Synthesis | ~28-60% | Large-Scale |
Signaling Pathway Visualizations
This compound, like many flavonoids, is known to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival, such as the PI3K/Akt and MAPK pathways.
This compound's Interaction with the PI3K/Akt Pathway
Flavonoids can inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer cells, leading to decreased cell survival and proliferation.
This compound's Modulation of the MAPK/ERK Pathway
The MAPK/ERK pathway is another critical regulator of cell growth and differentiation. Flavonoids can interfere with this cascade, often leading to anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Optimizing HPLC-MS/MS parameters for Robinetin detection
Welcome to the Technical Support Center for Robinetin Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth support for the optimization of HPLC-MS/MS parameters for the detection of the flavonol, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (precursor/product ions) for this compound in MS/MS analysis?
A1: For quantitative analysis using Multiple Reaction Monitoring (MRM), this compound is typically analyzed in negative ion mode. The precursor ion is the deprotonated molecule [M-H]⁻. The most common transitions are:
-
Product ions (Q3): m/z 273.0, 245.0, and 135.0 are significant fragments resulting from the collision-induced dissociation of the precursor ion.[1]
Q2: Which type of HPLC column is most suitable for this compound separation?
A2: A reversed-phase C18 column is widely used and highly effective for the chromatographic separation of flavonoids like this compound.[3] These columns provide good resolution and peak shape when used with a suitable mobile phase, typically a gradient of acidified water and an organic solvent like acetonitrile or methanol.
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance sensitivity, several parameters can be optimized:
-
MS Source Parameters: Fine-tune the electrospray ionization (ESI) source settings, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[4] For flavonoids, a negative ionization mode is often preferred.[3]
-
Mobile Phase Additives: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved signal intensity.[4]
-
Sample Preparation: Employ a robust sample extraction and clean-up method, like solid-phase extraction (SPE) or liquid-liquid extraction, to remove matrix components that can cause ion suppression.[5]
Q4: What causes peak tailing in my chromatogram and how can it be resolved?
A4: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors.[4] Secondary interactions between the polar hydroxyl groups of this compound and residual silanol groups on the silica-based column are a frequent cause.[4] To resolve this, you can use an end-capped C18 column or add a competitive base to the mobile phase.[4] Other causes include column contamination, which can be addressed by using a guard column, or column overload, which can be fixed by reducing the sample concentration.[4]
HPLC-MS/MS Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect MS/MS transitions (Q1/Q3). 2. ESI source parameters are not optimal. 3. Source contamination. 4. Ion suppression from sample matrix. | 1. Verify the precursor (m/z 301.0) and product ions for this compound. 2. Optimize capillary voltage, gas flows, and temperature. 3. Clean the ion source components (capillary, skimmer). 4. Improve sample clean-up or dilute the sample. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanol groups.[4] 2. Column overload due to high sample concentration.[4] 3. Column contamination or degradation.[4] 4. Inappropriate mobile phase pH.[4] | 1. Use an end-capped column or add a modifier to the mobile phase. 2. Dilute the sample or reduce injection volume. 3. Use a guard column and/or flush the analytical column with a strong solvent. 4. Adjust the pH of the mobile phase, typically by adding 0.1% formic acid. |
| Poor Peak Shape (Fronting) | 1. Sample overload.[4] 2. The sample solvent is stronger than the mobile phase. | 1. Reduce the amount of analyte injected. 2. Dissolve the sample in the initial mobile phase whenever possible. |
| Peak Splitting or Broadening | 1. Column packing bed has collapsed or has a void. 2. Partial blockage of the column frit. 3. Sample solvent is incompatible with the mobile phase.[4] | 1. Replace the column. Avoid sudden pressure changes. 2. Backflush the column or replace the frit if possible. 3. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. |
| Inconsistent Retention Times | 1. HPLC pump issues (inconsistent flow rate). 2. Lack of column temperature control. 3. Inadequate column equilibration time between runs. 4. Mobile phase composition changing over time. | 1. Check pump seals and degas the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is fully equilibrated with the initial gradient conditions before each injection. 4. Prepare fresh mobile phase daily. |
| Noisy or Drifting Baseline | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector flow cell. 3. Inconsistent mobile phase mixing. | 1. Degas the mobile phase and purge the HPLC system. 2. Use HPLC-grade solvents and flush the system and detector cell. 3. Check the mixer and prepare fresh mobile phase. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC-MS/MS analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
Detailed Experimental Protocol
This section provides a representative methodology for the quantitative analysis of this compound. This protocol should be adapted and validated for specific sample matrices and instrumentation.
1. Preparation of Standards and Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound analytical standard in LC-MS grade methanol.
-
Working Standards: Create a series of working standard solutions by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of water and acetonitrile. These will be used to build the calibration curve.
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.
2. Sample Preparation (Liquid-Liquid Extraction Example)
-
To 100 µL of your sample (e.g., plasma), add an appropriate internal standard.
-
Add 500 µL of ethyl acetate and vortex vigorously for 2 minutes to extract the analytes.[5]
-
Centrifuge the mixture at 10,000 x g for 10 minutes to separate the layers.[5]
-
Carefully transfer the upper organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[5]
-
Filter the final sample through a 0.22 µm syringe filter before injection into the HPLC system.[5]
3. HPLC-MS/MS Instrumental Conditions
| Parameter | Value |
| HPLC System | Standard High-Performance Liquid Chromatography system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Column Temperature | 30 - 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | Optimized for instrument (e.g., -3500 to -4500 V) |
| Nebulizer Gas | Optimized for instrument |
| Drying Gas Flow | Optimized for instrument (e.g., 10 L/min) |
| Gas Temperature | Optimized for instrument (e.g., 300 °C) |
Quantitative Data Summary: this compound MRM Parameters
The following table summarizes the key mass spectrometry parameters for the Multiple Reaction Monitoring (MRM) of this compound. Collision energies (CE) should be optimized for your specific instrument but typical values for flavonoids are provided as a starting point.
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Collision Energy (eV) |
| This compound | Negative [M-H]⁻ | 301.0[1][2] | 273.0 (Quantifier)[1] | 20 - 30 |
| This compound | Negative [M-H]⁻ | 301.0[1][2] | 245.0 (Qualifier)[1] | 25 - 35 |
| This compound | Negative [M-H]⁻ | 301.0[1][2] | 135.0 (Qualifier)[1] | 30 - 40 |
References
Technical Support Center: Troubleshooting Robinetin Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Robinetin instability in cell culture media.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments with this compound.
Issue 1: Precipitation or Cloudiness in Media Upon this compound Addition
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Question: I observed immediate precipitation or a cloudy appearance in my cell culture medium after adding the this compound stock solution. What is the cause and how can I resolve it?
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Answer: This is a common issue for hydrophobic compounds like this compound, which has poor water solubility.[1][2] The precipitation, often called "crashing out," occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, exceeding this compound's solubility limit in the final mixture.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution of this compound in 100% DMSO. This allows for a smaller volume to be added to the media, keeping the final DMSO concentration low.
-
Control Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. However, it is crucial to keep this concentration consistent across all experiments, including vehicle controls.
-
Improve Dilution Technique: Instead of adding the this compound stock directly to the full volume of media, first dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. This gradual dilution can prevent localized high concentrations and subsequent precipitation.
-
Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the this compound stock solution. Temperature can influence the solubility of compounds.
-
Issue 2: Delayed Precipitation or Crystal Formation During Incubation
-
Question: My media with this compound was clear initially, but after some time in the incubator, I noticed precipitation or crystal formation. Why is this happening?
-
Answer: Delayed precipitation can be due to several factors, including temperature changes, pH shifts in the media due to cellular metabolism, and the inherent instability of the compound over time at 37°C.
Troubleshooting Steps:
-
Assess Compound Stability: this compound, like many flavonoids, can be unstable in culture media over extended periods. It is recommended to perform a stability test to determine its half-life under your specific experimental conditions (see Experimental Protocols).
-
Refresh Media: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.
-
Monitor Media pH: Cellular metabolism can cause the pH of the culture medium to decrease. This pH shift can affect the solubility and stability of this compound. Ensure your incubator's CO2 levels are stable and consider using a buffered medium if pH changes are significant.
-
Prevent Evaporation: Ensure proper humidification in the incubator to prevent media evaporation, which can increase the concentration of this compound and other media components, leading to precipitation.
-
Issue 3: Color Change in the Cell Culture Media
-
Question: I noticed a change in the color of my cell culture media after adding this compound. What does this indicate?
-
Answer: A color change, such as yellowing or browning, is often an indication of this compound degradation. Flavonoids are susceptible to oxidation, and their degradation products can be colored. These degradation products may have different biological activities than the parent compound, potentially leading to inconsistent or misleading experimental results.
Troubleshooting Steps:
-
Protect from Light: Flavonoids can be light-sensitive. Prepare and store this compound stock solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize the exposure of your cell culture plates to light during handling.
-
Minimize Oxygen Exposure: Oxidative degradation is a common issue. Prepare fresh dilutions of this compound immediately before each experiment. Avoid prolonged storage of this compound in aqueous solutions.
-
Consider Antioxidants (for in vitro assays): For non-cell-based assays, the addition of a small amount of an antioxidant like ascorbic acid to the solvent may help prevent oxidation. However, this is not recommended for cell-based assays without prior validation of its effects on the cells.
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
Q1: What is the best solvent for preparing this compound stock solutions?
-
A1: Due to its poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] Ensure you use high-purity, anhydrous DMSO.
-
-
Q2: How should I store my this compound stock solution?
-
A2: Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C, protected from light.
-
-
Q3: Can I prepare a large volume of this compound-containing cell culture media and store it?
-
A3: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods due to its instability. Prepare fresh this compound-containing media for each experiment.
-
Experimental Design
-
Q4: What is a typical working concentration for this compound in cell culture?
-
A4: The effective concentration of this compound can vary depending on the cell line and the biological effect being studied. Based on available data, concentrations ranging from 10 µM to 100 µM have been used in various in vitro assays.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Q5: How can I be sure that the observed effects are from this compound and not its degradation products?
-
A5: This is a critical consideration. To address this, you should:
-
Perform a stability analysis of this compound in your cell culture medium over the time course of your experiment (see Experimental Protocol 2).
-
If significant degradation occurs, consider the bioactivity of potential degradation products.
-
For critical experiments, you can analyze the media at the end of the incubation period by HPLC to quantify the remaining this compound.
-
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Poorly soluble[1][2] | Solubility is a significant challenge in aqueous media. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Slightly soluble[1] | Can be used, but may not achieve as high a concentration as DMSO. |
| Acetone | Soluble[1] | Another potential organic solvent for stock preparation. |
Table 2: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SW480 | Colon Carcinoma | ~100 | [3] |
| T84 | Colon Carcinoma | ~100 | [3] |
Note: IC50 values can vary significantly based on the cell line, assay method, and incubation time. It is essential to determine the IC50 experimentally for your specific conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (for cell culture): For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO into a new sterile, amber tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Media by HPLC
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Formic acid or trifluoroacetic acid (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Preparation of this compound-Spiked Media: Prepare a solution of this compound in the cell culture medium at the final working concentration you intend to use in your experiments.
-
Aliquoting: Dispense equal volumes of the this compound-spiked media into sterile conical tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation: To remove proteins from the media that can interfere with HPLC analysis, add 3 volumes of ice-cold acetonitrile to the media sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation for HPLC: Carefully collect the supernatant and transfer it to an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start with a lower percentage of acetonitrile and increase over the run time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 254 nm and 364 nm).[4]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine its stability and calculate its half-life in the cell culture medium.
-
Mandatory Visualization
Signaling Pathways
Caption: Postulated signaling pathways affected by this compound.
Experimental Workflows
References
Technical Support Center: Enhancing Robinetin Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Robinetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this promising but poorly soluble flavonoid.
Disclaimer: Direct experimental data on the bioavailability enhancement of this compound in animal models is limited in publicly available literature. Due to its structural similarity and shared physicochemical challenges (poor water solubility) with the extensively studied flavonoid Quercetin, this guide will utilize data and protocols for Quercetin as a primary reference to illustrate strategies applicable to this compound. Researchers should consider these as starting points for optimizing this compound-specific formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
This compound is a polyhydroxylated flavonol, and like many flavonoids, it has poor water solubility.[1][2] This characteristic limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Predictive data also suggests a short biological half-life, which may be due to rapid metabolism and clearance.[2]
Q2: What are the primary strategies to improve the oral bioavailability of poorly soluble flavonoids like this compound?
Several formulation strategies can be employed to overcome the low solubility and improve the absorption of flavonoids.[3][4] These include:
-
Nanotechnology-based delivery systems: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase the surface area for dissolution and protect the molecule from degradation.[5][6]
-
Lipid-based formulations: Liposomes and micelles can encapsulate hydrophobic compounds like this compound in their core, facilitating their transport across the aqueous environment of the gut.[7][8][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the dissolution velocity. Co-formulating with metabolic inhibitors in the nanosuspension can further enhance bioavailability by reducing first-pass metabolism.[10]
-
Prodrugs: Chemical modification of the this compound structure to create more soluble prodrugs that convert back to the active form in the body can be a viable strategy.[2]
Q3: How do I select the best formulation strategy for my animal study?
The choice of formulation depends on several factors, including the specific aims of your study, the animal model being used, and available resources.
-
For initial screening and proof-of-concept, polymeric micelles or nanosuspensions can be relatively straightforward to prepare.[7][10]
-
For studies requiring sustained release, polymeric nanoparticles or liposomes might be more suitable.[5][8]
-
Consider the potential for toxicity of the formulation components and their compatibility with the chosen animal model.
Q4: What are the critical pharmacokinetic parameters to measure in an animal bioavailability study?
The key parameters to determine the oral bioavailability of a compound are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.[11][12]
-
Tmax (Time to Cmax): The time at which Cmax is reached.[11]
-
AUC (Area Under the Curve): The total drug exposure over time.[11][13]
-
Relative Oral Bioavailability: A comparison of the AUC of the test formulation to a reference formulation (e.g., an aqueous suspension of the free compound).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestion |
| High variability in plasma concentrations between animals. | Inconsistent dosing, differences in food intake (which can affect absorption), or inherent biological variability. | Ensure accurate oral gavage technique. Fast animals overnight before dosing to standardize gut conditions. Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma levels of this compound even with an enhanced formulation. | The formulation may not be stable in the GI tract, the analytical method may not be sensitive enough, or the dose is too low. | Assess the in vitro release and stability of your formulation in simulated gastric and intestinal fluids. Validate your analytical method (e.g., HPLC or LC-MS/MS) to ensure it has a low enough limit of quantification (LOQ).[14][15] Consider a dose-ranging study. |
| Precipitation of the formulation upon administration. | The formulation may be unstable when diluted in the stomach's acidic environment. | Test the stability of your formulation in simulated gastric fluid (low pH). If it precipitates, you may need to modify the formulation, for example, by using enteric-coated polymers. |
| Unexpected toxicity or adverse effects in animals. | The formulation excipients may have their own toxicity, or the enhanced bioavailability may lead to unexpectedly high systemic exposure to this compound. | Review the safety data for all excipients used. Start with a lower dose and observe the animals closely for any signs of toxicity. Include a vehicle-only control group. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on various Quercetin formulations in animal models. This data illustrates the potential for significant bioavailability enhancement using different strategies, which are likely applicable to this compound.
Table 1: Pharmacokinetic Parameters of Different Quercetin Formulations in Rodents
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Quercetin Suspension | Rats | 50 | 142.3 ± 45.8 | 1.5 | 589.7 ± 182.4 | 100 (Reference) | [10] |
| SPC-Pip-Nanosuspension | Rats | 50 | 1123.6 ± 312.5 | 2.0 | 13892.4 ± 3456.7 | 2358 | [10] |
| Casein Nanoparticles | Rats | 25 | ~2500 | 1.0 | ~10000 | ~900 | [5] |
SPC-Pip-Nanosuspension: Soybean Lecithin-Piperine Quercetin Nanosuspension
Table 2: Pharmacokinetic Parameters of Quercetin Polymeric Micelles in Beagle Dogs
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Free Quercetin | Beagle Dogs | 16 | 0.45 ± 0.11 | 3.0 | 3.12 ± 0.87 | 100 (Reference) | [7] |
| Quercetin Polymeric Micelles | Beagle Dogs | 16 | 0.89 ± 0.23 | 4.0 | 8.92 ± 2.13 | 286 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles (Adapted from Quercetin Protocol)
This protocol describes a modified film dispersion method to prepare this compound-loaded polymeric micelles using a block copolymer like Soluplus®.[7]
-
Dissolution: Dissolve 100 mg of this compound and 1400 mg of Soluplus® in 10 mL of ethanol in a round-bottom flask.
-
Film Formation: Remove the ethanol using a rotary evaporator at 40°C to form a thin film on the flask wall.
-
Hydration: Add 20 mL of pre-warmed (60°C) deionized water to the flask.
-
Micelle Formation: Stir the mixture at 60°C for 1 hour to allow for the self-assembly of micelles and the encapsulation of this compound.
-
Purification: Centrifuge the resulting solution at 5,000 rpm for 10 minutes to remove any unencapsulated this compound aggregates.
-
Characterization: Characterize the micelles for particle size, polydispersity index (PDI), and encapsulation efficiency using standard techniques (e.g., dynamic light scattering and UV-Vis spectroscopy).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in rats.[16][17]
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group), e.g., Group 1 (this compound suspension - control) and Group 2 (this compound nanoformulation).
-
Dosing: Administer the respective formulations via oral gavage at a dose equivalent to 50 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Extract this compound and any potential metabolites from the plasma using a suitable method (e.g., protein precipitation with acetonitrile followed by liquid-liquid extraction). Quantify the concentration using a validated HPLC or LC-MS/MS method.[14][18]
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Signaling Pathways Modulated by Flavonoids
Flavonoids are known to interact with multiple intracellular signaling pathways, which are key to their therapeutic effects.[19] The PI3K/Akt and MAPK pathways are common targets.[19][20]
Caption: Potential inhibition of PI3K/Akt and MAPK pathways by this compound.
References
- 1. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing oral bioavailability of quercetin using novel soluplus polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a liposomal copper(II)-quercetin formulation suitable for parenteral use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 12. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variation of Cmax and Cmax/AUC in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enhanced oral bioavailability and bioefficacy of phloretin using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. haematologica.org [haematologica.org]
- 19. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Consistent Results in Robinetin Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Robinetin enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges when working with this compound in enzyme inhibition assays?
A1: this compound, a flavonoid, can present several initial challenges. Due to its polyhydroxylated nature, it may have limited aqueous solubility, potentially leading to precipitation in assay buffers. It is also susceptible to oxidative degradation, especially in alkaline conditions. Furthermore, like other flavonoids, this compound can interfere with certain assay formats, particularly those relying on fluorescence detection. Careful consideration of solvent choice, pH, and the use of appropriate controls is crucial from the outset.
Q2: How can I improve the solubility of this compound in my assay buffer?
A2: To improve this compound's solubility, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into the aqueous assay buffer to the final desired concentration. It is important to ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting enzyme activity. Always include a vehicle control with the same concentration of the organic solvent in your experiment to account for any solvent effects.
Q3: My results with this compound are inconsistent between experiments. What are the likely causes?
A3: Inconsistent results in this compound inhibition assays can stem from several factors:
-
This compound Stability: this compound solutions can degrade over time due to oxidation. It is best to prepare fresh solutions for each experiment and protect them from light.
-
Pipetting Errors: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant variations in the final inhibitor concentration.
-
Enzyme Activity Variation: Ensure the enzyme is properly stored and handled to maintain its activity. Perform a positive control with a known inhibitor to check for consistent enzyme function.
-
Assay Conditions: Minor variations in pH, temperature, or incubation time can impact enzyme kinetics and inhibitor potency. Strict adherence to the protocol is essential.[1]
Q4: I am observing high background signals in my fluorescence-based assay with this compound. What can I do?
A4: Flavonoids like this compound can be autofluorescent, which can interfere with fluorescence-based assays.[2] To mitigate this, you should:
-
Run a Blank: Measure the fluorescence of this compound in the assay buffer without the enzyme or substrate to determine its intrinsic fluorescence.
-
Use a Different Detection Method: If possible, switch to a colorimetric or luminescence-based assay to avoid fluorescence interference.
-
Optimize Wavelengths: If you must use a fluorescence assay, try to select excitation and emission wavelengths that minimize the spectral overlap with this compound's fluorescence.
Troubleshooting Guides
Issue 1: Unexpected Decrease or Loss of Inhibition at Higher this compound Concentrations
-
Possible Cause: this compound precipitation at higher concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate for any visible precipitate after adding this compound.
-
Solubility Test: Prepare the highest concentration of this compound used in your assay in the assay buffer and observe for any cloudiness or precipitation over the time course of your experiment.
-
Adjust Solvent: If precipitation is observed, you may need to increase the percentage of the organic co-solvent (e.g., DMSO) slightly, ensuring it remains at a level that does not inhibit the enzyme.
-
Lower Concentration Range: If solubility remains an issue, focus on a lower, soluble concentration range of this compound for your IC50 determination.
-
Issue 2: Non-Reproducible IC50 Values for this compound
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound for each experiment.
-
Storage: If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent enzyme activity.
-
Troubleshooting Steps:
-
Enzyme Quality Control: Aliquot your enzyme stock to avoid multiple freeze-thaw cycles.
-
Positive Control: Always include a standard, stable inhibitor for your target enzyme as a positive control in every assay plate to monitor the consistency of the enzyme's performance.
-
Pre-incubation: Standardize the pre-incubation time of the enzyme with this compound before adding the substrate to ensure equilibrium is reached consistently.
-
Issue 3: High Absorbance in Control Wells (Colorimetric Assays)
-
Possible Cause: this compound itself absorbs light at the wavelength used for detection.
-
Troubleshooting Steps:
-
Inhibitor Blank: Prepare control wells containing this compound at each concentration used in the assay, in the assay buffer, but without the enzyme.
-
Data Correction: Subtract the absorbance of the corresponding inhibitor blank from the absorbance of the experimental wells.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Enzymes
| Enzyme Target | IC50 Value (µM) | Inhibition Constant (Ki) (µM) | Inhibition Type |
| HIV-1 Integrase (3'-processing) | 5.9 ± 1.9 | Not Reported | Not Reported |
| HIV-1 Integrase (strand transfer) | 1.6 ± 0.7 | Not Reported | Not Reported |
| Acetylcholinesterase | 456.48 ± 2.57 | Not Reported | Not Reported |
| Multidrug Resistance Protein 1 (MRP1) | 13.6 | 5.0 | Competitive |
| Multidrug Resistance Protein 2 (MRP2) | 15.0 | 8.5 | Competitive |
| NADH-oxidase | 0.019 (nmol/mg protein) | Not Reported | Not Reported |
This table summarizes experimentally determined inhibitory concentrations of this compound against several enzymes. The data is compiled from various studies and indicates the potency and mechanism of inhibition where reported.[3]
Experimental Protocols
Protocol 1: General Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and can be adapted for screening inhibitors like this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (100 mM, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Include a positive control (e.g., galantamine) and a negative control (buffer with DMSO).
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of AChE solution to each well to start the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Add 20 µL of ATCI solution to each well.
-
Immediately start monitoring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay
This is a representative protocol for a fluorescence-based assay.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide donor DNA (labeled with a fluorophore, e.g., FAM)
-
Oligonucleotide target DNA (labeled with a quencher, e.g., DABCYL)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2)
-
This compound stock solution (in DMSO)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 384-well plate, add 2 µL of serially diluted this compound in assay buffer.
-
-
Enzyme and Donor DNA Addition:
-
Prepare a mix of HIV-1 integrase and the FAM-labeled donor DNA in assay buffer.
-
Add 8 µL of this mix to each well.
-
Incubate for 30 minutes at 37°C to allow for 3'-processing and inhibitor binding.
-
-
Target DNA Addition:
-
Add 10 µL of the DABCYL-labeled target DNA to each well to initiate the strand transfer reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation/Emission ~485/520 nm) over time. Successful strand transfer brings the fluorophore and quencher in proximity, leading to a decrease in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction rates from the fluorescence kinetic curves.
-
Calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of this compound concentration.
-
Protocol 3: CYP3A4 Inhibition Assay using a Luminescence-based Method
This protocol utilizes a commercially available kit (e.g., P450-Glo™).
Materials:
-
Recombinant human CYP3A4 enzyme and microsomes
-
Luciferin-based CYP3A4 substrate (e.g., Luciferin-PFBE)
-
NADPH regeneration system
-
Luciferin detection reagent
-
This compound stock solution (in DMSO)
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the CYP3A4 reaction mixture containing the luciferin substrate and microsomes in buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
Add equal volumes of the this compound dilutions and the CYP3A4 reaction mixture to the wells of the microplate.
-
Include a known inhibitor (e.g., ketoconazole) as a positive control and a vehicle (DMSO) control.
-
-
Reaction Initiation:
-
Add the NADPH regeneration system to all wells to start the enzymatic reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Detection:
-
Add the luciferin detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the reduction in luminescence in the presence of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Visualizations
Caption: General workflow for a this compound enzyme inhibition assay.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.[4][5]
References
- 1. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 3. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters [mdpi.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Imaging Robinetin in Cells - Addressing Autofluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the flavonoid Robinetin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to cellular autofluorescence when imaging this compound.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures within cells when they are excited by light, which is not due to any specific fluorescent probe you have added. This background fluorescence can obscure the signal from this compound, reducing the signal-to-noise ratio and making it difficult to accurately detect and quantify your target. Common sources of autofluorescence in mammalian cells include molecules like NADH, collagen, elastin, and lipofuscin.[1][2][3]
Q2: What are the known fluorescent properties of this compound?
A2: this compound is a flavonoid that exhibits intrinsic fluorescence. Its spectral properties can be influenced by its local environment. While specific data within cells is limited, in vitro studies provide a general guide. This compound typically shows a broad emission spectrum, which can sometimes overlap with the emission from common autofluorescent species in cells.[4][5][6]
| Parameter | Wavelength (in vitro) | Reference |
| Excitation Maximum | ~370 nm | [5] |
| Emission Maximum | Broad, with peaks around 480-530 nm | [4][5] |
Q3: How can I determine if autofluorescence is impacting my this compound imaging experiment?
A3: A simple yet crucial control is to image an unstained sample of your cells under the same imaging conditions (laser power, exposure time, filter sets) that you use for your this compound-stained samples. Any signal detected in this unstained control is attributable to autofluorescence.
Q4: What are the main strategies to combat autofluorescence when imaging this compound?
A4: There are four primary strategies you can employ:
-
Optimizing Sample Preparation: Modifying fixation and handling protocols can minimize the introduction of artificial fluorescence.
-
Strategic Imaging Parameters: Adjusting your microscopy settings can help to spectrally separate the this compound signal from the autofluorescence.
-
Chemical Quenching & Photobleaching: Using specific chemical treatments or controlled light exposure can reduce the background autofluorescence signal.[7]
-
Computational Correction: Post-acquisition image processing techniques like spectral unmixing can digitally separate the autofluorescence from your specific signal.[8][9]
Troubleshooting Guides
Issue 1: High background fluorescence in the green/yellow channel, obscuring the this compound signal.
This is a common issue as many endogenous fluorophores, such as flavins and lipofuscin, emit in this spectral region, which can overlap with this compound's emission.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
-
Recommended Actions:
-
Spectral Imaging and Linear Unmixing: If your microscope has this capability, you can acquire images at multiple emission wavelengths (a lambda stack) and use software to separate the known emission spectrum of this compound from the broader, less defined spectrum of autofluorescence.[8][9][10]
-
Photobleaching: Before staining with this compound, intentionally expose your sample to intense excitation light to "burn out" the endogenous fluorophores.[7][11] Be cautious not to damage the cells if you are performing live-cell imaging.
-
Chemical Quenching: For fixed cells, consider using quenching agents. Sudan Black B is effective at reducing lipofuscin-based autofluorescence.[7] However, always test the quencher on a control sample to ensure it doesn't also quench the this compound signal.
-
Issue 2: Weak this compound signal, making it difficult to distinguish from background.
-
Troubleshooting Workflow:
Caption: Workflow for addressing a weak this compound signal.
-
Recommended Actions:
-
Optimize Staining Protocol: Titrate the concentration of this compound and the incubation time to ensure optimal labeling without introducing toxicity.
-
Evaluate Fixation: Aldehyde-based fixatives like paraformaldehyde can sometimes react with fluorescent molecules and either quench their signal or create additional autofluorescence.[12][13] Test different fixation methods (e.g., cold methanol fixation) or consider live-cell imaging if your experimental design allows.[14]
-
Check for Phototoxicity and Photobleaching: this compound, like many fluorophores, may be susceptible to photobleaching (fading upon light exposure) and could potentially be phototoxic to cells at high light intensities.[15][16][17] Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Experimental Protocols
Protocol 1: Pre-Staining Photobleaching of Autofluorescence
This protocol is intended for fixed cells to reduce background fluorescence before staining with this compound.
-
Sample Preparation: Prepare your cells on coverslips or imaging plates and perform your standard fixation and permeabilization protocols.
-
Mounting: Mount the sample on the microscope stage in a buffer solution (e.g., PBS).
-
Photobleaching: Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp) for a period ranging from 30 minutes to 2 hours. The optimal time will need to be determined empirically for your specific cell type and microscope.
-
Staining: After photobleaching, proceed with your standard this compound staining protocol.
-
Imaging: Image the sample using your standard this compound imaging settings and compare the background to a non-photobleached control.
Protocol 2: Chemical Quenching of Autofluorescence with Sudan Black B (for fixed cells)
This protocol is effective for reducing autofluorescence from lipofuscin, a common source of granular, broad-spectrum autofluorescence.
-
Sample Preparation: Perform your complete this compound staining and washing protocol.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filter through a 0.2 µm filter.
-
Quenching: Incubate your stained and washed samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Wash the samples thoroughly with PBS to remove excess Sudan Black B.
-
Mounting and Imaging: Mount your coverslips with an appropriate mounting medium and proceed with imaging.
Protocol 3: Spectral Unmixing for this compound and Autofluorescence Separation
This is a computational approach for users with access to a spectral confocal microscope.
-
Acquire Reference Spectra:
-
Image an unstained cell sample to acquire the emission spectrum of the autofluorescence.
-
Image a pure solution of this compound or a brightly stained region of a sample with minimal background to acquire its emission spectrum.
-
-
Acquire Experimental Image: Image your this compound-stained sample by collecting a lambda stack (a series of images at different emission wavelengths).
-
Perform Linear Unmixing: In your microscope's software, use the linear unmixing function.[9][10] Provide the reference spectra for this compound and autofluorescence. The software will then calculate the contribution of each to the total signal in every pixel, generating separate images for this compound and the autofluorescence.[8][18][19]
Data Summary Tables
Table 1: Common Sources of Cellular Autofluorescence and their Spectral Characteristics
| Autofluorescent Species | Typical Excitation Max (nm) | Typical Emission Max (nm) | Primary Location | References |
| NADH/NADPH | ~340 | ~450 | Cytoplasm, Mitochondria | [3][20] |
| Flavins (FAD, FMN) | ~450 | ~530 | Mitochondria | [21] |
| Collagen | ~350-400 | ~400-500 | Extracellular Matrix | [1] |
| Elastin | ~350-450 | ~420-520 | Extracellular Matrix | [20] |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | Lysosomes | [1][20] |
| Tryptophan | ~280 | ~350 | Proteins | [20] |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Pros | Cons | Best For |
| Photobleaching | Effective for a broad range of endogenous fluorophores. No chemical additions that could interfere with staining.[11] | Can be time-consuming. Potential for photodamage in live cells. | Fixed cells with significant, diffuse autofluorescence. |
| Chemical Quenching (e.g., Sudan Black B) | Fast and effective for specific types of autofluorescence like lipofuscin.[22] | Can potentially quench the signal of interest. May introduce artifacts. Not suitable for live cells. | Fixed tissues with high lipofuscin content. |
| Spectral Unmixing | Can separate spectrally overlapping signals. Non-destructive to the sample. | Requires a spectral detector on the microscope. Computationally intensive.[9] | When this compound signal spectrally overlaps with autofluorescence. |
| Optimized Sample Prep (e.g., Phenol-red free media) | Simple to implement for live-cell imaging. Reduces background from media components. | Does not address endogenous cellular autofluorescence. | Live-cell imaging experiments. |
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ground and excited state proton transfer of the bioactive plant flavonol this compound in a protein environment: spectroscopic and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in fluorescence intensity of selected leukocyte surface markers following fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Effect of fixation procedures on the fluorescence lifetimes of Aequorea victoria derived fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. OPG [opg.optica.org]
- 19. researchgate.net [researchgate.net]
- 20. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 21. beckman.com [beckman.com]
- 22. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
Improving the separation of Robinetin from other flavonoids by chromatography
Welcome to the technical support center for flavonoid separation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic separation of Robinetin from other flavonoids.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
Issue 1: Poor Resolution Between this compound and Other Flavonoid Peaks
Q: My High-Performance Liquid Chromatography (HPLC) chromatogram shows overlapping peaks for this compound and other structurally similar flavonoids, like Dihydrothis compound or Quercetin. How can I improve the resolution?
A: Poor resolution is a common challenge in flavonoid analysis.[1] To achieve baseline separation, a systematic optimization of your chromatographic conditions is necessary. Here are several strategies to enhance the separation of your target flavonoids:
-
Optimize Mobile Phase Composition:
-
Solvent Selection: Acetonitrile often provides better resolution for polar compounds like flavonoids compared to methanol.[1] Experiment with different organic modifiers to see which provides better selectivity for this compound.
-
Gradient Elution: A shallow gradient (a slower increase in the organic solvent percentage) can increase the run time but often significantly improves the separation of closely eluting compounds.[2]
-
pH Adjustment: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is crucial.[1] This suppresses the ionization of the phenolic hydroxyl groups on the flavonoids, leading to sharper, more symmetrical peaks and improved retention.
-
-
Adjust Flow Rate: Decreasing the flow rate can enhance separation efficiency by allowing more time for interactions between the analytes and the stationary phase.[1] Try reducing the flow rate in small increments to observe the effect on resolution.
-
Column Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity.[2] However, the effect on selectivity can vary. Test temperatures in the range of 30-40°C. For some flavonoid isomers, 40°C has been found to be optimal.[3]
-
Change Stationary Phase: If optimizing the mobile phase isn't sufficient, consider a column with a different chemistry. A Phenyl-Hexyl column, for instance, can offer different selectivity for aromatic compounds like flavonoids compared to a standard C18 column.[2]
Issue 2: Peak Tailing in this compound Chromatogram
Q: The peak for this compound is tailing significantly. What could be the cause and how can I fix it?
A: Peak tailing, where the peak's asymmetry factor is greater than 1, can compromise resolution and accurate integration.[1] The primary causes for phenolic compounds like this compound include:
-
Secondary Interactions: Free silanol groups on the surface of silica-based stationary phases can interact strongly with the polar hydroxyl groups of flavonoids, causing tailing.[2]
-
Solution: Add an acidic modifier (0.1-0.2% formic or acetic acid) to the mobile phase to suppress these silanol interactions.[2] Using a modern, end-capped column can also significantly reduce these unwanted interactions.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2]
-
Solution: Try reducing the injection volume or diluting your sample.[2]
-
-
System Dead Volume: Excessive volume from poorly connected fittings or wide-bore tubing can cause peak broadening and tailing.[2]
-
Solution: Ensure all fittings, especially at the column inlet and outlet, are properly tightened. Use low-volume tubing where possible.[2]
-
-
Column Contamination or Degradation: A blocked inlet frit or degradation of the stationary phase over time can lead to poor peak shape.[2]
Issue 3: Unstable Retention Times for this compound
Q: The retention time for my this compound peak is drifting between injections. What is causing this instability?
A: Unstable retention times make peak identification unreliable and point to issues with the system's physical or chemical stability.[2]
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection, especially in gradient methods.[2]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the starting mobile phase before you begin your analytical run.[1]
-
-
Mobile Phase Changes: The composition of the mobile phase can change due to the evaporation of the more volatile organic component.[2]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times.[2]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound separation?
A1: For reversed-phase HPLC analysis of flavonoids like this compound, a common starting point is a gradient elution using a C18 column.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol.[1]
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV-Vis spectra for the peaks, which is very useful for flavonoid identification. This compound has been identified with λmax at 254 and 364 nm.[5]
Q2: How can I isolate this compound on a preparative scale from a plant extract?
A2: A multi-step approach using different chromatographic techniques is often most effective for preparative isolation.
-
Initial Extraction: Soxhlet extraction using aqueous acetone, ethanol, or methanol has been shown to be efficient for obtaining this compound from plant material.[5]
-
Column Chromatography (Cleanup): The crude extract can be first purified using a Sephadex LH-20 column to separate flavonoid aglycones from other compounds.[5][7]
-
Further Separation: Further separation can be achieved on reversed-phase (RP) silica gel columns using a mobile phase such as a methanol-water system (e.g., 9:1 v/v).[5] This step helps to isolate this compound from other closely related flavonoids.
Q3: Can I use Thin Layer Chromatography (TLC) for this compound analysis?
A3: Yes, TLC is a simple and rapid method for the qualitative analysis of flavonoids in plant extracts.[8][9] It can be used to quickly screen different solvent systems to find a suitable mobile phase for column chromatography. For quantitative analysis, TLC can be coupled with a photo-densitometer.[8][9] If you experience streaking or poor separation on a TLC plate, adding a few drops of glacial acetic acid or formic acid to your solvent system can often improve the results.[10]
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method for this compound Quantification
This protocol provides a general method for the analysis of this compound in plant extracts. Optimization will be required based on the specific matrix and other flavonoids present.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 40% B
-
25-30 min: Linear gradient from 40% to 70% B
-
30-35 min: Hold at 70% B
-
35-36 min: Linear gradient from 70% to 10% B
-
36-45 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.
-
Detection: Monitor at 254 nm and 360 nm.[5] Collect full UV spectra (200-400 nm) for peak identification.
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol). Create a series of dilutions to generate a calibration curve (e.g., 5 to 100 µg/mL).
-
Sample Preparation: Extract plant material with methanol or ethanol. Filter the extract through a 0.45 µm syringe filter before injection.
Protocol 2: Preparative Column Chromatography for this compound Isolation
This protocol describes a general workflow for isolating this compound from a crude plant extract.
-
Stationary Phase 1 (Initial Cleanup): Sephadex LH-20.
-
Mobile Phase 1: Methanol or an ethanol:methanol (1:1) mixture.[7]
-
Procedure 1:
-
Swell the Sephadex LH-20 in the mobile phase and pack the column.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
-
Stationary Phase 2 (Fine Purification): Reversed-phase (RP) C18 silica gel.
-
Mobile Phase 2: Methanol:Water (e.g., 9:1 v/v).[5]
-
Procedure 2:
-
Pack the RP-C18 column.
-
Dissolve the partially purified extract from the previous step in the mobile phase.
-
Load the sample onto the column.
-
Elute with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC/HPLC to isolate pure this compound.
-
Data Presentation
Table 1: HPLC Parameters for Flavonoid Separation
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | C18 (250 x 4.6 mm, 5µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5µm) | C8 (150 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.5% Acetic Acid in Water[11] | 25 mM KH2PO4 (pH 3.0)[12] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile:Methanol (20:15)[12] |
| Flow Rate | 1.0 mL/min[11] | 0.8 mL/min[13] | 1.0 mL/min[12] |
| Temperature | 40 °C[3] | 30 °C[6] | 26 °C[11] |
| Detection λ | 254 nm, 360 nm | 285 nm[6] | 356 nm[11] |
Table 2: Example Linearity and Detection Limits for Flavonoid Analysis by HPLC (Note: Data for related flavonoids, serves as a reference for method validation)
| Flavonoid | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Quercetin | 5.0 - 17.5 | 0.996 | 2.28 | 6.92 | [13] |
| Rutin | 6.25 - 100.00 | > 0.999 | - | - | [3] |
| Isoorientin | 6.25 - 100.00 | > 0.999 | - | - | [3] |
| Vitexin | 6.25 - 100.00 | > 0.999 | - | - | [3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 8. Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic analysis of the flavonoids from robinia pseudoacacia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Minimizing Degradation of Robinetin During Extraction and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and storage of Robinetin. Our goal is to help you minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, like many flavonoids, is susceptible to degradation from several factors, including:
-
pH: this compound is more stable in acidic conditions and is prone to degradation in neutral to alkaline solutions.
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially when combined with high temperatures or light exposure.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]
-
Enzymes: If not properly inactivated, enzymes present in the plant material can degrade this compound during extraction.
Q2: I'm observing a color change in my this compound extract/solution. What does this indicate?
A2: A color change, such as fading or browning, is a common indicator of flavonoid degradation. This is often due to the breakdown of the flavonoid structure, which can lead to a loss of biological activity. The most likely causes are exposure to light, high temperatures, or a non-optimal pH.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on studies of structurally similar flavonols like quercetin, degradation is expected to involve the cleavage of the C-ring. Potential degradation products could include phenolic acids derived from the A and B rings. Advanced analytical techniques such as UPLC-MS/MS are necessary to identify these products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[2]
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most common and reliable method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). A stability-indicating HPLC method should be developed and validated to separate intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation.
Q5: What is the expected antioxidant activity loss of this compound upon degradation?
A5: The antioxidant activity of this compound is intrinsically linked to its molecular structure, particularly the hydroxyl groups on the B-ring.[2] Degradation alters this structure, which generally leads to a decrease in antioxidant capacity. The extent of the loss of activity will depend on the specific degradation pathway and the resulting products. Some degradation products may retain some antioxidant activity, but it is typically lower than that of the intact molecule.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Extraction | - Optimize Solvent: Use polar solvents like methanol, ethanol, or acetone, often with a small percentage of water (e.g., 10%), as these have been shown to be effective for this compound extraction.[2] - Increase Extraction Time: Ensure sufficient time for the solvent to penetrate the plant matrix. - Reduce Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area for extraction. |
| Degradation During Extraction | - Control Temperature: Avoid excessive heat. If using Soxhlet extraction, which can be efficient, be mindful of the thermal stability of this compound.[2] Consider alternative methods like ultrasound-assisted extraction at lower temperatures. - Control pH: Maintain a slightly acidic pH of the extraction solvent. - Protect from Light: Conduct the extraction in amber glassware or protect the equipment from light. - Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Enzymatic Degradation | - Blanching: Briefly treat the plant material with steam or boiling water before extraction to denature enzymes. |
Issue 2: Degradation of this compound During Storage
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Storage Temperature | - Store at Low Temperatures: For long-term storage, keep solid this compound or concentrated extracts at -20°C or below. For short-term storage of solutions, use refrigerated conditions (2-8°C). |
| Exposure to Light | - Use Amber Vials: Store all this compound samples in amber glass vials or containers wrapped in aluminum foil to protect them from light. |
| Presence of Oxygen | - Inert Atmosphere: For highly sensitive samples or long-term storage, flush the container with an inert gas like nitrogen or argon before sealing. - Use Antioxidants: For solutions, consider adding a small amount of an antioxidant like ascorbic acid, although its compatibility with your downstream applications should be verified. |
| Inappropriate Solvent/pH | - Acidify Solutions: If compatible with your experiment, storing this compound in a slightly acidic solution can improve its stability. - Lyophilize: For long-term preservation, consider lyophilizing (freeze-drying) the purified this compound to store it as a stable powder. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the this compound stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the this compound stock solution to a calibrated light source (e.g., in a photostability chamber) according to ICH guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-DAD or HPLC-MS/MS method.
4. Data Evaluation:
-
Monitor the decrease in the peak area of the intact this compound.
-
Observe the formation of degradation product peaks.
-
If using HPLC-MS/MS, analyze the mass spectra of the degradation products to propose their structures based on fragmentation patterns.[2]
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be optimized to serve as a starting point for a stability-indicating assay for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound and its more non-polar degradation products. A typical gradient might be: 0-5 min: 10% B 5-20 min: 10-50% B 20-25 min: 50-90% B 25-30 min: 90-10% B 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at the λmax of this compound (around 254 nm and 364 nm).[2] |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness. Specificity is demonstrated by showing that the this compound peak is well-resolved from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound | Recommended Mitigation Strategy |
| High Temperature (>40°C) | Accelerates oxidative and hydrolytic degradation. | Store at low temperatures (-20°C for long-term, 2-8°C for short-term). Use temperature control during processing. |
| Neutral to Alkaline pH (>7) | Increases susceptibility to oxidative degradation. | Maintain a slightly acidic pH (4-6) in solutions. Use buffers if necessary. |
| Exposure to Oxygen | Leads to oxidation, especially in the presence of light or heat. | Store under an inert atmosphere (nitrogen or argon). Use sealed containers. Consider adding antioxidants for solutions. |
| Exposure to UV/Visible Light | Causes photodegradation. | Store in amber glass containers or protect from light with opaque materials. |
Table 2: Comparison of Extraction Methods for this compound
| Extraction Method | Principle | Advantages | Disadvantages | Reported Efficiency for this compound |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency. | Can cause thermal degradation of sensitive compounds. Requires longer extraction times. | Reported to be the most efficient for this compound from Robinia pseudoacacia wood.[2] |
| Ultrasonic Extraction | Uses acoustic cavitation to disrupt cell walls. | Faster extraction times, reduced solvent consumption, can be performed at lower temperatures. | May not be as exhaustive as Soxhlet. | Lower yield than Soxhlet but achieves high recovery in a shorter time.[2] |
| Maceration | Soaking the plant material in a solvent. | Simple, requires minimal equipment. | Can be time-consuming and may result in lower yields. | Generally provides lower yields compared to Soxhlet and ultrasonic extraction.[2] |
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound from plant material.
Caption: Key factors leading to the degradation of this compound and the resulting consequences.
References
Validation & Comparative
Robinetin and Quercetin: A Comparative Analysis of Antioxidant Potential
In the realm of natural polyphenolic compounds, the flavonoids Robinetin and Quercetin have garnered significant attention for their potent antioxidant properties. This guide offers a comprehensive comparative analysis of their antioxidant potential, drawing upon available experimental data. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of their efficacy in various antioxidant assays, elucidates the underlying molecular mechanisms and signaling pathways, and presents standardized experimental protocols.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and Quercetin has been evaluated using various in vitro assays, which measure their ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant activity.
Disclaimer: The following data has been compiled from various studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as reagent concentrations, solvents, and incubation times can vary between studies, influencing the results.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value | Reference Compound | Source |
| Anti-mutagenic activity | Comparable to Quercetin | Quercetin | [1] |
| Superoxide scavenging | Active | - | [2] |
Table 2: Antioxidant Activity of Quercetin
| Assay | IC50 Value | Reference Compound | Source |
| DPPH Radical Scavenging | 5.5 µM | - | [3] |
| DPPH Radical Scavenging | 19.17 µg/mL | Ascorbic Acid | [3] |
| DPPH Radical Scavenging | 4.60 ± 0.3 µM | - | [4] |
| ABTS Radical Scavenging | 48.0 ± 4.4 µM | - | [4] |
| H2O2 Scavenging | 36.22 µg/ml | Ascorbic Acid |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of antioxidant activity. The following are detailed methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Sample Solutions: Prepare stock solutions of the test compounds and a positive control in the same solvent. From these, create a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add a specific volume (e.g., 100 µL) of each sample dilution to the wells of a 96-well plate.
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
A control well should contain the solvent and the DPPH solution.
-
A blank well should contain the solvent and the sample dilution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of inhibition percentage against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare stock solutions and a series of dilutions of the test compounds and the positive control.
-
Assay:
-
Add a specific volume of each sample or standard dilution to the wells of a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., FeSO₄, Trolox)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample Solutions: Prepare stock solutions and a series of dilutions of the test compounds and the positive control.
-
Assay:
-
Add a small volume (e.g., 20 µL) of the sample, standard, or blank to the wells of a 96-well plate.
-
Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent to all wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.
Signaling Pathways in Antioxidant Action
The antioxidant effects of flavonoids extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.
Quercetin's Modulation of Antioxidant Signaling Pathways
Quercetin is well-documented to influence several key signaling pathways to bolster the cellular antioxidant response.[5][6][7][8] It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression.[7] By promoting the translocation of Nrf2 to the nucleus, Quercetin upregulates the transcription of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9]
Furthermore, Quercetin has been shown to modulate inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is closely linked to oxidative stress.[7][9] It can also influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades, which are involved in cell survival and stress responses.[6][8]
Quercetin's multifaceted antioxidant and cytoprotective effects.
This compound's Antioxidant Signaling Pathways
While the direct modulation of specific signaling pathways by this compound is less characterized compared to Quercetin, as a flavonoid, it is plausible that it shares similar mechanisms of action. Flavonoids, in general, are known to interact with various protein and lipid kinases involved in cellular signaling.[10] Theoretical studies suggest that this compound's antioxidant activity is primarily through the hydrogen atom transfer (HAT) mechanism.[2] Further research is required to fully elucidate the specific signaling cascades targeted by this compound.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the described antioxidant assays.
Workflow for the DPPH radical scavenging assay.
Workflow for the ABTS radical scavenging assay.
Workflow for the FRAP assay.
Conclusion
Both this compound and Quercetin are potent natural antioxidants with significant potential for applications in health and disease management. Quercetin's antioxidant activity is extensively documented, with a wealth of data supporting its efficacy in various assays and a well-characterized role in modulating key cellular signaling pathways. While the available data for this compound is less comprehensive, preliminary studies and its structural similarity to other potent flavonoids suggest it also possesses strong antioxidant capabilities.
The disparity in the volume of research highlights a need for further investigation into this compound's antioxidant potential, particularly through direct comparative studies with well-established antioxidants like Quercetin. Such studies, employing standardized protocols, would provide a clearer understanding of their relative potencies and inform their potential therapeutic applications. Future research should also aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully comprehend its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsisinternational.org [rsisinternational.org]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Robinetin in Parkinson's Disease Models: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the predicted neuroprotective performance of Robinetin with established alternatives, supported by experimental data from analogous compounds.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Oxidative stress and neuroinflammation are key contributors to this neuronal death. Flavonoids, a class of natural polyphenolic compounds, are gaining attention for their potent antioxidant and anti-inflammatory properties, making them promising candidates for neuroprotective therapies in PD.[1][2][3][4][5]
This guide focuses on this compound, a flavonoid with demonstrated antioxidant and anti-inflammatory activities in various biological assays.[6][7] While direct experimental validation of this compound in established Parkinson's disease models is currently lacking in peer-reviewed literature, its structural similarity to other well-studied neuroprotective flavonoids provides a strong basis for predicting its potential efficacy.
This document provides a comparative framework, summarizing experimental data from studies on comparator flavonoids such as Fisetin, Quercetin, and Nobiletin in common in vitro and in vivo models of Parkinson's disease. By presenting their mechanisms of action and quantitative outcomes, this guide aims to provide researchers with the necessary information to design and execute robust experimental protocols to validate the neuroprotective effects of this compound.
Comparative Analysis of Neuroprotective Flavonoids
To contextualize the potential of this compound, this section details the experimentally verified neuroprotective effects of other flavonoids in widely accepted Parkinson's disease models.
Table 1: In Vitro Neuroprotective Effects of Comparator Flavonoids in Parkinson's Disease Models
| Flavonoid | Parkinson's Model | Cell Line | Key Findings & Quantitative Data | Putative Mechanism of Action |
| Fisetin | MPP+ | PC12 cells | Significantly decreased MPP+-induced cytotoxicity and apoptosis.[8] | Decreased α-synuclein expression, inhibition of apoptotic and inflammatory pathways.[8] |
| Quercetin | 6-OHDA | SH-SY5Y cells | Protected against 6-OHDA-induced cell death. | Antioxidant, activation of PI3K/Akt signaling pathway.[9] |
| Nobiletin | MPP+ | SH-SY5Y cells | Attenuated MPP+-induced neurotoxicity.[10] | Anti-inflammatory (inhibition of NF-κB), antioxidant.[11] |
| Phloretin | Rotenone | SH-SY5Y cells | Diminished apoptotic cell death and α-synuclein expression.[12][13] | Modulation of mTOR-NRF2-p62 mediated autophagy-oxidative stress crosstalk.[12][13] |
| Tricetin | 6-OHDA | PC12 cells | Improved cell viability and suppressed mitochondria-mediated apoptosis.[14] | Activation of Nrf2/HO-1 signaling pathway.[14] |
Table 2: In Vivo Neuroprotective Effects of Comparator Flavonoids in Parkinson's Disease Models
| Flavonoid | Parkinson's Model | Animal Model | Key Findings & Quantitative Data |
| Fisetin | MPTP | Mice | Attenuated MPTP-induced loss of dopaminergic neurons. |
| Quercetin | 6-OHDA | Rats | Improved behavioral outcomes and reduced oxidative stress markers.[15] |
| Nobiletin | MPTP | Mice | Improved motor and cognitive deficits.[10] |
| Caffeic Acid & Chlorogenic Acid | Rotenone | Mice | Inhibited rotenone-induced damage of nigral dopaminergic neurons and enteric neurons.[16] |
| Safflower Flavonoid Extract | Rotenone | Rats | Improved behavioral performance and increased tyrosine hydroxylase expression.[9] |
| Nicotinamide | MPTP | Mice | Reversed the decrease in tyrosine hydroxylase and dopamine transporters.[17] |
| Catalpol | MPTP | Mice | Mitigated the loss of dopaminergic neurons and inhibited oxidative stress.[18] |
Predicted Neuroprotective Mechanisms of this compound
Based on its chemical structure and known biological activities, this compound is predicted to exert neuroprotective effects through several key signaling pathways implicated in Parkinson's disease pathogenesis.
Antioxidant and Anti-inflammatory Pathways
This compound's primary predicted mechanism of action is its ability to counteract oxidative stress and neuroinflammation, common pathways leading to neuronal cell death in Parkinson's disease.
Caption: Predicted signaling pathways modulated by this compound to confer neuroprotection.
Experimental Protocols for Validating this compound's Neuroprotective Effects
To empirically validate the neuroprotective potential of this compound, the following established experimental workflows are recommended.
In Vitro Neuroprotection Assay Workflow
This workflow outlines the steps to assess the protective effects of this compound against a neurotoxin-induced cell death in a neuronal cell line.
Caption: Workflow for assessing this compound's in vitro neuroprotective efficacy.
Detailed Methodologies
1. Cell Culture and Differentiation:
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12 for SH-SY5Y, RPMI-1640 for PC12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): For a more mature neuronal phenotype, differentiate SH-SY5Y cells with retinoic acid and PC12 cells with nerve growth factor (NGF).
2. Neurotoxin-Induced Parkinson's Disease Model:
-
6-Hydroxydopamine (6-OHDA) Model: Prepare a stock solution of 6-OHDA in sterile, deoxygenated water containing 0.02% ascorbic acid to prevent oxidation. A final concentration of 50-200 µM is typically used to induce cytotoxicity.
-
MPP+ Model: Prepare a stock solution of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, in sterile water. A final concentration of 0.5-2 mM is commonly used.
-
Rotenone Model: Prepare a stock solution of rotenone in DMSO. A final concentration of 1-10 µM is often used to inhibit mitochondrial complex I.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2-24 hours) before adding the neurotoxin.
4. Assessment of Neuroprotection:
-
Cell Viability Assay (MTT): After treatment, incubate cells with MTT solution (0.5 mg/mL) for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage using a commercially available kit.
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of key proteins in the Nrf2/ARE, NF-κB, and apoptotic signaling pathways.
Conclusion and Future Directions
While direct experimental evidence for the neuroprotective effects of this compound in Parkinson's disease models is yet to be established, its known antioxidant and anti-inflammatory properties, coupled with the robust neuroprotective activities of structurally similar flavonoids, provide a compelling rationale for its investigation. The comparative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and conduct studies aimed at validating this compound as a potential therapeutic agent for Parkinson's disease. Future research should focus on head-to-head comparisons of this compound with other leading flavonoid candidates in standardized in vitro and in vivo models to elucidate its relative potency and detailed mechanisms of action. Such studies are crucial for advancing our understanding of this compound's therapeutic potential and paving the way for its possible clinical development.
References
- 1. Fisetin and this compound antiradical activity under solvent effect: density functional theory study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review of this compound: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective effect of fisetin in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of a Standardized Flavonoid Extract from Safflower against a Rotenone-Induced Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nobiletin treatment improves motor and cognitive deficits seen in MPTP-induced Parkinson model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The citrus flavonoid, nobiletin inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Phloretin in Rotenone-Induced Mice Model of Parkinson's Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of Phloretin in Rotenone-Induced Mice Model of Parkinson’s Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effect of Quercetin Nanocrystal in a 6-Hydroxydopamine Model of Parkinson Disease: Biochemical and Behavioral Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdsabstracts.org [mdsabstracts.org]
- 17. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
A Head-to-Head Comparison of Robinetin and Fisetin in Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential anti-cancer properties. Among these, fisetin and robinetin, two structurally related flavonols, have been investigated for their ability to combat cancer. This guide provides a comprehensive head-to-head comparison of their anti-cancer activities, supported by available experimental data, to aid researchers and professionals in drug development in evaluating their therapeutic potential.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the in vitro cytotoxicity and mechanistic effects of fisetin and this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 values)
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Fisetin | A549 | Lung Cancer | ~50-100 |
| H1299 | Lung Cancer | ~50-100 | |
| MCF-7 | Breast Cancer | >100 | |
| MDA-MB-231 | Breast Cancer | ~50-100 | |
| LNCaP | Prostate Cancer | ~40-60 | |
| HCT-116 | Colon Cancer | 23[1] | |
| HT-29 | Colon Cancer | 30-120[2] | |
| HeLa | Cervical Cancer | 36[3] | |
| MG-63 | Osteosarcoma | 18[4] | |
| CAL-27 | Tongue Squamous Cell Carcinoma | 50[5] | |
| HSC-3 | Tongue Squamous Cell Carcinoma | 20-40[5] | |
| This compound | C32 | Melanoma | >200 |
| A375 | Melanoma | >200 | |
| SCC-25 | Oral Squamous Carcinoma | >200 | |
| SW480 | Colon Carcinoma | 100 | |
| T84 | Colon Carcinoma | 100 |
Table 2: Mechanistic Comparison
This table provides a qualitative comparison of the known anti-cancer mechanisms of fisetin and this compound.
| Mechanism | Fisetin | This compound |
| Apoptosis Induction | Strong inducer across multiple cancer cell lines[6][7][8] | Weak inducer in colon cancer cells |
| Cell Cycle Arrest | Induces G1/S and/or G2/M phase arrest[9][10][11][12] | No significant data available |
| Signaling Pathway Modulation | Inhibits PI3K/Akt/mTOR, NF-κB, MAPK, Wnt/β-catenin pathways[2][6][13][14] | Limited data; computational models suggest interaction with CDK1 |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the anti-cancer activity of flavonoids are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of Fisetin or this compound (e.g., 0-200 µM) for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the desired concentration of the flavonoid for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment and Fixation: Cells are treated with the flavonoid, harvested, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and incubated with a staining solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the established anti-cancer mechanisms of Fisetin. Due to the limited available data for this compound, similar detailed diagrams cannot be constructed for it at this time.
Caption: Overview of Fisetin's Anti-Cancer Mechanisms.
Caption: General Experimental Workflow for Flavonoid Anti-Cancer Screening.
Conclusion
Based on the currently available scientific evidence, Fisetin demonstrates significant and broad-spectrum anti-cancer activity, supported by a large body of experimental data. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways makes it a compelling candidate for further pre-clinical and clinical development.
In contrast, This compound exhibits considerably weaker anti-cancer effects in the limited studies that have been conducted. The high IC50 values and weak induction of apoptosis suggest that its potential as a primary anti-cancer agent is limited. Further research is necessary to explore whether this compound may have other relevant biological activities or could be chemically modified to enhance its anti-cancer potency. For research and development efforts focused on identifying potent natural anti-cancer compounds, Fisetin represents a more promising avenue for investigation.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by quercetin: involvement of heat shock protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle arrest and antitumor activity of pironetin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Comparative Efficacy of Robinetin and Other Flavonoids in Cancer Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2] This guide provides a comparative overview of the efficacy of various flavonoids, with a focus on Robinetin and its structurally related compounds, across different cancer cell lines.
While dedicated studies on this compound remain limited, its structural similarity to well-researched flavonoids like Quercetin, Myricetin, and Luteolin allows for a comparative analysis based on established structure-activity relationships.[1][3] This guide summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways to aid researchers in designing and interpreting their own studies.
Data Presentation: Comparative Anticancer Activity of Flavonoids
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following tables summarize the IC50 values of various flavonoids in different cancer cell lines, providing a basis for comparing their cytotoxic effects.
Table 1: IC50 Values of Flavonoids in Breast Cancer Cell Lines
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| Sideritoflavone | MCF-7 | single digit µM | [4] |
| Sideritoflavone | JIMT-1 | single digit µM | [4] |
| Sideritoflavone | HCC1937 | single digit µM | [4] |
| Compound 10 | MDA-MB-231 | 5.0 | [5] |
| Compound 24 | MDA-MB-231 | 5.0 | [5] |
| Compound 10 | MCF-7 | 5.0 | [5] |
| Compound 24 | MCF-7 | 8.0 | [5] |
| Compound 39 | MDA-MB-231 | 1.0 | [5] |
| Luteolin | MCF-7 | 14 µg/mL | |
| Quercetin | MCF-7 | 19 µg/mL | |
| Apigenin | MDA-MB-231 | >100 (24h) | [6] |
| Apigenin | MCF-7 | >100 (24h) | [6] |
Table 2: IC50 Values of Flavonoids in Colon Cancer Cell Lines
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| Flavone | Caco-2 | 21.01 ± 1.3 | [7] |
| Chrysin | Caco-2 | 9.5 ± 2.2 | [7] |
| Baicalein | Caco-2 | 39.7 ± 2.3 | [8] |
| Baicalein | HT-29 | 39.7 ± 2.3 | [8] |
| Fisetin | HCT116 | <240 (at 24h) | [9] |
| Fisetin | HT29 | <240 (at 24h) | [9] |
| Quercetin | HCT-116 | 22.4 (Compound 1) | [10] |
| Quercetin derivative | HCT116 | 0.34 (Compound 2) | [10] |
| Quercetin | Caco-2 | Varies with time | [11] |
Table 3: IC50 Values of Flavonoids in Lung Cancer Cell Lines
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| Luteolin | A549 | 41.59 (24h), 27.12 (48h), 24.53 (72h) | [12] |
| Luteolin | H460 | 48.47 (24h), 18.93 (48h), 20.76 (72h) | [12] |
| Artocarpin | H460 | 9.77 µg/mL (22.40 µM) | [13] |
| Artocarpin | MCF-7 | 12.53 µg/mL (28.73 µM) | [13] |
| Diosmetin + Oleanolic Acid | A549 | Synergistic effect | [14] |
Experimental Protocols
Detailed and consistent experimental methodology is critical for the cross-validation of research findings. Below are standard protocols for key assays used to evaluate the anticancer efficacy of compounds like this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO, or SDS-HCl solution)[16][18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the flavonoid (e.g., this compound) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[18]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[16][18]
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Cell Treatment: Seed and treat cells with the desired concentrations of the flavonoid as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of flavonoids on signaling pathways involved in apoptosis and cell cycle regulation.[22][23]
Materials:
-
SDS-PAGE equipment
-
Electrotransfer system
-
Nitrocellulose or PVDF membranes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the flavonoid, then wash with cold PBS and lyse with lysis buffer.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[23][25]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[23]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[25]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Efficacy Validation
The following diagram illustrates a typical workflow for validating the anticancer efficacy of a flavonoid compound.
Caption: A generalized workflow for the in vitro validation of a flavonoid's anticancer efficacy.
Intrinsic Apoptosis Signaling Pathway
Flavonoids often induce apoptosis through the intrinsic (mitochondrial) pathway. This diagram illustrates the key molecular events in this process.
Caption: The intrinsic apoptosis pathway modulated by flavonoids.
Conclusion
The cross-validation of this compound's efficacy in different cancer cell lines necessitates a comparative approach, leveraging the extensive research on structurally similar flavonoids. The data presented in this guide highlight the potent anticancer activities of this class of compounds across various cancer types. By adhering to the detailed experimental protocols provided, researchers can generate robust and comparable data, contributing to a clearer understanding of the therapeutic potential of this compound and other flavonoids. The visualized signaling pathways and experimental workflows offer a conceptual framework for investigating their mechanisms of action. Future research should aim to generate specific data on less-studied flavonoids like this compound to fully elucidate their anticancer properties and potential for clinical development.
References
- 1. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Flavonoids—The Use of Apigenin in Medicine [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.unimore.it [iris.unimore.it]
- 12. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. static.igem.org [static.igem.org]
- 21. kumc.edu [kumc.edu]
- 22. medium.com [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Anti-Inflammatory Properties of Robinetin: In Vitro and In Vivo Perspectives
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the in vitro and in vivo anti-inflammatory effects of the natural flavonol, Robinetin, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of its therapeutic potential, supported by available experimental data and comparisons with structurally similar flavonoids.
This compound, a polyhydroxylated flavonol found in various medicinal plants, has been traditionally used for its anti-inflammatory properties.[1][2] This guide synthesizes current scientific findings to offer a clear comparison of its activity in cellular and whole-organism models of inflammation.
In Vitro Anti-Inflammatory Effects: A Comparative Look
Direct quantitative data on the in vitro anti-inflammatory activity of this compound is limited in publicly available research. However, by examining structurally similar flavonols such as Fisetin and Myricetin, we can infer its potential mechanisms and potency. Flavonoids are known to exert their anti-inflammatory effects by inhibiting pro-inflammatory enzymes and modulating key signaling pathways.[3][4]
Table 1: Comparative In Vitro Anti-Inflammatory Activity of this compound Analogs
| Compound | Assay | Target/Marker | Cell Line | Effective Concentration / IC50 | Citation |
| Fisetin | Gene Expression | iNOS, COX-2 | RAW 264.7 | Downregulation at 8 µM | [5] |
| Fisetin | Cytokine Production | TNF-α, IL-6 | RAW 264.7 | Significant inhibition | [5] |
| Myricetin | Pro-inflammatory Mediators | iNOS, NO, IL-6, TNF-α, IL-12 | RAW 264.7 | Dose-dependent reduction | [6] |
Note: Data for this compound is not currently available. The data presented for Fisetin and Myricetin, structurally similar flavonols, is for comparative purposes.
In Vivo Anti-Inflammatory Efficacy: Evidence from Animal Models
In vivo studies provide a more holistic view of a compound's anti-inflammatory potential. Research on a glycoside of this compound, known as Robinin, has demonstrated significant anti-inflammatory effects in a well-established animal model of acute inflammation.
Table 2: In Vivo Anti-Inflammatory Activity of Robinin
| Compound | Animal Model | Assay | Dose | % Inhibition of Edema | Citation |
| Robinin | Rat | Carrageenan-induced paw edema | 0.0027 millimole/kg | 38.8% |
Mechanistic Insights: Signaling Pathways in Focus
The anti-inflammatory effects of flavonoids, including this compound and its analogs, are largely attributed to their ability to modulate intracellular signaling cascades. A key pathway implicated is the Toll-like receptor (TLR) / Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] Stimulation of TLRs by inflammatory triggers like lipopolysaccharide (LPS) leads to the activation of the IκB kinase (IKK) complex, subsequent degradation of the inhibitor of NF-κB (IκB), and the translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB promotes the transcription of a wide array of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fisetin inhibits lipopolysaccharide-induced inflammatory response by activating β-catenin, leading to a decrease in endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Robinetin's Binding Affinity to Acetylcholinesterase: A Comparative Guide Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Binding Affinities
The inhibitory potential of both Robinetin and Quercetin against acetylcholinesterase has been established through enzymatic assays, yielding IC50 values. Furthermore, for Quercetin, a binding constant has been determined using fluorescence quenching, offering a biophysical measure of its affinity for AChE. This data provides a basis for comparing the two compounds and highlights the need for more detailed kinetic analysis using techniques like SPR.
| Compound | Molecular Weight ( g/mol ) | Target Protein | Experimental Method | Binding Affinity Metric | Value |
| This compound | 302.24 | Acetylcholinesterase (AChE) | Enzymatic Assay | IC50 | 456.48 ± 2.57 µM |
| Quercetin | 302.24 | Acetylcholinesterase (AChE) | Enzymatic Assay | IC50 | 4.59 ± 0.27 µM[1] |
| Fluorescence Quenching | Binding Constant (K) | (5.52 ± 0.05) × 10⁴ L·mol⁻¹ at 25°C[1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The binding constant (K) from fluorescence quenching provides a measure of the affinity between the ligand and the protein. A higher binding constant indicates a stronger interaction. While both are measures of interaction, they are obtained through different experimental approaches and are not directly comparable. SPR analysis would provide a more detailed kinetic profile, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Experimental Protocol: Validation of Small Molecule Binding to Acetylcholinesterase using SPR
This protocol outlines the general steps for validating the binding of a small molecule, such as this compound or Quercetin, to immobilized acetylcholinesterase using Surface Plasmon Resonance.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, dextran-based)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl
-
Recombinant human acetylcholinesterase (ligand)
-
Small molecule inhibitors (analytes): this compound, Quercetin
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium acetate, pH 4.5
-
Analyte stock solutions (e.g., 10 mM in 100% DMSO)
2. Experimental Workflow:
The following diagram illustrates the key steps in the SPR experimental workflow for validating small molecule-protein interactions.
Caption: Experimental workflow for SPR analysis of small molecule-protein interactions.
3. Detailed Method:
-
System Preparation: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the acetylcholinesterase solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. The target immobilization level should be optimized to minimize mass transport effects.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the ligand immobilization to allow for reference subtraction.
-
-
Analyte Binding Analysis:
-
Prepare a series of analyte dilutions in running buffer from the DMSO stock. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%.
-
Inject the analyte solutions over the ligand and reference surfaces for a defined association time, followed by a dissociation phase with running buffer. A range of concentrations bracketing the expected KD should be used.
-
A buffer-only injection (blank) should be included for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathway Context: Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. The following diagram illustrates the role of AChE in cholinergic neurotransmission and the effect of its inhibition.
Caption: Inhibition of AChE increases acetylcholine levels in the synaptic cleft.
By inhibiting AChE, compounds like this compound and Quercetin prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This leads to enhanced stimulation of acetylcholine receptors on the postsynaptic neuron, which is thought to help alleviate the cognitive symptoms associated with Alzheimer's disease.
Conclusion
This guide provides a framework for the validation of this compound's binding affinity to acetylcholinesterase using SPR. While direct experimental SPR data for this compound is currently lacking, the available data for the structurally similar flavonoid Quercetin serves as a strong proxy and underscores the utility of biophysical techniques in drug discovery. The detailed SPR protocol provided herein offers a clear roadmap for researchers to quantitatively assess the binding kinetics of potential AChE inhibitors, a critical step in the development of novel therapeutics for neurodegenerative diseases.
References
Comparative Analysis of Robinetin's Inhibitory Effects on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
A Guide for Researchers
Introduction
While specific quantitative data for Robinetin is not available, this document outlines the methodologies required to generate such data, enabling a thorough comparison of its potency and selectivity towards COX-1 and COX-2.
Data Presentation
To facilitate a clear comparison of this compound's inhibitory activity against COX-1 and COX-2, experimental data should be summarized in a structured table. The following template can be used to present key quantitative metrics such as the half-maximal inhibitory concentration (IC50).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib (Control) | Reference value | Reference value | Reference value |
| Ibuprofen (Control) | Reference value | Reference value | Reference value |
Caption: Comparative inhibitory activity of this compound and control compounds on COX-1 and COX-2.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible data. The following outlines a common in vitro method for assessing the inhibitory effects of a compound on COX-1 and COX-2 activity.
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the COX enzyme further reduces PGH2, and this activity can be measured using a fluorometric substrate.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: a selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective COX inhibitor (e.g., Ibuprofen)
-
96-well microplate, black
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of this compound and control compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% v/v).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
Fluorometric probe
-
COX-1 or COX-2 enzyme
-
-
Inhibitor Incubation: Add the diluted this compound or control compounds to the appropriate wells. Include wells with solvent only as a negative control (100% enzyme activity) and wells without the enzyme as a background control. Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-540 nm/585-595 nm for ADHP) over a period of time (e.g., 10 minutes) in a kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background rate from all other rates.
-
Determine the percent inhibition for each concentration of this compound and the control compounds relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value for each compound against each enzyme.
-
-
Selectivity Index Calculation: Calculate the COX-2 selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2. A value greater than 1 indicates selectivity for COX-2.
Visualizations
Signaling Pathway of Arachidonic Acid Metabolism
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and other physiological processes.
Caption: Arachidonic Acid Cascade via COX-1 and COX-2 Pathways.
Experimental Workflow for COX Inhibitor Screening
The diagram below outlines the sequential steps involved in the in vitro screening of a potential COX inhibitor like this compound.
Caption: Workflow for In Vitro COX Inhibition Assay.
Robinetin: A Comparative Performance Analysis Against Established Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory performance of Robinetin, a naturally occurring flavonoid, against established inhibitors for several key enzyme targets. The information is compiled from publicly available research data to assist researchers in evaluating its potential as a therapeutic agent.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and selected established enzyme inhibitors. IC50 values, the concentration of an inhibitor required to reduce the activity of an enzyme by half, are presented for comparative analysis. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
Acetylcholinesterase (AChE) Inhibition
Target Relevance: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.
| Inhibitor | Target Enzyme | IC50 Value | Assay Conditions |
| This compound | Acetylcholinesterase | 456.48 ± 2.57 µM[1] | in vitro assay |
| Donepezil | Acetylcholinesterase | 0.021 ± 0.001 µM | Ellman's method |
| Galantamine | Acetylcholinesterase | 2.28 µM | Ellman's method |
| Rivastigmine | Acetylcholinesterase | 0.0043 µM | Ellman's method |
Observation: this compound displays inhibitory activity against acetylcholinesterase, though its potency is significantly lower than that of the established drugs Donepezil, Galantamine, and Rivastigmine.
HIV-1 Integrase Inhibition
Target Relevance: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a critical target for antiretroviral therapy.
| Inhibitor | Target Enzyme | IC50 Value (Strand Transfer) | Assay Conditions |
| This compound | HIV-1 Integrase | 1.6 ± 0.7 µM[1] | in vitro assay |
| Raltegravir | HIV-1 Integrase | 2-7 nM | in vitro cell culture |
| Dolutegravir | HIV-1 Integrase | 1.07 nM (median) | Wild-type isolates |
| Elvitegravir | HIV-1 Integrase | 7 nM | in vitro assay |
Observation: this compound demonstrates inhibition of HIV-1 integrase in the low micromolar range. While less potent than the approved integrase inhibitors Raltegravir, Dolutegravir, and Elvitegravir, it presents a natural scaffold for potential further development.
Multidrug Resistance-Associated Protein (MRP) Inhibition
Target Relevance: MRP1 and MRP2 are ATP-binding cassette (ABC) transporters that contribute to multidrug resistance in cancer by effluxing therapeutic agents from cells.
| Inhibitor | Target Transporter | IC50 Value | Assay Conditions |
| This compound | MRP1 | 13.6 µM[1] | MDCKII transfected cells |
| This compound | MRP2 | 15.0 µM[1] | MDCKII transfected cells |
| Verapamil | MRP1 | ~10-20 µM | Varies by assay |
| MK-571 | MRP1 / MRP2 | Micromolar range | Varies by assay |
Observation: this compound exhibits inhibitory activity against both MRP1 and MRP2 in the low micromolar range, comparable to some known MRP inhibitors.
NADH-Oxidase Inhibition
Target Relevance: NADH oxidases are enzymes involved in the production of reactive oxygen species (ROS), which play a role in various physiological and pathological processes.
| Inhibitor | Target Enzyme | IC50 Value | Assay Conditions |
| This compound | NADH-Oxidase | 19 nmol/mg protein[1] | in vitro assay |
| Apocynin | NADPH Oxidase | 10 µM[2] | Activated human neutrophils |
| Diphenyleneiodonium (DPI) | NADPH Oxidase (NOX) | 0.1 µM[1][3] | HeLa cells |
Note: The IC50 value for this compound is expressed in nmol/mg protein, which differs from the molar concentrations typically reported for other inhibitors, making a direct comparison challenging without further information on the specific enzyme preparation used.
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
Target Relevance: CDK1 is a key regulator of the cell cycle, and its dysregulation is a hallmark of cancer.
| Inhibitor | Target Enzyme | IC50 Value | Assay Conditions |
| This compound | CDK1 | Not experimentally determined | In silico molecular docking studies suggest good binding affinity. |
| Roscovitine | CDK1 | 0.65 µM | Cell-free assay |
| Purvalanol A | CDK1 | 4 nM | in vitro kinase assay |
Observation: While molecular docking studies suggest that this compound has the potential to inhibit CDK1, experimental data quantifying its inhibitory potency (IC50) is currently unavailable.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These represent standard approaches and may have been adapted in the specific studies cited.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test inhibitor (this compound or established inhibitor) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution.
-
Add the AChE enzyme solution to initiate the pre-incubation period, allowing the inhibitor to bind to the enzyme.
-
Start the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.
-
The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration.
-
Reagents:
-
Assay buffer
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Incubate the HIV-1 integrase enzyme with the test inhibitor.
-
Add the donor DNA to allow the formation of the enzyme-donor DNA complex.
-
Initiate the strand transfer reaction by adding the target DNA.
-
The reaction is stopped after a defined period.
-
The amount of strand transfer product is quantified, often using methods like ELISA or fluorescence-based detection.
-
The percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.
-
MRP1/MRP2 Inhibition Assay (Calcein-AM Efflux Assay)
This cell-based assay measures the inhibition of MRP-mediated efflux of a fluorescent substrate.
-
Cell Culture:
-
Use a cell line that overexpresses MRP1 or MRP2 (e.g., transfected MDCKII cells).
-
-
Reagents:
-
Calcein-AM (a non-fluorescent, cell-permeable substrate that is converted to fluorescent calcein by intracellular esterases)
-
Assay buffer
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test inhibitor.
-
Load the cells with Calcein-AM.
-
MRP1 and MRP2 will actively transport the fluorescent calcein out of the cells.
-
After an incubation period, measure the intracellular fluorescence using a fluorescence plate reader.
-
In the presence of an inhibitor, the efflux of calcein is blocked, leading to higher intracellular fluorescence.
-
Calculate the percentage of inhibition based on the increase in fluorescence and determine the IC50 value.
-
NADH-Oxidase Inhibition Assay
This assay measures the activity of NADH oxidase by monitoring the oxidation of NADH.
-
Reagents:
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
NADH solution
-
Enzyme preparation (e.g., cell lysate or purified enzyme)
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
In a cuvette or 96-well plate, combine the assay buffer and the test inhibitor.
-
Add the enzyme preparation and pre-incubate.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
The rate of decrease in absorbance is proportional to the NADH oxidase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
CDK1 Kinase Assay
This assay measures the ability of an inhibitor to block the kinase activity of CDK1.
-
Reagents:
-
Assay buffer
-
Recombinant CDK1/Cyclin B complex
-
Substrate (e.g., Histone H1)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with ADP detection)
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
In a reaction tube or 96-well plate, combine the CDK1/Cyclin B enzyme, the substrate, and the test inhibitor in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
The CDK1 enzyme phosphorylates the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated substrate by SDS-PAGE and detecting the radioactivity. Alternatively, luminescence-based assays that measure ADP production can be used.
-
The percentage of inhibition is calculated based on the reduction in substrate phosphorylation, and the IC50 value is determined.
-
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling and the inhibitory action of this compound and Donepezil on Acetylcholinesterase.
HIV-1 Replication Cycle
Caption: The HIV-1 replication cycle and the site of action for this compound and Raltegravir on integrase.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for a typical in vitro enzyme inhibition assay.
CDK1-Mediated Cell Cycle Regulation
Caption: The role of CDK1 in the G2/M transition of the cell cycle and the inhibitory action of Roscovitine.
References
A Comparative Metabolomic Analysis of Robinetin and Other Flavonoids in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flavonoid-Induced Metabolic Shifts
Introduction: Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Their influence on cellular metabolism is a key aspect of their therapeutic potential. This guide provides a comparative analysis of the metabolomic effects of Robinetin versus other prominent flavonoids—Quercetin, Myricetin, Kaempferol, and Luteolin. While direct comparative metabolomic studies are scarce, this document synthesizes available data from studies on individual flavonoids, primarily focusing on their impact on liver cell metabolism, a central hub for metabolic regulation. This comparison aims to highlight both common and distinct metabolic reprogramming events induced by these structurally related compounds, offering valuable insights for research and drug development.
Comparative Analysis of Metabolic Changes
The following tables summarize the quantitative changes in key metabolites and metabolic pathways observed in cells or tissues treated with this compound, Quercetin, Myricetin, Kaempferol, and Luteolin. It is important to note that the experimental systems (cell lines, animal models, and disease contexts) vary between studies, and thus direct comparisons should be made with caution.
Table 1: Comparative Effects of Flavonoids on Lipid Metabolism
| Flavonoid | Key Affected Metabolites | Observed Effect | Experimental System |
| This compound | Triglycerides | Decreased accumulation | AML-12 murine hepatocytes |
| Genes (SREBP-1c, FAS) | Downregulated expression | AML-12 murine hepatocytes | |
| Quercetin | Fatty Acids (Adrenic, Linoleic, Palmitic, Oleic) | Decreased levels[1] | Rat model of NAFLD |
| Cholesterol, Triglycerides | Decreased levels | Rat model of NAFLD | |
| Bile Acids (Chenodeoxyglycocholic acid, Cholic acid) | Altered metabolism | Rat model of Cd-induced hepatotoxicity | |
| Myricetin | Dodecanoic Acid | Proposed as a biomarker for treatment response[2] | AML-12 murine hepatocytes (ethanol-induced injury) |
| Fatty Acid Biosynthesis | Inhibited | AML-12 murine hepatocytes (ethanol-induced injury) | |
| Triglycerides, NEFA | Decreased accumulation | Primary calf hepatocytes | |
| Kaempferol | Sphingolipids | Altered metabolism | Mouse model of AFLD |
| Triglycerides, Cholesterol | Decreased accumulation | Mouse model of AFLD | |
| Adrenic acid, L-phenylalanine | Altered levels | Mouse model of NASH | |
| Luteolin | Lysophosphatidylethanolamine (LPE) | Increased levels | Mouse model of NASH |
| Phosphatidylcholine (PC) species | Decreased levels | Mouse model of NASH | |
| Free Fatty Acids (FFA) | Decreased levels | Mouse model of NASH |
Table 2: Comparative Effects of Flavonoids on Glucose and Energy Metabolism
| Flavonoid | Key Affected Metabolites/Pathways | Observed Effect | Experimental System |
| This compound | Genes (Glut2, Foxo1) | Altered expression | AML-12 murine hepatocytes |
| Quercetin | Citric Acid (TCA cycle intermediate) | Altered levels[1] | Rat model of NAFLD |
| 2-hydroxybutyric acid (oxidative stress marker) | Altered levels[1] | Rat model of NAFLD | |
| Myricetin | Fumaric Acid (TCA cycle intermediate) | Proposed as a biomarker for toxicity/therapy[2] | AML-12 murine hepatocytes (ethanol-induced injury) |
| Mitochondrial Electron Transport Chain | Enhanced inhibition (in presence of ethanol)[2] | AML-12 murine hepatocytes (ethanol-induced injury) | |
| Kaempferol | Glycolysis/Gluconeogenesis | Altered pathway | Mouse model of AFLD |
| Glutathione Metabolism | Altered pathway | Mouse model of AFLD | |
| Luteolin | Thiamine | Decreased levels | Mouse model of NASH |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies cited in this guide.
1. This compound Treatment of AML-12 Hepatocytes
-
Cell Culture: AML-12 murine hepatocytes were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), insulin-transferrin-selenium (ITS), and 40 ng/mL dexamethasone.
-
Treatment: To induce lipid accumulation, cells were treated with a mixture of oleic and palmitic acids (OPA). This compound was dissolved in DMSO and added to the culture medium at various concentrations, followed by incubation for the specified duration.
-
Metabolite Analysis: Triglyceride accumulation was quantified using a commercial triglyceride assay kit. Gene expression analysis for key metabolic regulators was performed using quantitative real-time PCR (qRT-PCR).
2. Quercetin Treatment in a Rat Model of NAFLD
-
Animal Model: Non-alcoholic fatty liver disease (NAFLD) was induced in Sprague-Dawley rats by feeding a high-fat diet.
-
Treatment: Quercetin was administered orally to the rats daily for the duration of the study.
-
Metabolomics Analysis: Serum samples were collected and subjected to untargeted metabolomic analysis using high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS). The raw data was processed to identify and quantify differential metabolites between the control, NAFLD, and quercetin-treated groups.
3. Myricetin Treatment of Ethanol-Exposed AML-12 Cells
-
Cell Culture and Treatment: AML-12 cells were exposed to ethanol to induce lipid accumulation and cellular injury. Myricetin was co-administered with ethanol.
-
Metabolomics Analysis: Cellular metabolites were extracted and analyzed by gas chromatography coupled with mass spectrometry (GC-MS). The resulting data was used to identify metabolites that were significantly altered by ethanol and myricetin treatment.
4. Kaempferol Treatment in a Mouse Model of AFLD
-
Animal Model: Alcoholic fatty liver disease (AFLD) was induced in C57BL/6 mice using a Lieber-DeCarli liquid diet containing ethanol.
-
Treatment: Kaempferol was administered to the mice via oral gavage.
-
Metabolomics Analysis: Plasma samples were collected for untargeted metabolomics analysis to identify metabolic changes associated with AFLD and kaempferol treatment.
5. Luteolin Treatment in a Mouse Model of NASH
-
Animal Model: Non-alcoholic steatohepatitis (NASH) was induced in mice by feeding a methionine- and choline-deficient (MCD) diet.
-
Treatment: Luteolin was administered as a dietary supplement.
-
Metabolomics Analysis: Serum samples were analyzed using a targeted metabolomics approach to quantify a predefined set of metabolites.
Visualizing Metabolic Pathways and Workflows
Diagram 1: General Workflow for a Cell-Based Metabolomics Experiment
Caption: A simplified workflow for studying flavonoid effects on cell metabolism.
Diagram 2: this compound's Proposed Signaling Pathway in Liver Cells
Caption: this compound inhibits p300, leading to reduced lipogenesis.[3][4][5]
Diagram 3: Key Metabolic Pathways Modulated by Quercetin in NAFLD
Caption: Quercetin's multi-target effects on NAFLD-related metabolic pathways.[1]
Conclusion
This comparative guide illustrates the distinct yet overlapping metabolic consequences of treating cells with this compound and other flavonoids. While this compound's known effects are currently more targeted towards specific signaling pathways regulating lipid and glucose metabolism, flavonoids like Quercetin, Myricetin, Kaempferol, and Luteolin have been shown to induce broader metabolomic shifts affecting fatty acid metabolism, the TCA cycle, and amino acid metabolism.
The variations in experimental systems underscore the need for future research involving direct, side-by-side comparative metabolomics of these flavonoids under identical conditions. Such studies will be invaluable for elucidating the structure-activity relationships that govern their metabolic effects and for identifying the most potent candidates for therapeutic development in metabolic diseases and oncology. The data presented herein serves as a foundational resource for designing these future investigations.
References
- 1. Metabolomics Characterizes the Effects and Mechanisms of Quercetin in Nonalcoholic Fatty Liver Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin Ameliorates Ethanol-Induced Lipid Accumulation in Liver Cells by Reducing Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Metabolic Failure in Liver through Suppression of p300-CD38 Axis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. This compound Alleviates Metabolic Failure in Liver through Suppression of p300-CD38 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Metabolic Failure in Liver through Suppression of p300–CD38 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Robinetin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Robinetin, ensuring the safety of laboratory personnel and the protection of the environment. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is imperative to adhere to standard laboratory waste management protocols.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically compatible gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat to protect skin and clothing.
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any airborne particles.[3] An eyewash station and safety shower should be readily accessible.
This compound Disposal Protocol
The disposal of this compound and associated materials should be conducted in a systematic and compliant manner. The following step-by-step guidance outlines the recommended procedure for its disposal.
Step 1: Waste Identification and Segregation
Proper identification and segregation of waste streams are fundamental to safe disposal.
-
Unused or Expired this compound: Pure, uncontaminated this compound that is no longer needed should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, pipette tips, weigh boats, and contaminated gloves, must also be disposed of as chemical waste.[1][3]
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected as liquid chemical waste.
Crucially, do not mix this compound waste with other incompatible waste streams. Always consult your institution's chemical hygiene plan for specific segregation requirements.[1]
Step 2: Waste Collection and Labeling
Proper containment and labeling are essential for the safe storage and subsequent disposal of chemical waste.
-
Containers: Use only approved, chemically resistant, and leak-proof containers for waste collection.[1][4] Ensure containers are kept closed except when adding waste.[4]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Any associated hazards (if mixed with hazardous solvents).
-
Step 3: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic. Ensure that incompatible waste types are physically segregated.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in accordance with all applicable local, state, and federal regulations.
-
Do Not Dispose Down the Drain: As a general rule for laboratory chemicals, this compound and its waste should not be disposed of down the sanitary sewer.[1][4][5]
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5][6][7]
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly to remove any residual chemical.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that will solubilize this compound.[8][9][10]
-
Collect Rinsate: The solvent rinsate from this process must be collected and disposed of as hazardous chemical waste.[8][9][10]
-
Final Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies. Be sure to deface or remove the original label.
Quantitative Data
No specific quantitative disposal limits for this compound have been established by major regulatory bodies, as it is not broadly classified as a hazardous substance. Disposal procedures should, therefore, follow the general guidelines for non-hazardous chemical waste as dictated by your institution and local authorities.
Experimental Protocols
Currently, there are no widely established experimental protocols specifically for the chemical degradation or neutralization of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a licensed waste management provider.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. geo.utexas.edu [geo.utexas.edu]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. uspmsds.com [uspmsds.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Robinetin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Robinetin. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to ensure a safe working environment and maintain experimental integrity.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice, especially when handling the compound in its powdered form to prevent inhalation and direct contact.[3] The recommended PPE for handling this compound is summarized below.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles.[3] |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact.[3] |
| Body Protection | Laboratory coat. | Protects skin and clothing from spills.[3] |
| Respiratory Protection | Not generally required for small quantities. A dust mask is recommended if handling large quantities or if dust is generated. | Prevents inhalation of fine particles.[3] |
Operational Plan
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and purity of this compound.
Handling:
-
Ventilation: Always work in a well-ventilated laboratory.[3] For handling large quantities or preparing stock solutions, the use of a chemical fume hood is recommended to minimize inhalation exposure.[3]
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.
-
Hygiene: Practice good general occupational hygiene. Wash hands thoroughly after handling. Keep away from food, drink, and animal feedingstuffs.[1]
Storage:
-
Store in a dry and cool place.[1]
-
Keep the container tightly closed.
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₇[2] |
| Molecular Weight | 302.23 g/mol [2] |
| CAS Number | 490-31-3[1] |
| Appearance | Solid / Powder[4] |
| Storage Temperature | < -15°C[4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[4] |
Emergency Procedures
While this compound is not considered hazardous, it is crucial to be prepared for any potential incidents.
| Incident | First-Aid Measures |
| Inhalation | Move to fresh air. If you feel unwell, consult a doctor.[1] |
| Skin Contact | Take off contaminated clothing. Rinse skin with water or shower.[1] Generally, the product does not irritate the skin. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] |
| Ingestion | Rinse mouth. Call a doctor if you feel unwell.[1] |
| Spill | For spills, take up the material mechanically and place it in appropriate containers for disposal.[1] Avoid dust formation and ensure adequate ventilation.[1] Prevent the substance from entering drains, surface water, and ground water.[1] |
Disposal Plan
As a non-hazardous substance, the disposal of this compound is generally straightforward. However, it is imperative to adhere to your institution's and local specific waste disposal guidelines.[3]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[4]
-
Waste Identification and Segregation:
-
Uncontaminated this compound: If the material is in its original container and is not contaminated, it should be segregated for chemical waste disposal. Do not mix with other chemical waste unless permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Contaminated Materials: Any materials (e.g., weigh boats, pipette tips, paper towels) that have come into direct contact with this compound should be considered chemical waste.[4] These materials should be collected in a designated, clearly labeled, and sealed waste container.[4]
-
-
Waste Collection and Storage:
-
Use a chemically resistant, leak-proof container for all this compound waste.[4]
-
The container must be clearly labeled with "this compound Waste" and any other information required by your institution.[4]
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[4]
-
-
Disposal Pathway:
-
Consult Regulations: Always consult your institution's EHS department for specific disposal procedures.[4]
-
Do Not Dispose Down the Drain: As a general rule, do not dispose of this compound or its waste down the sanitary sewer.[4]
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company, as coordinated through your EHS department.[4]
-
-
Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.[4]
Disposal of Empty Containers:
-
Rinse the container with an appropriate solvent. Once clean and dry, the container can typically be disposed of in the regular trash or recycled.[3]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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